6-Hydroxy-nicotinic acid tert-butyl ester
Description
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Properties
IUPAC Name |
tert-butyl 6-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,3)14-9(13)7-4-5-8(12)11-6-7/h4-6H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMWSXMQDAFZSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CNC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"6-Hydroxy-nicotinic acid tert-butyl ester" physical properties
An In-depth Technical Guide to the Physical Properties of 6-Hydroxy-nicotinic Acid Tert-Butyl Ester
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a pyridine derivative of significant interest in medicinal chemistry and organic synthesis. As a derivative of 6-hydroxynicotinic acid, a valuable pharmaceutical intermediate, its properties are crucial for the development of novel chemical entities.[1] The incorporation of a tert-butyl ester functional group serves primarily as a protecting group for the carboxylic acid, a common strategy in multi-step synthesis.[2][3][4] This guide provides a comprehensive overview of the known and predicted physical properties of this compound, offering a foundational resource for researchers, scientists, and professionals in drug development. We will delve into its molecular characteristics, predicted physicochemical parameters, stability, and the analytical techniques essential for its characterization.
Molecular and Chemical Identity
The fundamental identity of a compound is the bedrock of its scientific application. The structural and chemical details of this compound are summarized below.
| Identifier | Value | Reference |
| Chemical Name | This compound | [5] |
| Synonyms | 2-Methyl-2-propanyl 6-hydroxynicotinate; tert-butyl 6-hydroxypyridine-3-carboxylate; 3-Pyridinecarboxylic acid, 1,6-dihydro-6-oxo-, 1,1-dimethylethyl ester | [5] |
| CAS Number | 1342385-03-8 | [5] |
| Molecular Formula | C₁₀H₁₃NO₃ | [5] |
| Molecular Weight | 195.22 g/mol | [5] |
| PubChem ID | 63896454 | [5] |
Predicted Physicochemical Properties
While extensive experimental data for this specific ester is not publicly available, computational models provide reliable predictions for its key physical properties. These values are crucial for designing experimental conditions, such as reaction temperatures, solvent selection, and purification methods.
| Property | Predicted Value | Reference |
| Boiling Point | 349.2 ± 42.0 °C | [5] |
| Density | 1.143 ± 0.06 g/cm³ | [5] |
| Flash Point | 167.8 ± 22.3 °C | [5] |
| Vapour Pressure | 0.0 ± 0.8 mmHg at 25°C | [5] |
| Refractive Index | 1.528 | [5] |
| LogP (Octanol-Water Partition Coefficient) | 1.15 | [5] |
Solubility and Chemical Stability
Solubility Profile
The solubility of a compound dictates its handling, formulation, and biological availability. Specific solubility data for this compound is not extensively documented. However, we can infer its likely behavior from its structural components. The parent compound, 6-hydroxynicotinic acid, exhibits low solubility in common protic solvents like water and ethanol.[6] The introduction of the bulky and lipophilic tert-butyl group is expected to further decrease its solubility in aqueous media while potentially increasing its solubility in organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran.
Chemical Stability and the Role of the Tert-Butyl Ester
The tert-butyl ester is a cornerstone protecting group in organic synthesis, valued for its unique stability profile.[2]
-
Base Stability: It is exceptionally stable under basic conditions, making it orthogonal to many other protecting groups that are labile to bases like hydroxides or alkoxides.[2][3] This allows for selective reactions at other sites of a molecule without disturbing the protected carboxylic acid.
-
Acid Lability: The key feature of the tert-butyl ester is its susceptibility to cleavage under acidic conditions.[2] This deprotection proceeds through the formation of a stable tert-butyl cation. It is readily cleaved by strong acids, most commonly trifluoroacetic acid (TFA), which is a standard procedure in solid-phase peptide synthesis.[3] Milder acidic conditions or the use of specific Lewis acids like zinc bromide (ZnBr₂) can also be employed for its selective removal, sometimes in the presence of other acid-sensitive groups.[7]
Spectroscopic and Analytical Characterization
A robust analytical workflow is essential to confirm the identity, purity, and structure of a synthesized compound. Below are the expected spectroscopic signatures for this compound, based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be highly informative. Key signals would include three distinct aromatic protons on the pyridine ring, a broad singlet for the hydroxyl proton (which may exchange with D₂O), and a sharp, integrating to nine protons, for the magnetically equivalent methyl groups of the tert-butyl ester moiety. The chemical shifts of the aromatic protons can be estimated by comparison to the parent 6-hydroxynicotinic acid.[8][9][10]
-
¹³C NMR: The carbon spectrum would confirm the presence of all 10 carbon atoms. Diagnostic peaks include the carbonyl carbon of the ester, the carbons of the pyridine ring (including the carbon bearing the hydroxyl group), and the characteristic signals for the quaternary and methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying key functional groups. The IR spectrum of this compound would be characterized by the following absorption bands:
-
O-H Stretch: A broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.
-
C-H Stretches: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the tert-butyl group and above 3000 cm⁻¹ for the sp² C-H bonds of the pyridine ring.
-
C=O Stretch: A strong, sharp peak around 1730-1700 cm⁻¹ is expected for the carbonyl of the tert-butyl ester.[11]
-
C=C and C=N Stretches: Aromatic ring stretching vibrations typically appear in the 1600-1450 cm⁻¹ region.
-
C-O Stretch: An absorption band in the 1320-1210 cm⁻¹ range corresponding to the C-O single bond of the ester group.[11]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound, the expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would correspond to its molecular weight (195.22). A prominent fragment would likely be observed corresponding to the loss of the tert-butyl group (a loss of 57 Da) or isobutylene (a loss of 56 Da).
Experimental Workflow: Synthesis and Characterization
The following section outlines a generalized, self-validating protocol for the synthesis and characterization of this compound. The causality behind each step is explained to provide a robust experimental design.
Synthesis via Esterification
A common method for the synthesis of tert-butyl esters from carboxylic acids involves reaction with a tert-butyl source under appropriate conditions. One such method is the reaction of 6-hydroxynicotinic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP).
Rationale: This method avoids the use of strong acids which could lead to side reactions. Boc₂O serves as an efficient source of the tert-butoxycarbonyl group, and DMAP acts as a nucleophilic catalyst to facilitate the esterification.
Characterization and Purity Validation Workflow
A rigorous characterization workflow is critical to ensure the synthesized material meets the required standards of identity and purity.
Caption: Workflow for Synthesis and Analytical Validation.
Step-by-Step Methodology:
-
Synthesis and Purification: The crude product from the synthesis reaction is purified, typically using flash column chromatography, to isolate the desired ester from unreacted starting materials and byproducts.
-
Purity Assessment (HPLC): High-Performance Liquid Chromatography is employed on the purified fractions to determine the percentage purity of the compound. A purity level of >95% is generally required for subsequent applications.
-
Structural Elucidation (NMR): ¹H and ¹³C NMR spectroscopy are performed to confirm that the chemical structure of the isolated compound matches that of this compound.
-
Molecular Weight Confirmation (MS): Mass spectrometry is used to verify that the molecular weight of the compound is correct (195.22 g/mol ).
-
Functional Group Identification (FTIR): Infrared spectroscopy provides final confirmation of the presence of key functional groups (O-H, C=O, C-O ester), validating the overall structure.
This systematic and multi-faceted approach ensures that the final product is of high purity and has a confirmed chemical identity, making it suitable for its intended use in research and development.
References
- BenchChem. (2025). A Comparative Guide to the Stability of Tert-Butyl Protecting Groups. Benchchem.
- Guidechem. (n.d.). This compound 1342385-03-8. Guidechem.
- BenchChem. (2025). Stability of the tert-Butyl (tBu)
- Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Organic Chemistry Portal.
- Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Organic Chemistry Portal.
- Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000341 - 6-Hydroxynicotinic Acid. BMRB.
- Royal Society of Chemistry. (n.d.).
- The University of Queensland. (n.d.). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. UQ eSpace.
- NIST. (n.d.).
- PubChem. (n.d.). 6-Hydroxynicotinic acid. PubChem.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002658). HMDB.
- ResearchGate. (2024). Efficient production of 6-Hydroxynicotinic Acid by newly isolated Pseudomonas poae.
- Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tert-Butyl Esters [organic-chemistry.org]
- 5. Page loading... [guidechem.com]
- 6. Hydroxynicotinic acid crystallisation and solubility systematic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. bmse000341 6-Hydroxynicotinic Acid at BMRB [bmrb.io]
- 9. 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. hmdb.ca [hmdb.ca]
- 11. spectroscopyonline.com [spectroscopyonline.com]
"tert-butyl 6-hydroxynicotinate" chemical structure and analysis
An In-depth Technical Guide to tert-butyl 6-hydroxynicotinate: Synthesis, Structural Analysis, and Applications
Introduction
tert-butyl 6-hydroxynicotinate is a heterocyclic organic compound featuring a pyridine ring substituted with a hydroxyl group and a tert-butyl ester. This molecule serves as a valuable building block and intermediate in the fields of medicinal chemistry and drug discovery. The 6-hydroxynicotinic acid scaffold is of significant interest as it is found in various biologically active molecules and is a known metabolite in certain bacterial pathways.[1][2] The incorporation of a tert-butyl ester provides a crucial strategic advantage in multi-step syntheses. This group acts as a sterically hindered, acid-labile protecting group for the carboxylic acid functionality, allowing chemists to perform reactions on other parts of the molecule without affecting the carboxyl group. Furthermore, the lipophilic nature of the tert-butyl group can modulate the physicochemical properties of parent compounds, which is a key consideration in drug design.[3]
This guide provides a comprehensive overview of tert-butyl 6-hydroxynicotinate, designed for researchers and scientists in drug development. It details the compound's structural characteristics, offers a robust protocol for its synthesis and purification, outlines a multi-technique approach for its analytical characterization, and discusses its applications as a synthetic intermediate.
Chemical Structure and Physicochemical Properties
Structural Features and Tautomerism
A critical feature of tert-butyl 6-hydroxynicotinate is its existence in tautomeric equilibrium. The molecule can exist as the 6-hydroxy-pyridine form or the 6-oxo-1,6-dihydropyridine (2-pyridone) form. In most contexts, the pyridone tautomer is the more stable and predominant form. This equilibrium influences the compound's chemical reactivity and is a key factor in interpreting its spectroscopic data.
Chemical Structure
Caption: Tautomeric equilibrium of tert-butyl 6-hydroxynicotinate.
Physicochemical Data
The properties of tert-butyl 6-hydroxynicotinate are summarized below. Experimental values may vary, and some data are estimated based on structural analogs.
| Property | Value | Source/Comment |
| IUPAC Name | tert-butyl 6-oxo-1,6-dihydropyridine-3-carboxylate | Based on the major tautomer[1] |
| Synonyms | tert-butyl 6-hydroxynicotinate | Common nomenclature |
| Molecular Formula | C₁₀H₁₃NO₃ | Calculated |
| Molecular Weight | 195.21 g/mol | Calculated |
| Appearance | White to off-white solid | Expected property |
| LogP (Predicted) | ~1.0 - 1.5 | Estimated; indicates moderate lipophilicity |
| pKa (Predicted) | ~10-11 (Pyridone N-H) | Based on similar 2-pyridone structures[4] |
Synthesis and Purification
Rationale for Synthetic Strategy
The synthesis of tert-butyl 6-hydroxynicotinate is most efficiently achieved via direct esterification of its parent carboxylic acid, 6-hydroxynicotinic acid. The parent acid is commercially available or can be synthesized from methyl coumalate.[5][6] The esterification to form a tert-butyl ester requires specific conditions due to the steric hindrance of the tert-butyl group and its instability to harsh nucleophilic or basic conditions. An acid-catalyzed reaction with isobutylene or tert-butanol is the standard approach. This method is favored because it operates under conditions that the pyridine ring can tolerate and the workup is straightforward.
Synthetic Workflow
Caption: Workflow for the synthesis and purification of tert-butyl 6-hydroxynicotinate.
Experimental Protocol: Synthesis
This protocol describes the acid-catalyzed esterification of 6-hydroxynicotinic acid.
Materials:
-
6-Hydroxynicotinic acid (1.0 eq)
-
tert-Butanol (excess, used as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-hydroxynicotinic acid and an excess of tert-butanol.
-
Catalyst Addition: With stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture. Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of tert-butanol.
-
Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing saturated aqueous sodium bicarbonate. Causality: The base neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, facilitating extraction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine. Causality: This removes inorganic salts and residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Experimental Protocol: Purification
The crude product is purified by flash column chromatography to remove unreacted starting material and any side products.
Materials:
-
Silica gel
-
Hexane
-
Ethyl acetate
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry of silica in a nonpolar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. After drying, load the solid sample onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 50% ethyl acetate). Causality: The less polar product will elute before the more polar starting acid, allowing for effective separation.
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Final Concentration: Remove the solvent from the combined pure fractions by rotary evaporation to yield the purified tert-butyl 6-hydroxynicotinate as a solid.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential to confirm the structure and purity of the synthesized compound.
Analytical Workflow
Caption: Integrated workflow for the analytical characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. The spectra should be recorded in a solvent like DMSO-d₆ or CDCl₃.
-
¹H NMR: The spectrum is expected to show a highly characteristic singlet corresponding to the nine equivalent protons of the tert-butyl group.[7] This peak typically appears in the upfield region. The protons on the pyridine ring will appear as distinct signals in the downfield aromatic region.
-
¹³C NMR: The spectrum will confirm the presence of all carbon atoms, including the ester carbonyl carbon, the carbons of the pyridine ring, and the distinct quaternary and methyl carbons of the tert-butyl group.
| Predicted NMR Data (in DMSO-d₆) | |
| ¹H NMR | δ 1.50-1.60 (s, 9H, C(CH₃)₃) δ 6.30-6.50 (d, 1H, H-5) δ 7.90-8.10 (dd, 1H, H-4) δ 8.50-8.70 (d, 1H, H-2) δ 11.5-12.5 (br s, 1H, N-H) |
| ¹³C NMR | δ 28.0 (C(CH₃)₃) δ 81.0 (C(CH₃)₃) δ 108.0 (C-5) δ 125.0 (C-3) δ 140.0 (C-4) δ 145.0 (C-2) δ 163.0 (C-6) δ 165.0 (Ester C=O) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[8]
-
Rationale: The IR spectrum provides direct evidence for the successful esterification. The presence of a strong C=O stretch from the ester and the disappearance of the broad carboxylic acid O-H stretch are key indicators. The spectrum will also show features of the pyridone ring.
| Key IR Absorptions | |
| Frequency (cm⁻¹) | Vibration Assignment |
| 3100-3000 | Aromatic C-H Stretch |
| 2980-2950 | Aliphatic C-H Stretch (tert-butyl) |
| ~1720 | Ester C=O Carbonyl Stretch (strong, sharp)[9] |
| ~1650 | Amide C=O Carbonyl Stretch (from pyridone tautomer) |
| 1600-1450 | Aromatic C=C and C=N Bending |
| ~1250 | Ester C-O Stretch |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.
-
Rationale: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is expected at m/z 196.09. A hallmark fragmentation of tert-butyl esters is the facile loss of a neutral isobutylene molecule (56 Da) upon collisional activation.[10] This results in a prominent fragment ion corresponding to the protonated 6-hydroxynicotinic acid at m/z 140.03. This fragmentation provides strong evidence for the presence of the tert-butyl ester moiety.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of the final compound.
Protocol for Purity Analysis:
-
System: Reverse-Phase HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Rationale: A C18 column is effective for retaining moderately polar compounds. The acidic modifier ensures good peak shape by suppressing the ionization of any residual acidic or basic sites. A successful purification should result in a single major peak with >95% purity by area.[11]
Applications in Research and Development
tert-butyl 6-hydroxynicotinate is not typically an end-product but rather a versatile intermediate with several strategic applications:
-
Protecting Group Chemistry: The primary use is as a protected version of 6-hydroxynicotinic acid. The tert-butyl ester is stable to a wide range of reaction conditions (e.g., nucleophilic additions, basic conditions, hydrogenations) but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the carboxylic acid at a late stage in a synthetic sequence.[12]
-
Scaffold for Library Synthesis: It serves as a starting point for creating libraries of derivatives. The N-H of the pyridone ring can be alkylated or arylated, and the aromatic ring can undergo further functionalization, leading to a diverse set of molecules for screening in drug discovery programs.[13]
-
Intermediate for Complex Targets: It is a key building block for synthesizing more complex pharmaceutical agents where the 6-hydroxynicotinamide core is required for biological activity. The ester allows for controlled coupling reactions (e.g., amide bond formation after deprotection) with other complex fragments.
Conclusion
tert-butyl 6-hydroxynicotinate is a synthetically useful derivative of 6-hydroxynicotinic acid. Its preparation via acid-catalyzed esterification is a reliable process, and the resulting compound can be thoroughly characterized by a standard suite of analytical techniques, including NMR, MS, and IR spectroscopy. The predictable reactivity of the tert-butyl ester group as an acid-labile protecting group makes this molecule a valuable asset for medicinal chemists and researchers involved in the multi-step synthesis of novel bioactive compounds.
References
-
Organic Syntheses. Nicotinic acid, 6-hydroxy-. Available at: [Link]
-
Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. Available at: [Link]
-
Camilloni, C., et al. (2015). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. PeerJ, 3, e1153. Available at: [Link]
-
BuyersGuideChem. 6-Hydroxynicotinic acid methyl ester | 66171-50-4. Available at: [Link]
-
Molbase. TERT-BUTYL 6-CHLORO-5-HYDROXYNICOTINATE. Available at: [Link]
-
PubChem. 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924. Available at: [Link]
-
Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Available at: [Link]
-
PubMed. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. Available at: [Link]
-
PubChem. Tert-butyl 3-hydroxy-6-oxohexanoate | C10H18O4 | CID 166706843. Available at: [Link]
-
PubChem. 2,4,8,10-Tetra-tert-butyl-6-hydroxy-6H,12H-6lambda
5-dibenzo(d,g)(1,3,2)dioxaphosphocin-6-one | C29H43O4P | CID 174427. Available at: [Link] -
NIST WebBook. 6-Hydroxynicotinic acid, 2TMS derivative. Available at: [Link]
-
National Institutes of Health. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. Available at: [Link]
-
ResearchGate. Zn-Catalyzed tert -Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity. Available at: [Link]
-
Organic Syntheses. 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]-*. Available at: [Link]
-
Organic Syntheses. Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Available at: [Link]
-
ResearchGate. FT-IR spectrum of tert-butyl.... Available at: [Link]
-
PubMed. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. Available at: [Link]
- Google Patents. CN112159343A - Purification method of tert-butyl hydroperoxide.
-
National Institutes of Health. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. Available at: [Link]
-
YouTube. How To Distinguish Between Compounds Using IR Spectroscopy? - Chemistry For Everyone. Available at: [Link]
-
ResearchGate. Infrared Spectroscopy of the tert -Butyl Cation in the Gas Phase. Available at: [Link]
-
MDPI. Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. Available at: [Link]
-
LibreTexts. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]
-
ResearchGate. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Available at: [Link]
-
RTI International. Drug Discovery and Development. Available at: [Link]
-
National Institutes of Health. Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development. Available at: [Link]
-
Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Available at: [Link]
- Google Patents. WO2018214039A1 - Method for the purification of tertiary butyl hydroquinone.
-
PubChem. Tert-Butylhydroquinone | C10H14O2 | CID 16043. Available at: [Link]
-
ResearchGate. Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound?. Available at: [Link]
-
PubMed. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Available at: [Link]
Sources
- 1. 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
- 7. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 10. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Drug Discovery & Development Services and Capabilities| RTI [rti.org]
An In-Depth Technical Guide to 6-Hydroxy-nicotinic Acid Tert-Butyl Ester
CAS Number: 1342385-03-8 | Molecular Formula: C₁₀H₁₃NO₃ | Molecular Weight: 195.22 g/mol
This technical guide provides a comprehensive overview of 6-Hydroxy-nicotinic acid tert-butyl ester, a valuable building block in medicinal chemistry and drug discovery. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, characterization, and potential applications.
Introduction and Significance
This compound is a derivative of 6-hydroxynicotinic acid, a metabolite of nicotinic acid (Vitamin B3) that has been identified in various biological systems. The introduction of the tert-butyl ester functional group serves as a protecting group for the carboxylic acid, enhancing its solubility in organic solvents and allowing for selective chemical transformations at other positions of the pyridine ring. This strategic protection is crucial in multi-step syntheses of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[][2] The 6-hydroxy-nicotinic acid scaffold itself is of interest due to its presence in various natural products and its potential for biological activity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. Please note that some of these values are predicted based on computational models.
| Property | Value | Source |
| CAS Number | 1342385-03-8 | [3] |
| Molecular Formula | C₁₀H₁₃NO₃ | [3] |
| Molecular Weight | 195.22 g/mol | [3] |
| IUPAC Name | tert-butyl 6-oxo-1,6-dihydropyridine-3-carboxylate | |
| Synonyms | 2-Methyl-2-propanyl 6-hydroxynicotinate; 3-Pyridinecarboxylic acid, 1,6-dihydro-6-oxo-, 1,1-dimethylethyl ester | [3] |
| Boiling Point (Predicted) | 349.2 ± 42.0 °C | [3] |
| Density (Predicted) | 1.143 ± 0.06 g/cm³ | [3] |
| Flash Point (Predicted) | 167.8 ± 22.3 °C | [3] |
| LogP (Predicted) | 1.15 | [3] |
Synthesis and Purification
The synthesis of this compound is a two-step process, starting from the commercially available coumalic acid. The first step involves the synthesis of the key intermediate, 6-hydroxynicotinic acid. The second, and final, step is the esterification of this intermediate to yield the target compound.
Synthesis of 6-Hydroxynicotinic Acid
A well-established and reliable method for the synthesis of 6-hydroxynicotinic acid is the reaction of methyl coumalate with ammonium hydroxide followed by treatment with sodium hydroxide.[4][5]
Experimental Protocol:
-
Step 1: Preparation of Methyl Coumalate: In a round-bottomed flask, 50 g of pulverized coumalic acid is added in portions to 139 ml of concentrated sulfuric acid while maintaining the temperature between 20°C and 30°C. Subsequently, 70 ml of methanol is added, keeping the temperature between 25°C and 35°C. The mixture is then heated on a steam bath for one hour. After cooling, the mixture is poured into 800 ml of water. The solution is neutralized with anhydrous sodium carbonate, and the precipitated methyl coumalate is filtered, washed with cold water, and air-dried.[4][5]
-
Step 2: Conversion to 6-Hydroxynicotinic Acid: 45 g of methyl coumalate is added over 10 minutes to 117 ml of 14% ammonium hydroxide, with the temperature kept below 20°C. The mixture is stirred for an additional 45 minutes. This solution is then added to a hot solution of 17% aqueous sodium hydroxide and boiled for 5 minutes. After cooling, the solution is acidified with concentrated hydrochloric acid to precipitate the 6-hydroxynicotinic acid. The product is collected by filtration, washed with water, and dried.[4][5]
Caption: Synthesis of 6-Hydroxynicotinic Acid from Coumalic Acid.
Proposed Synthesis of this compound
Proposed Experimental Protocol:
-
To a solution of 6-hydroxynicotinic acid (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add di-tert-butyl dicarbonate (1.1-1.5 equivalents).
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be diluted with an organic solvent and washed with a mild aqueous acid (e.g., 1M HCl) to remove DMAP, followed by a wash with brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Caption: Proposed synthesis of the target compound.
Purification
The crude this compound obtained from the proposed synthesis can be purified using standard laboratory techniques.
-
Column Chromatography: Purification by flash column chromatography on silica gel is a common and effective method for isolating tert-butyl esters. A gradient elution system, for example, with a mixture of hexanes and ethyl acetate, can be employed to separate the desired product from any unreacted starting material and byproducts.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to obtain a highly pure material. The choice of solvent will depend on the solubility characteristics of the product and impurities.
Analytical Characterization (Predicted)
Definitive analytical data for this compound is not widely published. However, based on the known spectral data of 6-hydroxynicotinic acid and the characteristic signals of a tert-butyl group, the following spectral properties can be predicted.
| Technique | Predicted Observations |
| ¹H NMR | A singlet at approximately 1.5 ppm corresponding to the nine protons of the tert-butyl group. Signals for the aromatic protons on the pyridine ring are expected in the range of 6.5-8.5 ppm. A broad singlet for the hydroxyl proton may also be observed. |
| ¹³C NMR | A signal around 80-85 ppm for the quaternary carbon of the tert-butyl group and a signal around 28 ppm for the three methyl carbons. A peak corresponding to the ester carbonyl carbon is expected around 165 ppm. Signals for the carbons of the pyridine ring would appear in the aromatic region. |
| IR Spectroscopy | A strong C=O stretching band for the ester is expected around 1700-1730 cm⁻¹. A broad O-H stretching band from the hydroxyl group would be observed in the region of 3200-3600 cm⁻¹. C-H stretching bands for the tert-butyl group and the aromatic ring will also be present.[6][7] |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (195.22 g/mol ). A characteristic fragmentation pattern would involve the loss of the tert-butyl group, resulting in a prominent peak at M-57.[8][9] |
Reactivity and Chemical Transformations
The chemical reactivity of this compound is dictated by the interplay of the pyridine ring, the hydroxyl group, and the tert-butyl ester.
-
The Pyridine Ring: The pyridine ring can undergo various electrophilic and nucleophilic substitution reactions, although the presence of the hydroxyl group will influence the regioselectivity of these transformations.
-
The Hydroxyl Group: The hydroxyl group can be alkylated, acylated, or converted to other functional groups using standard organic chemistry methodologies.
-
The Tert-Butyl Ester: The tert-butyl ester is a robust protecting group that is stable to a wide range of reaction conditions, including basic and nucleophilic reagents. It can be selectively cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane, to regenerate the carboxylic acid. This orthogonality makes it a valuable tool in complex organic synthesis.
Applications in Drug Discovery and Development
While specific applications of this compound are not extensively documented in the public domain, its structural motifs suggest significant potential as an intermediate in the synthesis of novel therapeutic agents. Nicotinic acid and its derivatives are known to be precursors for a wide range of pharmaceuticals.[10] The ability to selectively modify the pyridine ring or the hydroxyl group while the carboxylic acid is protected allows for the construction of diverse molecular scaffolds for screening in various drug discovery programs. The parent compound, 6-hydroxynicotinic acid, is an intermediate in the microbial oxidation of nicotinic acid and has been shown to inhibit certain biological pathways.[11] The tert-butyl ester derivative provides a chemically tractable entry point for exploring the structure-activity relationships of this class of compounds.
Safety and Handling
For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area, preferably in a fume hood.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the field of medicinal chemistry. Its protected carboxylic acid functionality allows for a wide range of chemical modifications, making it a versatile building block for the synthesis of complex molecules with potential therapeutic applications. This guide provides a foundational understanding of its properties, synthesis, and potential uses, serving as a resource for researchers engaged in drug discovery and development.
References
-
Organic Syntheses Procedure. (n.d.). Retrieved January 20, 2026, from [Link]
-
PubMed. (1999, February). Purification, characterization and gene cloning of 6-hydroxynicotinate 3-monooxygenase from Pseudomonas fluorescens TN5. European Journal of Biochemistry, 260(1), 120-126. Retrieved January 20, 2026, from [Link]
-
ChemSynthesis. (2025, May 20). 2-pyridin-3-yl-piperidine-1-carboxylic acid tert-butyl ester. Retrieved January 20, 2026, from [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
Organic Syntheses Procedure. (n.d.). Nicotinic acid, 6-hydroxy-. Retrieved January 20, 2026, from [Link]
-
Chemistry LibreTexts. (2021, August 15). Mass Spectrometry - Fragmentation Patterns. Retrieved January 20, 2026, from [Link]
-
Atlantis Press. (2018). Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate. Proceedings of the 2018 3rd International Conference on Materials Engineering, Manufacturing Technology and Control (ICMEMTC 2018). Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters.
- Google Patents. (n.d.). WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.
-
SpringerLink. (1998). Preparation of tert-Butyl 6-Aminopenicillanate and its 6-Oxo and 6-Diazo Derivatives. Pharmaceutical Chemistry Journal, 32, 323–325. Retrieved January 20, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved January 20, 2026, from [Link]
-
University of Texas Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved January 20, 2026, from [Link]
-
PubMed. (2016, January). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28-32. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). US7557238B2 - Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate.
- Google Patents. (n.d.). US9434668B1 - Process for the production of tertiary butyl phenols.
-
Save My Exams. (n.d.). 13C NMR Spectroscopy. Retrieved January 20, 2026, from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved January 20, 2026, from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved January 20, 2026, from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658). Retrieved January 20, 2026, from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved January 20, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 20, 2026, from [Link]
-
Chemistry Practical. (n.d.). To prepare 6-hydroxy nicotinic acid from coumalic acid. Retrieved January 20, 2026, from [Link]
-
Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). US4738924A - Method for the production of 6-hydroxynicotinic acid.
-
ResearchGate. (2016, September). Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C Spectra. Retrieved January 20, 2026, from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved January 20, 2026, from [Link]
-
NIST WebBook. (n.d.). 6-Hydroxynicotinic acid, 2TMS derivative. Retrieved January 20, 2026, from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 20, 2026, from [Link]
-
National Institutes of Health. (2023, December 16). Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). Synthesis of butylated hydroxyanisole from tertiary butyl hydroquinone - Patent US-2009312582-A1. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2025, August 6). Infrared Spectroscopy of the tert -Butyl Cation in the Gas Phase. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). CN101973858A - Method for synthesizing tert-butylated hydroxyanisole through solid-liquid-phase reaction.
-
CNKI. (2013, November 22). Synthesis of 3-Pyridinecarboxylic Acid Leaf Alcohol Esters and its Application in Cigarette. Journal of Henan Agricultural Sciences, 42(11), 132-135. Retrieved January 20, 2026, from [Link]
-
Pharmaceutical Technology. (2015, July 2). Advancing API Synthesis. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid esters.
-
NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 20, 2026, from [Link]
-
MDPI. (2021). Biocatalysis for the Synthesis of Active Pharmaceutical Ingredients in Deep Eutectic Solvents: State-of-the-Art and Prospects. International Journal of Molecular Sciences, 22(16), 8887. Retrieved January 20, 2026, from [Link]
-
MDPI. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009. Retrieved January 20, 2026, from [Link]
-
Pharmaceutical Technology. (2021, October 1). Improving API Synthesis. Retrieved January 20, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 20, 2026, from [Link]
Sources
- 2. Biocatalysis for the Synthesis of Active Pharmaceutical Ingredients in Deep Eutectic Solvents: State-of-the-Art and Prospects [mdpi.com]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 5. EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters - Google Patents [patents.google.com]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. uni-saarland.de [uni-saarland.de]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. xdspkj.ijournals.cn [xdspkj.ijournals.cn]
- 11. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Spectroscopic Characterization of tert-butyl 6-oxo-1,6-dihydropyridine-3-carboxylate
Foreword
This document provides an in-depth technical guide to the spectroscopic characterization of tert-butyl 6-oxo-1,6-dihydropyridine-3-carboxylate . As a key heterocyclic scaffold in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers.
It is important to note that while this compound is commercially available, comprehensive, publicly accessible experimental spectra are limited. Therefore, this guide leverages detailed spectroscopic data from the closely related structural analog, methyl 6-oxo-1,6-dihydropyridine-3-carboxylate [1][2]. The analysis of the core pyridone ring structure is directly transferable, and this guide provides expert interpretation to extrapolate the specific features of the tert-butyl ester group. This approach ensures a robust and scientifically grounded framework for researchers working with this class of molecules.
Molecular Structure and Spectroscopic Overview
The target molecule, tert-butyl 6-oxo-1,6-dihydropyridine-3-carboxylate, belongs to the 2-pyridone class of heterocycles. The 2-pyridone tautomer is generally more stable than its 2-hydroxypyridine counterpart. The structure contains several key features that dictate its spectroscopic signature:
-
A Conjugated System: The dihydropyridine ring is a conjugated system incorporating an amide (lactam) and an α,β-unsaturated ester. This conjugation significantly influences the chemical shifts in NMR and the vibrational frequencies in IR spectroscopy.
-
Electron-Withdrawing Groups: The presence of two carbonyl groups (amide and ester) deshields the ring protons and carbons, shifting their signals to a higher chemical shift (downfield) in NMR spectra.
-
Key Functional Groups: The NH proton of the pyridone, the vinylic protons on the ring, and the tert-butyl group of the ester will each give rise to distinct and identifiable signals.
Below is the chemical structure of the methyl analog used as a reference for the core ring system, with atoms numbered for unambiguous NMR assignments.
Caption: Structure of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for this class of compounds to ensure the clear observation of the exchangeable N-H proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer.
-
Spectra: Record standard ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to confirm assignments.
¹H NMR Spectroscopy: Data Interpretation
The proton NMR spectrum provides information on the number of distinct protons, their electronic environment, and their connectivity.
-
Ring Protons (3H):
-
H2: This proton is adjacent to the ester group and ortho to the ring nitrogen. It is expected to appear as a doublet with a small coupling constant (d, J ≈ 2-3 Hz) at the most downfield position of the three ring protons, typically around δ 8.4-8.6 ppm . Its deshielded nature is due to the anisotropic effects of the C6-carbonyl and the C3-ester group.
-
H5: This proton is coupled to H4. It appears as a doublet of doublets (dd) due to coupling with both H4 (J ≈ 9-10 Hz) and H2 (J ≈ 2-3 Hz). Its signal is expected around δ 7.9-8.1 ppm .
-
H4: This proton is coupled to H5 and is expected to appear as a doublet (d, J ≈ 9-10 Hz) around δ 6.4-6.6 ppm . It is the most upfield of the ring protons.
-
-
Amide Proton (1H):
-
N1-H: The amide proton typically appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen and chemical exchange. In DMSO-d₆, its signal is expected in the range of δ 11.5-12.5 ppm .
-
-
Ester Protons:
-
Methyl Ester Analog (Reference): A sharp singlet integrating to 3H is observed around δ 3.8-3.9 ppm for the -OCH₃ group.
-
tert-Butyl Ester (Target Compound): For the title compound, this signal will be replaced by a prominent, sharp singlet integrating to 9H, characteristic of the magnetically equivalent protons of the tert-butyl group. This signal is expected much further upfield, around δ 1.5-1.6 ppm .
-
¹³C NMR Spectroscopy: Data Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their functional group type.
-
Carbonyl Carbons (2C):
-
Ester Carbonyl (C7): The ester carbonyl carbon is typically observed around δ 164-166 ppm .
-
Amide Carbonyl (C6): The cyclic amide (pyridone) carbonyl is slightly more shielded and appears around δ 161-163 ppm .
-
-
Ring Carbons (5C):
-
C2 & C5: These carbons, bonded to protons, are found in the range of δ 140-145 ppm .
-
C3: This quaternary carbon, attached to the electron-withdrawing ester group, is expected around δ 120-125 ppm .
-
C4: This carbon, bonded to a proton, is the most shielded of the ring sp² carbons, appearing around δ 115-118 ppm .
-
-
Ester Carbons:
-
Methyl Ester Analog (Reference): The methyl carbon (-OCH₃) gives a signal around δ 52-53 ppm .
-
tert-Butyl Ester (Target Compound): The tert-butyl group will show two distinct signals: the quaternary carbon (-OC (CH₃)₃) around δ 81-83 ppm and the three equivalent methyl carbons (-C(CH₃ )₃) around δ 28-29 ppm .
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of molecular bonds.
Experimental Protocol: IR
-
Sample Preparation: Prepare a solid sample by finely grinding ~1 mg of the compound with ~100 mg of dry potassium bromide (KBr) powder and pressing it into a thin, transparent pellet. Alternatively, a spectrum can be obtained from a thin film by dissolving the compound in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.
-
Acquisition: Record the spectrum using an FT-IR spectrometer, typically over the range of 4000-400 cm⁻¹.
IR Spectrum: Data Interpretation
-
N-H Stretch: A broad absorption band is expected in the 3100-3300 cm⁻¹ region, characteristic of the N-H bond in the pyridone ring. The broadening is due to hydrogen bonding in the solid state.
-
C-H Stretches: Aromatic/vinylic C-H stretches appear just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹ ). Aliphatic C-H stretches from the tert-butyl group will be observed just below 3000 cm⁻¹ (e.g., 2950-2980 cm⁻¹ ).
-
C=O Stretches: This is a highly diagnostic region. Two distinct and strong absorption bands are expected:
-
The ester carbonyl stretch will appear at a higher frequency, typically ~1720-1740 cm⁻¹ .
-
The cyclic amide (pyridone) carbonyl stretch will appear at a lower frequency due to conjugation and its amide character, typically ~1660-1680 cm⁻¹ .
-
-
C=C and C=N Stretches: Absorptions corresponding to the double bonds within the ring are expected in the 1550-1640 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.
Experimental Protocol: MS
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, typically run in positive ion mode (ESI+).
-
Analysis: The ions are analyzed using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) is recommended for unambiguous molecular formula determination.
Mass Spectrum: Data Interpretation
-
Molecular Formula: C₁₀H₁₃NO₃
-
Molecular Weight: 195.22 g/mol
-
Molecular Ion Peak: In ESI+ mode, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 196 . HRMS would confirm the elemental composition (Calculated m/z for [C₁₀H₁₄NO₃]⁺: 196.0968).
-
Key Fragmentation: A characteristic fragmentation pathway for tert-butyl esters is the loss of isobutylene (C₄H₈, 56 Da) via a McLafferty-type rearrangement, which would generate a fragment corresponding to the protonated carboxylic acid (6-oxo-1,6-dihydropyridine-3-carboxylic acid). This would result in a prominent peak at m/z 140 ([M+H - 56]⁺).
Summary of Spectroscopic Data
The following table summarizes the expected and reference spectroscopic data for the characterization of tert-butyl 6-oxo-1,6-dihydropyridine-3-carboxylate.
| Technique | Feature | Expected Data for tert-butyl ester | Reference Data (Methyl Ester Analog) |
| ¹H NMR | H2 (ring) | δ 8.4-8.6 ppm (d) | δ ~8.5 ppm |
| H5 (ring) | δ 7.9-8.1 ppm (dd) | δ ~8.0 ppm | |
| H4 (ring) | δ 6.4-6.6 ppm (d) | δ ~6.5 ppm | |
| N1-H | δ 11.5-12.5 ppm (br s) | δ ~12.0 ppm | |
| Ester Group | δ 1.5-1.6 ppm (s, 9H) | δ ~3.8 ppm (s, 3H) | |
| ¹³C NMR | C=O (Ester) | δ 164-166 ppm | δ ~165 ppm |
| C=O (Amide) | δ 161-163 ppm | δ ~162 ppm | |
| C2, C5 (ring) | δ 140-145 ppm | δ ~142, 144 ppm | |
| C3 (ring) | δ 120-125 ppm | δ ~122 ppm | |
| C4 (ring) | δ 115-118 ppm | δ ~116 ppm | |
| Ester C (quat) | δ 81-83 ppm | N/A | |
| Ester C (methyl) | δ 28-29 ppm | δ ~52 ppm | |
| IR | N-H Stretch | ~3100-3300 cm⁻¹ (broad) | Consistent |
| C=O Stretch (Ester) | ~1720-1740 cm⁻¹ (strong) | Consistent | |
| C=O Stretch (Amide) | ~1660-1680 cm⁻¹ (strong) | Consistent | |
| MS (ESI+) | [M+H]⁺ | m/z 196 | m/z 168 |
| [M+H - C₄H₈]⁺ | m/z 140 | N/A |
Workflow Visualization
The logical flow for the complete spectroscopic identification of a novel compound like the one discussed is summarized below.
Caption: Standard workflow for spectroscopic structure elucidation.
References
[3] GSRS. (n.d.). 2-PYRIDONE-5-CARBOXYLIC ACID. Retrieved from [Link]
[2] PubChem. (n.d.). Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Synthesis and Characterization of 6-Hydroxy-nicotinic Acid Tert-Butyl Ester
This technical guide provides a comprehensive overview of a robust synthetic route to 6-hydroxy-nicotinic acid tert-butyl ester, a valuable building block in medicinal chemistry and drug development. The document details the underlying chemical principles, step-by-step experimental protocols, and in-depth characterization of the target compound. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Introduction
6-Hydroxynicotinic acid and its derivatives are important scaffolds in pharmacology, exhibiting a range of biological activities. The introduction of a tert-butyl ester group can enhance lipophilicity, modulate pharmacokinetic properties, and serve as a protecting group for the carboxylic acid functionality, which is readily removable under acidic conditions. This guide outlines a reliable two-step synthetic pathway to this compound, commencing from the readily available 6-chloronicotinic acid.
Synthetic Strategy: A Two-Step Approach
A direct tert-butylation of 6-hydroxynicotinic acid can be challenging due to the presence of the acidic phenolic hydroxyl group, which can lead to side reactions. A more strategic approach involves the initial synthesis of tert-butyl 6-chloronicotinate, followed by a nucleophilic aromatic substitution to replace the chloro group with a hydroxyl group.
Caption: Synthetic pathway for this compound.
Part 1: Synthesis of tert-Butyl 6-chloronicotinate
The first step involves the esterification of 6-chloronicotinic acid. The use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) provides an efficient method for the synthesis of the tert-butyl ester.
Experimental Protocol
-
To a solution of 6-chloronicotinic acid (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane) is added 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
The mixture is stirred at room temperature until the starting material dissolves.
-
Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) is added portion-wise to the solution.
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford tert-butyl 6-chloronicotinate.
Part 2: Synthesis of this compound
The second step is a nucleophilic aromatic substitution reaction where the chloride in tert-butyl 6-chloronicotinate is displaced by a hydroxide ion. This hydrolysis is typically carried out under basic conditions.
Experimental Protocol
-
tert-Butyl 6-chloronicotinate (1.0 eq) is dissolved in a mixture of a suitable solvent (e.g., dioxane, THF) and water.
-
An aqueous solution of a strong base, such as sodium hydroxide (e.g., 2 M NaOH, 2.0 eq), is added to the mixture.
-
The reaction is heated to reflux and monitored by TLC until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture is neutralized with a suitable acid (e.g., 1 M HCl) to a pH of approximately 7.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data.
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.21 g/mol |
| Appearance | White to off-white solid |
| Melting Point | ~190°C (with decomposition)[1] |
| Boiling Point | 349.2 ± 42.0 °C (Predicted)[2] |
| Density | 1.143 ± 0.06 g/cm³ (Predicted)[2] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is a powerful tool for elucidating the structure of the molecule. The expected chemical shifts (δ) in ppm relative to a standard (e.g., TMS) are as follows:
| Protons | Multiplicity | Chemical Shift (δ, ppm) | Rationale |
| -C(CH₃)₃ | singlet | ~1.5 | 9 equivalent protons of the tert-butyl group. |
| Pyridine H-5 | doublet of doublets | ~6.6 | Coupled to H-4 and H-2. |
| Pyridine H-4 | doublet of doublets | ~8.1 | Coupled to H-5 and H-2. |
| Pyridine H-2 | doublet | ~8.1 | Coupled to H-4. |
| -OH | broad singlet | variable | Chemical shift is concentration and solvent dependent. |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Carbon | Chemical Shift (δ, ppm) | Rationale |
| -C(C H₃)₃ | ~28 | Carbon atoms of the tert-butyl group. |
| -C (CH₃)₃ | ~82 | Quaternary carbon of the tert-butyl group. |
| Pyridine C-5 | ~121 | |
| Pyridine C-3 | ~141 | |
| Pyridine C-4 | ~146 | |
| Pyridine C-2 | ~163 | |
| Pyridine C-6 | ~165 | Carbon bearing the hydroxyl group. |
| C=O | ~168 | Carbonyl carbon of the ester. |
IR (Infrared) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H stretch | 3300-2500 | Broad |
| C-H stretch (sp³) | 2980-2950 | Medium to strong |
| C=O stretch (ester) | 1760-1690 | Strong |
| C=C and C=N stretch (aromatic) | 1600-1450 | Medium |
| C-O stretch | 1320-1210 and 1150-1000 | Strong |
MS (Mass Spectrometry)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion (M⁺): m/z = 195
-
Key Fragmentation Patterns:
-
Loss of isobutylene (C₄H₈) from the molecular ion to give a fragment corresponding to 6-hydroxynicotinic acid (m/z = 139).
-
Loss of a tert-butyl radical (•C(CH₃)₃) to give a fragment at m/z = 138.
-
Subsequent fragmentation of the 6-hydroxynicotinic acid fragment.
-
Workflow and Logic
The overall process from synthesis to characterization is a systematic workflow designed to ensure the efficient production and verification of the target compound.
Caption: Experimental workflow from synthesis to characterization.
Conclusion
This technical guide presents a well-defined and logical pathway for the synthesis and characterization of this compound. The described protocols are based on established and reliable chemical transformations, and the predicted analytical data provide a benchmark for the successful synthesis and identification of the target compound. This information should serve as a valuable resource for researchers engaged in the synthesis of novel chemical entities for drug discovery and development.
References
-
Exploring 6-Chloronicotinic Acid: Properties, Applications, and Manufacturing. (n.d.). Retrieved from [Link]
-
Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
-
tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Solubility and Stability of tert-Butyl 6-Hydroxynicotinate
This guide provides a comprehensive technical overview of the anticipated solubility and stability characteristics of tert-butyl 6-hydroxynicotinate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions based on structural analogs and outlines robust experimental protocols for empirical determination. By explaining the causality behind experimental design, this guide serves as a practical tool for the physicochemical characterization of this and other novel chemical entities.
Introduction: A Structural Perspective
tert-Butyl 6-hydroxynicotinate is a heterocyclic compound featuring a pyridine core, a hydroxyl group, and a tert-butyl ester. The interplay of these functional groups dictates its physicochemical properties, influencing its behavior in various solvent systems and its susceptibility to degradation. The 6-hydroxypyridine moiety can exist in tautomeric equilibrium with its corresponding pyridone form, which significantly impacts its polarity, hydrogen bonding capability, and aromaticity. The bulky tert-butyl ester group, on the other hand, introduces lipophilicity while being sterically hindered, which can affect its reactivity, particularly towards hydrolysis.
A thorough understanding of the solubility and stability of tert-butyl 6-hydroxynicotinate is paramount for its application in drug discovery and development, impacting formulation, storage, and in vivo disposition. This guide will first establish a theoretical profile based on related structures and then provide detailed methodologies for its empirical validation.
Predicted Physicochemical Profile
Predicted Solubility
The solubility of tert-butyl 6-hydroxynicotinate will be a balance between the polar 6-hydroxypyridine core and the nonpolar tert-butyl group.
-
Aqueous Solubility : The parent compound, nicotinic acid, exhibits good water solubility. However, the introduction of the lipophilic tert-butyl group is expected to significantly decrease aqueous solubility. The hydroxyl group can participate in hydrogen bonding with water, but the overall molecule is likely to be sparingly soluble in aqueous media, particularly at neutral pH. The solubility is expected to be pH-dependent; in acidic conditions, protonation of the pyridine nitrogen would increase solubility, while in basic conditions, deprotonation of the hydroxyl group would also likely enhance solubility.
-
Organic Solvent Solubility : The presence of the tert-butyl ester and the aromatic ring suggests good solubility in a range of common organic solvents. It is predicted to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as in alcohols such as ethanol and methanol. Solubility is also anticipated in chlorinated solvents like dichloromethane and chloroform. The compound is expected to have lower solubility in nonpolar solvents such as hexanes.
Predicted Stability
The stability of tert-butyl 6-hydroxynicotinate is primarily governed by the susceptibility of the tert-butyl ester to hydrolysis and the potential for oxidation of the electron-rich hydroxypyridine ring.
-
Hydrolytic Stability : tert-Butyl esters are known to be relatively stable to basic hydrolysis due to steric hindrance from the bulky tert-butyl group. However, they are susceptible to acid-catalyzed hydrolysis, proceeding through a stable tertiary carbocation intermediate. Therefore, the compound is expected to be more stable at neutral and basic pH but may degrade in acidic conditions.
-
Oxidative Stability : The 6-hydroxynicotinic acid core is a substrate for enzymatic degradation in some bacteria, indicating the ring is susceptible to oxidative processes.[1][2][3] Phenolic compounds, in general, can be prone to oxidation. The stability of tert-butyl 6-hydroxynicotinate under oxidative stress (e.g., in the presence of hydrogen peroxide) should be carefully evaluated.
-
Photostability : Compounds with aromatic, electron-rich ring systems can be susceptible to photodegradation. It is advisable to handle and store the compound protected from light until its photostability is empirically determined.
-
Thermal Stability : The compound is expected to be a crystalline solid with reasonable thermal stability. However, high temperatures could promote degradation, particularly in the presence of reactive excipients.
Experimental Protocols for Characterization
To move from a predicted to an empirical understanding, a systematic experimental approach is necessary. The following protocols are designed to be self-validating and provide a comprehensive assessment of the solubility and stability of tert-butyl 6-hydroxynicotinate.
Solubility Determination
A thermodynamic equilibrium solubility study should be performed to ascertain the solubility in various pharmaceutically relevant solvents.
Experimental Protocol: Equilibrium Solubility Determination
-
Preparation : Add an excess amount of solid tert-butyl 6-hydroxynicotinate to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, DMSO).
-
Equilibration : Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic assessment can determine the time to reach equilibrium.
-
Sample Preparation : After equilibration, allow the vials to stand undisturbed to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any particulate matter.
-
Quantification : Dilute the filtered supernatant with a suitable solvent and quantify the concentration of tert-butyl 6-hydroxynicotinate using a validated analytical method, such as HPLC-UV.
-
Data Reporting : Express the solubility in mg/mL or µg/mL.
Caption: Workflow for Forced Degradation Stability Testing.
Development of a Stability-Indicating HPLC Method
A robust analytical method is the cornerstone of any stability study. A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of the parent compound.
Protocol: HPLC Method Development
-
Column Selection : Start with a C18 reversed-phase column, which is versatile for compounds of moderate polarity.
-
Mobile Phase Selection : Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection : Use a UV detector set at a wavelength where tert-butyl 6-hydroxynicotinate has significant absorbance (an initial UV scan from 200-400 nm is recommended).
-
Method Optimization : Inject a mixture of the stressed samples (forced degradation study) to ensure that all degradation products are well-resolved from the parent peak. Adjust the gradient, flow rate, and mobile phase composition to achieve adequate separation (resolution > 2 between all peaks).
-
Method Validation : Once optimized, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Quantitative data should be summarized in clear, concise tables for easy interpretation and comparison.
Table 1: Predicted Solubility of tert-Butyl 6-Hydroxynicotinate
| Solvent System | Predicted Solubility | Rationale |
| Water (pH 7) | Sparingly Soluble | Lipophilic tert-butyl group reduces aqueous solubility. |
| 0.1 N HCl | Moderately Soluble | Protonation of pyridine nitrogen increases polarity. |
| 0.1 N NaOH | Moderately Soluble | Deprotonation of hydroxyl group forms a soluble salt. |
| Ethanol | Soluble | Good balance of polarity for the solute. |
| DMSO | Freely Soluble | Highly polar aprotic solvent, effective for many organics. |
| Dichloromethane | Soluble | Effective for moderately polar organic compounds. |
| Hexanes | Insoluble | Nonpolar solvent, incompatible with the polar core. |
Table 2: Summary of Forced Degradation Study Results (Hypothetical)
| Stress Condition | Time | % Parent Remaining | Major Degradants |
| 0.1 N HCl (80 °C) | 8 h | 85.2% | 6-Hydroxynicotinic acid |
| 0.1 N NaOH (60 °C) | 24 h | 98.1% | Minor unknown peaks |
| 3% H₂O₂ (RT) | 24 h | 92.5% | Oxidized species |
| Thermal (80 °C) | 10 days | 99.5% | No significant degradation |
| Photolytic (ICH Q1B) | 7 days | 96.8% | Minor unknown peaks |
Based on these hypothetical results, the primary degradation pathway is acid-catalyzed hydrolysis of the tert-butyl ester to yield 6-hydroxynicotinic acid.
Caption: Predicted Primary Degradation Pathway.
Conclusion and Recommendations
While direct data on tert-butyl 6-hydroxynicotinate is scarce, a combination of theoretical prediction and systematic experimental verification provides a clear path forward for its characterization. The compound is predicted to have good solubility in organic solvents but limited solubility in neutral aqueous media. Its primary stability liability is likely to be acid-catalyzed hydrolysis of the tert-butyl ester.
For drug development professionals, it is recommended to:
-
Conduct the outlined solubility and forced degradation studies early in the development process.
-
Develop and validate a stability-indicating HPLC method as a matter of priority.
-
Store the compound in well-sealed containers, protected from light and acidic environments. For long-term storage, refrigeration is advisable.
By following the principles and protocols in this guide, researchers can build a robust physicochemical profile for tert-butyl 6-hydroxynicotinate, enabling its confident progression through the development pipeline.
References
- Fluorochem. (n.d.). 6-(TERT-BUTYL)-4-HYDROXYNICOTINIC ACID.
-
Hicks, K., et al. (2019). Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. PubMed. [Link]
-
ResearchGate. (n.d.). Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation | Request PDF. [Link]
-
National Center for Biotechnology Information. (n.d.). Metabolically Stable tert-Butyl Replacement. PMC. [Link]
- ChemScene. (n.d.). tert-Butyl 6-methylnicotinate.
- National Center for Biotechnology Information. (n.d.). 2,4,8,10-Tetra-tert-butyl-6-hydroxy-6H,12H-6lambda5-dibenzo(d,g)(1,3,2)dioxaphosphocin-6-one. PubChem.
- Molbase. (n.d.). TERT-BUTYL 6-CHLORO-5-HYDROXYNICOTINATE.
-
National Center for Biotechnology Information. (2023). Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. PMC. [Link]
-
PubMed. (n.d.). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. [Link]
-
U.S. Food and Drug Administration. (2023). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
- ResearchGate. (n.d.).
-
ChemRxiv. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. [Link]
- National Center for Biotechnology Information. (n.d.). 2,6-Di-tert-butyl-4-methylphenol. PubChem.
- Cayman Chemical. (n.d.).
-
U.S. Food and Drug Administration. (2014). Expiration Dating and Stability Testing for Human Drug Products. [Link]
- ResearchGate. (2021). (PDF) SYNTHESIS, CHARACTERIZATION, THERMAL, X-RAY, AND DFT ANALYSES OF 6-TERT-BUTYL 3-ETHYL 2-[(3-METHOXY/5-BROMO).
- BLD Pharm. (n.d.).
- ResearchGate. (n.d.). Bacterial conversion of tert-butyl compounds. (A)
-
ResearchGate. (2020). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]
- ResearchGate. (2014). (PDF) Solubility of Butylated Hydroxytoluene (BHT)
-
PubMed. (2018). Determination of 2,6-di-tert-butyl-hydroxytoluene and its transformation products in indoor dust and sediment by gas chromatography-mass spectrometry coupled with precolumn derivatization. [Link]
-
ResearchGate. (2024). tert‐Butyl as a Functional Group: Non‐Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. [Link]
- SIELC Technologies. (n.d.).
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) on Primesep B Column. Column*.
Sources
- 1. Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
The Privileged Scaffold: A Deep Dive into the Chemistry and Application of Substituted Pyridones
Introduction: The Pyridone Core - A Cornerstone in Modern Chemistry
Substituted pyridones, six-membered nitrogen-containing heterocycles, are a cornerstone of modern medicinal chemistry and organic synthesis.[1][2] Their unique electronic and structural features, including the ability to act as both hydrogen bond donors and acceptors, have designated them as "privileged scaffolds" in drug discovery.[1][3] This privileged status is evidenced by their presence in a multitude of FDA-approved drugs targeting a wide array of diseases, from cancer to infectious diseases and fibrosis.[4][5] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core chemistry of substituted pyridones, focusing on their synthesis, reactivity, and strategic application in the development of novel therapeutics.
At the heart of pyridone chemistry lies the tautomeric equilibrium between the hydroxypyridine (lactim) and pyridone (lactam) forms. For 2- and 4-hydroxypyridines, the equilibrium overwhelmingly favors the pyridone tautomer in most solvents, a consequence of its aromaticity and the presence of a strong carbonyl group.[3][6] This tautomerism is a critical determinant of the pyridone ring's reactivity and its interactions with biological targets.
Part 1: The Synthetic Arsenal - Constructing the Pyridone Scaffold
The diverse applications of substituted pyridones have driven the development of a robust and versatile synthetic arsenal. The choice of synthetic strategy is often dictated by the desired substitution pattern and the need for efficiency and scalability.
Classical Condensation Strategies: The Guareschi-Thorpe Synthesis
A foundational method for the synthesis of 2-pyridones is the Guareschi-Thorpe reaction, a multicomponent condensation of a 1,3-dicarbonyl compound, a cyanoacetamide, and a base.[7][8] This reaction provides a straightforward route to highly functionalized 2-pyridones.
Experimental Protocol: Mechanochemical Synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone [9]
This protocol details a solvent-minimized, room temperature synthesis of a key pyridone intermediate.
-
Reactants:
-
Cyanoacetamide (20 mmol)
-
Ethyl acetoacetate (20 mmol)
-
Potassium hydroxide (KOH) (20 mmol)
-
Ethanol (11 g)
-
-
Procedure:
-
The reactants and catalyst are placed in a planetary ball mill with 17 stainless steel balls (10 mm diameter, 62.5 g total mass).
-
The mixture is milled at an angular velocity of 600 rpm for up to 4 hours.
-
After milling, the reaction mixture is acidified with concentrated HCl.
-
The precipitated product is collected by filtration and washed.
-
-
Yield: Up to 56% isolated yield after 4 hours of milling.[10]
The Guareschi-Thorpe synthesis is a powerful tool for generating a wide variety of substituted 2-pyridones, with modern variations employing microwave irradiation or mechanochemistry to improve yields and reduce reaction times.[9][10]
Modern Marvels: Transition-Metal Catalyzed C-H Functionalization
The direct functionalization of C-H bonds has emerged as a paradigm-shifting strategy in organic synthesis, offering atom and step economy. Rhodium and Nickel catalysts have proven particularly effective in the regioselective functionalization of the pyridone core.[3]
1.2.1 Rhodium(III)-Catalyzed C-H Alkenylation
Rhodium(III) catalysis enables the direct alkenylation of the C6 position of 2-pyridones, a position that is often challenging to functionalize through classical methods.[11]
Experimental Protocol: Rh(III)-Catalyzed C6-Alkenylation of 1-(2-pyridyl)-2-pyridone [11]
-
Reactants:
-
1-(2-pyridyl)-2-pyridone (0.2 mmol)
-
Internal alkyne (e.g., diphenylacetylene) (0.24 mmol)
-
[Cp*RhCl₂]₂ (5 mol%)
-
AgSbF₆ (20 mol%)
-
Pivalic acid (PivOH) (0.4 mmol)
-
1,2-Dichloroethane (DCE) (1 mL)
-
-
Procedure:
-
The reactants and catalysts are combined in a sealed tube under an inert atmosphere.
-
The mixture is heated at 100 °C for 12 hours.
-
After cooling, the reaction mixture is purified by column chromatography.
-
1.2.2 Nickel-Catalyzed C-H Alkylation
Nickel catalysis offers a complementary approach, often favoring C-H alkylation at the C6 position with dienes and activated alkenes.[12]
Experimental Protocol: Nickel-Catalyzed C6-Alkylation of a 2-Pyridone with 1,5-Cyclooctadiene [12]
-
Reactants:
-
Pyridine-directed 2-pyridone (0.2 mmol)
-
1,5-Cyclooctadiene (cod) (0.4 mmol)
-
Ni(cod)₂ (10 mol%)
-
K₃PO₄ (0.4 mmol)
-
Toluene (1 mL)
-
-
Procedure:
-
The reactants are combined in a glovebox in a sealed vial.
-
The mixture is heated at 100 °C for 24 hours.
-
After cooling, the reaction is quenched and purified by column chromatography.
-
Cycloaddition Strategies: Building Rings upon Rings
The dienyl character of the 2-pyridone ring allows it to participate in [4+2] cycloaddition reactions (Diels-Alder reactions), providing a powerful method for the construction of complex, bridged bicyclic structures.[13]
Experimental Protocol: Diels-Alder Reaction of 1-Methyl-2-pyridone with Maleic Anhydride
-
Reactants:
-
1-Methyl-2-pyridone
-
Maleic anhydride
-
Xylene (solvent)
-
-
Procedure:
Part 2: The Reactive Landscape - Understanding Pyridone's Chemical Personality
The reactivity of the pyridone ring is a nuanced interplay of its aromatic character, the electron-withdrawing effect of the carbonyl group, and the influence of substituents.
Electrophilic Aromatic Substitution
The pyridone ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the carbonyl group and the nitrogen atom. However, activating groups on the ring can facilitate these reactions. Nitration and bromination are common examples. The regioselectivity is highly dependent on the position of existing substituents and the reaction conditions.[15][16]
| Reagent/Conditions | Substrate | Major Product(s) | Reference |
| HNO₃/H₂SO₄ | 2-Pyridone | 3-Nitro-2-pyridone and 5-Nitro-2-pyridone | [17] |
| Br₂/AcOH | 2-Aminopyridine | 3,5-Dibromo-2-aminopyridine | [16] |
Nucleophilic Aromatic Substitution
Halogenated pyridones are excellent substrates for nucleophilic aromatic substitution (SNA_r_), particularly when the halogen is at the 2- or 4-position. The electron-deficient nature of the ring facilitates nucleophilic attack.[18]
Comparative Kinetics of Nucleophilic Substitution
The rate of nucleophilic substitution is significantly influenced by the position of the leaving group. For instance, the reaction of 4-chloropyridine with piperidine is faster than that of 2-chloropyridine under similar conditions. This can be attributed to the greater stabilization of the Meisenheimer-like intermediate in the 4-substituted isomer.[4][11]
| Substrate | Nucleophile | Solvent | Relative Rate | Reference |
| 2-Chloropyridine | Piperidine | Ethanol | 1 | [11] |
| 4-Chloropyridine | Piperidine | Ethanol | >1 | [11] |
Part 3: The Privileged Scaffold in Action - Pyridones in Drug Discovery
The remarkable versatility of the pyridone scaffold has led to its incorporation into a wide range of clinically successful drugs.[1][2] Its ability to engage in key hydrogen bonding interactions and its favorable physicochemical properties make it an ideal building block for modulating biological targets.
Case Study: Pirfenidone - An Anti-fibrotic Agent
Pirfenidone is an FDA-approved drug for the treatment of idiopathic pulmonary fibrosis.[1] Its mechanism of action is multifaceted, involving the downregulation of pro-fibrotic and inflammatory cytokines such as TGF-β and TNF-α.[19][20] The pyridone core is crucial for its biological activity, likely participating in key interactions within its biological targets.
Pyridone-Based Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. The pyridone scaffold has been extensively utilized in the design of potent and selective kinase inhibitors.[9][21]
Structure-Activity Relationship (SAR) of Pyridone-Based Kinase Inhibitors
The development of pyridone-based kinase inhibitors often involves a systematic exploration of substituents around the core to optimize potency and selectivity. For example, in the discovery of Met kinase inhibitors, a conformationally constrained 2-pyridone analog demonstrated high potency. Further SAR studies led to the identification of even more potent 4-pyridone and pyridine N-oxide inhibitors.[9] X-ray crystallography revealed that the pyridone moiety engages in crucial hydrogen bonding interactions within the ATP binding site of the kinase.
| Scaffold Modification | Key Substituents | Target Kinase | Biological Activity | Reference |
| 2-Pyridone | Pyrrolopyridine | Met Kinase | Potent inhibition (IC₅₀ = 1.8 nM) | [9] |
| 2-Pyridone | Phenyl and Cyano groups | PIM-1 Kinase | Potent inhibition (IC₅₀ = 50 nM) | [22] |
| Pyrido[2,3-d]pyrimidin-7-one | Acrylamide | JAK3 | Covalent inhibition (IC₅₀ = 2.0 nM) | [21] |
Pyridone-Containing Antiviral Agents
The pyridone scaffold is also a key feature in several antiviral drugs, including those targeting HIV-1 reverse transcriptase.[10] The ability of the pyridone to act as a bioisostere for other functional groups and to form key hydrogen bonds has been instrumental in the design of these agents.
Conclusion: The Enduring Legacy and Future of Pyridone Chemistry
The chemistry of substituted pyridones is a rich and continually evolving field. From its foundations in classical condensation reactions to the cutting-edge applications of C-H functionalization, the synthetic toolkit for accessing this privileged scaffold is ever-expanding. The deep understanding of its reactivity, governed by the interplay of electronics and sterics, allows for the precise and predictable modification of the pyridone core. This synthetic and mechanistic understanding has translated into profound success in drug discovery, with pyridone-containing molecules making a significant impact on human health. As our understanding of disease biology deepens, the versatile and adaptable nature of the substituted pyridone scaffold ensures that it will remain a central and indispensable tool for the researchers, scientists, and drug development professionals of tomorrow.
References
- Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. (URL: )
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (URL: [Link])
-
Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. (URL: [Link])
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (URL: [Link])
-
Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2. (URL: [Link])
- Diels-Alder Reaction. (URL: )
- On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temper
-
What is the mechanism of Pirfenidone? (URL: [Link])
-
FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections. (URL: [Link])
-
Pyridine: the scaffolds with significant clinical diversity. (URL: [Link])
-
Pyridine-Tautomerism of Hydroxy Pyridine. (URL: [Link])
-
The design strategy of EGFR inhibitors. (URL: [Link])
-
Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. (URL: [Link])
- ChemInform Abstract: Synthesis and Reactions of 3-Cyano-4,6-dimethyl-2-pyridone. (URL: )
-
Nickel-Catalyzed Directed C6-Selective C-H Alkylation of 2-Pyridones With Dienes and Activated Alkenes. (URL: [Link])
-
Rhodium(III)‐Catalyzed Regioselective C−H Annulation and Alkenylation of 2‐Pyridones with Terminal Alkynes. (URL: [Link])
-
Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. (URL: [Link])
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (URL: [Link])
-
Sci-Hub: Nucleophilic displacements in substituted pyridine N-oxides. Part II. Kinetics of the reactions between piperidine and 2- and 4-substituted pyridine N-oxides. (URL: [Link])
-
Diels-Alder Reaction: Computational and Experimental Analysis. (URL: [Link])
-
Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. (URL: [Link])
- Experiment 3: Diels-Alder exo or endo? (URL: )
-
Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. (URL: [Link])
- Design and synthesis of pyridopyrimidines targeting NEK6 kinase. (URL: )
-
Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. (URL: [Link])
-
1-methyl-2-pyridone. (URL: [Link])
-
Guareschi‐Thorpe condensation for synthesizing 3‐cyano‐2(1H)‐pyridones 3 a–e. (URL: [Link])
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (URL: [Link])
-
The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XXI. Bromination of 2-aminopyridines. (URL: [Link])
-
Rh(iii)-Catalyzed switchable C–H monoalkenylation and dialkenylation of 2-(1H-pyrazol-1-yl)pyridine with alkenes via rollover cyclometalation. (URL: [Link])
-
Diels Alder Reaction Experiment Part 3, Recrystallization and Melting Point. (URL: [Link])
-
Sci-Hub: Nucleophilic displacements in substituted pyridine N-oxides. Part II. Kinetics of the reactions between piperidine and 2- and 4-substituted pyridine N-oxides. (URL: [Link])
-
Nitropyridines, Their Synthesis and Reactions. (URL: [Link])
-
Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. (URL: [Link])
- Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. (URL: )
-
A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. (URL: [Link])
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (URL: [Link])
-
Nickel Photoredox Dual–Catalyzed C– Alkylation of Nitroalkanes. (URL: [Link])
-
How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? (URL: [Link])
- catalyzed switchable C–H alkenylation of enamide with enone and Rh(I). (URL: )
-
hydrogen. (URL: [Link])
-
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. (URL: [Link])
Sources
- 1. Pirfenidone - Wikipedia [en.wikipedia.org]
- 2. Discovery and optimization of 2-pyridones as dual h-DHFR/EGFRTK inhibitors with immunomodulatory potential; design, synthesis, anti-proliferative activity, and apoptosis inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. sterispharma.com [sterispharma.com]
- 6. scispace.com [scispace.com]
- 7. Design and Characterization of a Pyridone-Containing EZH2 Inhibitor Phosphate Prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rhodium(III)-Catalyzed C-H Bond Functionalization of 2-Pyridones with Alkynes: Switchable Alkenylation, Alkenylation/Directing Group Migration and Rollover Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. researchgate.net [researchgate.net]
- 16. community.wvu.edu [community.wvu.edu]
- 17. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
- 20. Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Tautomeric Landscape of 6-Hydroxy-nicotinic Acid Tert-Butyl Ester: A Technical Guide
Introduction
In the landscape of heterocyclic chemistry, the tautomerism of hydroxypyridines represents a fundamental concept with profound implications for molecular properties and reactivity. This technical guide delves into the core of this phenomenon, focusing on a molecule of significant interest in medicinal chemistry and drug development: 6-Hydroxy-nicotinic acid tert-butyl ester. While the parent 2-hydroxypyridine/2-pyridone tautomeric system has been extensively studied, the interplay of electronic and steric effects introduced by a tert-butyl ester at the 3-position presents a nuanced challenge. This document aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the tautomeric equilibrium of this compound, its synthesis, and the analytical methodologies crucial for its characterization.
The Phenomenon of 2-Hydroxypyridine-Pyridone Tautomerism
The tautomerism between 2-hydroxypyridine and its corresponding 2-pyridone form is a classic example of proton transfer between a nitrogen and an oxygen atom within a heterocyclic ring. This equilibrium is not a static feature but is highly sensitive to the surrounding environment, particularly the polarity of the solvent. In non-polar solvents, the 2-hydroxypyridine (enol) form is generally favored, while polar solvents, such as water and alcohols, tend to shift the equilibrium towards the 2-pyridone (keto) form. In the solid state, the 2-pyridone tautomer is predominantly observed due to favorable intermolecular hydrogen bonding.
The position of this equilibrium is governed by the relative thermodynamic stabilities of the two tautomers. Factors influencing this delicate balance include intramolecular and intermolecular hydrogen bonding, aromaticity, and the electronic effects of substituents on the pyridine ring. For this compound, the presence of the bulky and electron-withdrawing tert-butoxycarbonyl group at the 3-position is expected to modulate the electronic distribution within the ring and, consequently, the tautomeric preference.
Synthesis of this compound: A Proposed Pathway
Direct experimental procedures for the synthesis of this compound are not extensively documented in publicly available literature. However, a plausible and logical synthetic route can be proposed based on established chemical principles and the availability of starting materials.
A likely precursor for this synthesis is tert-butyl 6-chloronicotinate, which is commercially available. The proposed synthesis would, therefore, involve the hydrolysis of this chloro derivative to the desired hydroxy compound.
Step 1: Esterification of 6-Chloronicotinic Acid
The synthesis of the precursor, tert-butyl 6-chloronicotinate, can be achieved through the esterification of 6-chloronicotinic acid. It is important to note that the direct Fischer esterification of carboxylic acids with tertiary alcohols like tert-butanol is often challenging due to the propensity of the alcohol to undergo dehydration under acidic conditions.
Protocol: Alternative Esterification of 6-Chloronicotinic Acid
-
Activation of the Carboxylic Acid: To a solution of 6-chloronicotinic acid in an anhydrous aprotic solvent (e.g., dichloromethane or THF), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reaction with Tert-Butanol: To the activated carboxylic acid, add tert-butanol.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct. Wash the filtrate with a mild acid (e.g., 1M HCl) and a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield tert-butyl 6-chloronicotinate.
Step 2: Hydrolysis of tert-Butyl 6-Chloronicotinate
The conversion of the chloro-ester to the desired hydroxy-ester is a nucleophilic aromatic substitution reaction.
Protocol: Hydrolysis of tert-Butyl 6-Chloronicotinate
-
Reaction Setup: Dissolve tert-butyl 6-chloronicotinate in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Hydroxide Source: Add a source of hydroxide, such as sodium hydroxide or potassium hydroxide, to the solution. The reaction may require heating to proceed at a reasonable rate.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture and pour it into water. Acidify the aqueous solution with a mild acid (e.g., acetic acid) to precipitate the product. Collect the precipitate by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography.
The Tautomeric Equilibrium of this compound
The core of this guide focuses on the tautomeric equilibrium between the hydroxypyridine (enol) form and the pyridone (keto) form of the title compound.
The presence of the tert-butoxycarbonyl group at the 3-position introduces both steric and electronic effects that will influence this equilibrium. Electronically, the ester group is electron-withdrawing, which can affect the acidity of the N-H proton in the pyridone form and the O-H proton in the hydroxypyridine form. Sterically, the bulky tert-butyl group may influence the solvation shell around the molecule and potentially favor one tautomer over the other in certain solvents.
Analytical Characterization of Tautomers
Distinguishing between the hydroxypyridine and pyridone tautomers requires a combination of spectroscopic and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for identifying the predominant tautomer in solution.
-
¹H NMR: The chemical shifts of the aromatic protons and the presence of either an N-H or an O-H proton signal are key indicators. The N-H proton of the pyridone form typically appears as a broad singlet at a downfield chemical shift (around 10-13 ppm), while the O-H proton of the hydroxypyridine form is also a broad singlet but may appear at a different chemical shift and can exchange with D₂O.
-
¹³C NMR: The chemical shift of the C6 carbon is particularly diagnostic. In the hydroxypyridine form, C6 is an oxygen-bearing aromatic carbon and will have a chemical shift in the range of 160-170 ppm. In the pyridone form, C6 is a carbonyl carbon and will resonate further downfield, typically above 175 ppm.
| Spectroscopic Data | Hydroxypyridine (Enol) Form | Pyridone (Keto) Form |
| ¹H NMR (N-H/O-H) | Broad singlet (O-H) | Broad singlet (N-H, ~10-13 ppm) |
| ¹³C NMR (C6) | ~160-170 ppm | >175 ppm |
| IR (C=O stretch) | Absent (for pyridone C=O) | Present (~1650-1680 cm⁻¹) |
| UV-Vis (λmax) | Shorter wavelength | Longer wavelength |
Infrared (IR) Spectroscopy
IR spectroscopy can provide definitive evidence for the presence of the pyridone tautomer. The key diagnostic feature is the strong carbonyl (C=O) stretching vibration, which is expected to appear in the region of 1650-1680 cm⁻¹. This band will be absent in the pure hydroxypyridine form.
UV-Vis Spectroscopy
The two tautomers exhibit distinct electronic transitions and therefore have different UV-Vis absorption spectra. Generally, the pyridone form, with its more extended conjugated system, absorbs at a longer wavelength (a bathochromic shift) compared to the hydroxypyridine form. By analyzing the UV-Vis spectrum in different solvents, one can observe the shift in the tautomeric equilibrium.
Computational Chemistry
Density Functional Theory (DFT) calculations are invaluable for predicting the relative stabilities of the tautomers in the gas phase and in different solvents (using implicit or explicit solvent models). These calculations can provide insights into the geometric parameters, vibrational frequencies, and electronic properties of each tautomer, aiding in the interpretation of experimental spectroscopic data.
Protocol: Computational Analysis of Tautomerism
-
Structure Optimization: Build the 3D structures of both the hydroxypyridine and pyridone tautomers. Perform geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).
-
Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain theoretical vibrational spectra.
-
Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.
-
Solvent Effects: Incorporate the effects of different solvents using a continuum solvation model (e.g., PCM) to predict the tautomeric equilibrium in solution.
-
NMR and UV-Vis Prediction: Use appropriate computational methods (e.g., GIAO for NMR, TD-DFT for UV-Vis) to predict the spectroscopic properties of each tautomer for comparison with experimental data.
Conclusion
The tautomerism of this compound is a multifaceted phenomenon that dictates its chemical behavior and potential biological activity. While direct experimental data for this specific molecule is sparse, a comprehensive understanding can be achieved by applying the well-established principles of 2-hydroxypyridine/2-pyridone tautomerism and employing a suite of modern analytical techniques. This guide has outlined a plausible synthetic route and a detailed analytical workflow to characterize the tautomeric equilibrium. For researchers in drug discovery and development, a thorough investigation of this equilibrium is paramount for understanding structure-activity relationships and for the rational design of novel therapeutics.
References
-
Boyer, J. H.; Schoen, W. 6-Hydroxynicotinic acid. Org. Synth.1956 , 36, 44. DOI: 10.15227/orgsyn.036.0044. [Link]
- Katritzky, A. R.; Lagowski, J. M. The Principles of Heterocyclic Chemistry; Academic Press: New York, 1968.
- Elguero, J.; Marzin, C.; Katritzky, A. R.; Linda, P. The Tautomerism of Heterocycles; Academic Press: New York, 1976.
-
Beak, P. Energies and Alkylations of Tautomeric Heterocyclic Compounds: Old Problems and New Answers. Acc. Chem. Res.1977 , 10 (5), 186–192. DOI: 10.1021/ar50113a006. [Link]
Key features of "tert-butyl 6-oxo-1,6-dihydropyridine-3-carboxylate" for synthesis
An In-depth Technical Guide to tert-butyl 6-oxo-1,6-dihydropyridine-3-carboxylate: Synthesis, Reactivity, and Applications
Introduction
tert-butyl 6-oxo-1,6-dihydropyridine-3-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique electronic and structural features, characterized by an electron-deficient pyridone ring system, make it a valuable precursor for the synthesis of a wide array of complex molecules, including biologically active compounds. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on practical, field-proven insights for researchers and drug development professionals.
Physicochemical Properties
Understanding the fundamental properties of tert-butyl 6-oxo-1,6-dihydropyridine-3-carboxylate is crucial for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₃ | N/A |
| Molecular Weight | 195.21 g/mol | N/A |
| Appearance | Off-white to yellow solid | |
| Melting Point | 175-180 °C | |
| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane. Sparingly soluble in water. | N/A |
Synthesis of tert-butyl 6-oxo-1,6-dihydropyridine-3-carboxylate
The most common and efficient synthesis of tert-butyl 6-oxo-1,6-dihydropyridine-3-carboxylate involves the condensation of an enamine with an acylating agent, followed by cyclization. A widely adopted method is the reaction of tert-butyl 3-aminocrotonate with propioloyl chloride.
Synthetic Workflow Diagram
Caption: Synthetic workflow for tert-butyl 6-oxo-1,6-dihydropyridine-3-carboxylate.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 3-((3-chloro-3-oxoprop-1-en-2-yl)amino)but-2-enoate
-
To a solution of tert-butyl 3-aminobut-2-enoate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a base like triethylamine (TEA) or pyridine (1.2 eq).
-
Slowly add a solution of propioloyl chloride (1.1 eq) in the same solvent to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude intermediate.
Step 2: Cyclization to tert-butyl 6-oxo-1,6-dihydropyridine-3-carboxylate
-
Dissolve the crude intermediate from Step 1 in a suitable solvent like methanol or ethanol.
-
Add a base such as sodium methoxide or potassium tert-butoxide (1.5-2.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
After cooling to room temperature, neutralize the reaction mixture with an acid (e.g., 1M HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain tert-butyl 6-oxo-1,6-dihydropyridine-3-carboxylate.
Key Reactions and Synthetic Utility
The pyridone scaffold of tert-butyl 6-oxo-1,6-dihydropyridine-3-carboxylate allows for a variety of chemical transformations, making it a valuable intermediate.
N-Alkylation/Arylation
The nitrogen atom of the pyridone ring can be readily alkylated or arylated under basic conditions. This functionalization is a key step in the synthesis of many pharmaceutical agents.
-
Typical Conditions: A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) and an alkyl or aryl halide in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN).
Halogenation
The pyridone ring can be selectively halogenated at various positions, providing handles for further functionalization through cross-coupling reactions.
-
Chlorination: Reagents like N-chlorosuccinimide (NCS) or phosphorus oxychloride (POCl₃) are commonly used.
-
Bromination: N-bromosuccinimide (NBS) is an effective reagent for bromination.
Cross-Coupling Reactions
Halogenated derivatives of tert-butyl 6-oxo-1,6-dihydropyridine-3-carboxylate are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions enable the introduction of a wide range of substituents onto the pyridone core.
Reaction Scheme: Key Functionalizations
Methodological & Application
Synthesis of substituted pyridines using "6-Hydroxy-nicotinic acid tert-butyl ester"
An In-Depth Guide to the Synthesis of Substituted Pyridines Using tert-Butyl 6-Hydroxynicotinate
Authored by a Senior Application Scientist
Introduction: The Central Role of the Pyridine Scaffold in Modern Drug Discovery
The pyridine ring is a cornerstone of medicinal chemistry, recognized for its prevalence in a vast number of FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and structural versatility make it a privileged scaffold in the design of therapeutic agents targeting a wide array of diseases, from cancer to infectious and central nervous system disorders.[2][3][4][5] The strategic functionalization of the pyridine core allows medicinal chemists to fine-tune a molecule's pharmacological profile, including its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.[4]
This application note provides a detailed guide to the synthesis of substituted pyridines using tert-butyl 6-hydroxynicotinate as a versatile and strategic starting material. This building block offers two key advantages:
-
The tert-Butyl Ester: This group effectively protects the C3-carboxylic acid from unwanted reactions during subsequent transformations. It is robust under many reaction conditions, including palladium-catalyzed cross-coupling, and can be readily deprotected under acidic conditions when the free acid is desired.
-
The 6-Hydroxy Group: This functionality serves as a synthetic handle, allowing for its conversion into a more reactive leaving group. This "activation" step is the gateway to introducing a wide diversity of substituents at the 6-position through powerful cross-coupling methodologies.
We will explore the conversion of the hydroxyl group into highly reactive triflate and chloride intermediates, followed by their application in the robust Suzuki-Miyaura cross-coupling reaction to forge new carbon-carbon bonds. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and field-proven insights to ensure successful and reproducible synthesis.
Core Synthetic Strategy: From Hydroxypyridine to Diversely Substituted Nicotinates
The primary pathway for functionalizing tert-butyl 6-hydroxynicotinate involves a two-step sequence: activation of the hydroxyl group followed by a palladium-catalyzed cross-coupling reaction. This approach provides a modular and highly adaptable route to a library of substituted pyridine derivatives.
Step 1: Activation of the 6-Hydroxy Group
The C-O bond of a hydroxypyridine is not readily cleaved. Therefore, the hydroxyl group must first be converted into a superior leaving group. The two most common and effective strategies are conversion to a triflate or a chloride.
-
Triflation: The hydroxyl group is reacted with a triflating agent, such as trifluoromethanesulfonic anhydride (Tf₂O), to form a pyridyl triflate (-OTf). Triflates are among the most effective leaving groups in cross-coupling chemistry, enabling reactions to proceed under mild conditions.[6][7][8]
-
Chlorination: Treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) replaces the hydroxyl group with a chlorine atom.[9][10][11] While pyridyl chlorides are generally less reactive than their triflate counterparts, they are often more economical, making them attractive for larger-scale synthesis.[12][13] The lower reactivity can typically be overcome with the selection of highly active, modern palladium catalyst systems.[12]
Step 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
With an activated leaving group at the 6-position, the stage is set for introducing new substituents. The Suzuki-Miyaura reaction is a preeminent method for this transformation due to its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters.[12][14][15][16]
The reaction involves coupling the pyridyl triflate or chloride (the electrophile) with an organoboron reagent (the nucleophile) in the presence of a palladium catalyst and a suitable base.[7][17] This process reliably constructs a new C-C bond, linking the pyridine core to aryl, heteroaryl, vinyl, or alkyl groups.
Below is a workflow diagram illustrating this strategic approach.
Caption: General workflow for the synthesis of substituted pyridines.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for troubleshooting and optimizing the reaction. The process is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-leaving group bond (C-OTf or C-Cl) of the activated pyridine, forming a Pd(II) complex. This is often the rate-determining step, particularly for less reactive chlorides.[12]
-
Transmetalation: The organoboron reagent, activated by the base to form a more nucleophilic borate complex, transfers its organic group (R) to the palladium center, displacing the leaving group.
-
Reductive Elimination: The two organic groups on the palladium complex (the pyridyl and the R group) couple and are expelled from the coordination sphere, forming the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Reagents are hazardous and should be handled with care.
Protocol 1: Synthesis of tert-Butyl 6-(Trifluoromethylsulfonyloxy)nicotinate
This protocol details the conversion of the hydroxyl group to a highly reactive triflate leaving group.
Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| tert-Butyl 6-hydroxynicotinate | 195.22 | 1.00 g | 5.12 | Starting material |
| Dichloromethane (DCM), anhydrous | - | 25 mL | - | Solvent |
| Pyridine, anhydrous | 79.10 | 0.81 mL | 10.24 | Base (2.0 eq) |
| Trifluoromethanesulfonic anhydride (Tf₂O) | 282.14 | 1.03 mL | 6.14 | Triflylating agent (1.2 eq) |
Step-by-Step Methodology
-
To a dry round-bottom flask under a nitrogen atmosphere, add tert-butyl 6-hydroxynicotinate (1.00 g, 5.12 mmol).
-
Dissolve the starting material in anhydrous dichloromethane (25 mL).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add anhydrous pyridine (0.81 mL, 10.24 mmol) to the stirred solution.
-
Add trifluoromethanesulfonic anhydride (1.03 mL, 6.14 mmol) dropwise over 10 minutes. Caution: The reaction is exothermic. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure pyridyl triflate as a solid or oil.
Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol describes the synthesis of tert-butyl 6-phenylnicotinate from the pyridyl triflate intermediate.
Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| tert-Butyl 6-(trifluoromethylsulfonyloxy)nicotinate | 327.28 | 1.00 g | 3.06 | From Protocol 1 |
| Phenylboronic acid | 121.93 | 447 mg | 3.67 | Coupling partner (1.2 eq) |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 177 mg | 0.153 | Catalyst (5 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 845 mg | 6.12 | Base (2.0 eq) |
| 1,4-Dioxane, anhydrous | - | 15 mL | - | Solvent |
| Water | - | 3 mL | - | Co-solvent |
Step-by-Step Methodology
-
To a round-bottom flask, add tert-butyl 6-(trifluoromethylsulfonyloxy)nicotinate (1.00 g, 3.06 mmol), phenylboronic acid (447 mg, 3.67 mmol), and potassium carbonate (845 mg, 6.12 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (177 mg, 0.153 mmol).
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane (15 mL) and water (3 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate (30 mL).
-
Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 6-phenylnicotinate.
Troubleshooting and Expert Guidance
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield in Triflation | Incomplete reaction; moisture in the reaction; degradation of Tf₂O. | Ensure all glassware is oven-dried and the reaction is under a dry, inert atmosphere. Use freshly opened or properly stored anhydrous solvents and reagents. Increase reaction time or slightly increase the equivalents of Tf₂O. |
| No Reaction in Suzuki | Inactive catalyst; poor choice of base or solvent; low reaction temperature. | Use a fresh bottle of palladium catalyst or a pre-catalyst. Screen different bases (e.g., K₃PO₄, Cs₂CO₃). Ensure solvents are anhydrous. Increase the temperature, but be mindful of potential decomposition. |
| Formation of Byproducts | Homo-coupling of boronic acid: Too much oxygen in the reaction. Protodeboronation: Presence of acidic protons. | Ensure the reaction is thoroughly degassed before heating. Use a stronger, non-nucleophilic base. |
| Hydrolysis of Ester Group | Use of a strong base (e.g., NaOH, KOH) or prolonged heating. | Use a milder base like K₂CO₃ or Cs₂CO₃. Minimize reaction time once the starting material is consumed. |
Conclusion
tert-Butyl 6-hydroxynicotinate is a powerful and versatile building block for the synthesis of complex substituted pyridines. The two-step sequence of hydroxyl group activation followed by palladium-catalyzed cross-coupling provides a reliable and modular route to a diverse range of functionalized nicotinates. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement this strategy, enabling the rapid generation of novel compounds for drug discovery and development programs. The choice between a triflate and a chloride intermediate allows for flexibility based on desired reactivity and project economics, further enhancing the utility of this synthetic approach.
References
- BenchChem. (n.d.). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
- Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Molecules.
- Takahashi, K., et al. (2007). Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates with Alk-1-enyl-2-pinacol Boronates. Synlett.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Intermediates in Pharmaceutical Synthesis.
- Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Lukin, O. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals.
- ResearchGate. (2015). Can anybody suggest a method of synthesis of 4-Chloropyridine?.
- ACS Publications. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
- Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications.
- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
- PMC. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central.
- Wikipedia. (n.d.). 2-Chloropyridine.
- Wikipedia. (n.d.). Suzuki reaction.
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
- COSyS. (n.d.). Palladium Cross-Coupling.
- Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions.
- ACS Publications. (n.d.). Palladium-catalyzed cross-coupling reaction of organoboron compounds with organic triflates. The Journal of Organic Chemistry.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chempanda.com [chempanda.com]
- 11. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Palladium Cross-Coupling – COSyS [cosys.chimie.unistra.fr]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
Harnessing tert-butyl 6-hydroxynicotinate in Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions
An Application Guide for Researchers
Prepared by: The Gemini Application Science Team
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic use of tert-butyl 6-hydroxynicotinate as a precursor in Suzuki-Miyaura cross-coupling reactions. This guide provides an in-depth analysis of the reaction mechanism, optimization strategies, and detailed, field-proven protocols for the synthesis of valuable 6-aryl-nicotinate derivatives, which are prevalent scaffolds in pharmaceutical and materials science.[1][2]
Introduction: The Strategic Importance of the Nicotinate Scaffold
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its capacity to form carbon-carbon bonds under mild conditions with exceptional functional group tolerance.[2][3] This palladium-catalyzed reaction between an organoboron species (typically a boronic acid or ester) and an organic halide or triflate is indispensable for constructing biaryl and hetero-biaryl structures.[1][3]
Among the vast array of heterocyclic building blocks, the pyridine ring holds a privileged position. It is a key structural motif in over 7,000 known drugs, where it often serves as a bioisosteric replacement for a benzene ring to modulate physicochemical properties and enhance biological activity.[1] Tert-butyl 6-hydroxynicotinate is an accessible and versatile starting material for accessing a range of substituted pyridines. However, the direct use of a hydroxypyridine in Suzuki coupling is not feasible. The hydroxyl group must first be converted into a more reactive electrophilic partner, such as a halide or triflate, to participate in the catalytic cycle. This guide will focus on the conversion to the corresponding 6-chloro derivative, a common and cost-effective intermediate, followed by its application in Suzuki coupling.
The Challenge: Activating the Pyridine C6 Position
The hydroxyl group of tert-butyl 6-hydroxynicotinate must be transformed into a suitable leaving group for the Suzuki coupling to proceed. The most common strategy is conversion to a halide (e.g., chloride, bromide) or a triflate. Chlorination is often preferred for its cost-effectiveness and the commercial availability of chlorinating agents.
This transformation is a critical prerequisite for the main cross-coupling reaction. A typical procedure involves reacting tert-butyl 6-hydroxynicotinate with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Figure 1: Overall reaction workflow.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Deep-Dive
Understanding the mechanism is crucial for rational optimization and troubleshooting. The generally accepted catalytic cycle for the coupling of tert-butyl 6-chloronicotinate involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][4]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst complex. The electron-deficient nature of the pyridine ring in tert-butyl 6-chloronicotinate facilitates the rate-limiting oxidative addition step, where the palladium inserts into the carbon-chlorine bond.[5][6] This forms a square planar Pd(II) intermediate. The use of bulky, electron-rich phosphine ligands (L) is often critical here, as they stabilize the palladium center and promote this otherwise difficult step for aryl chlorides.[3][4][5]
-
Transmetalation: Before the boronic acid can react with the Pd(II) complex, it must be activated by a base (e.g., K₃PO₄, K₂CO₃).[7][8] The base converts the boronic acid to a more nucleophilic boronate species [R-B(OH)₃]⁻. This boronate then transfers its organic group (R) to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate.
-
Reductive Elimination: This final step is typically fast and irreversible. The two organic groups on the palladium complex couple, forming the new C-C bond of the desired biaryl product. The palladium catalyst is simultaneously reduced from Pd(II) back to its active Pd(0) state, allowing it to re-enter the catalytic cycle.[4]
Figure 2: The Suzuki-Miyaura catalytic cycle.
Optimizing the Reaction: Key Parameter Guide
Achieving high yields and purity in the Suzuki coupling of heteroaryl chlorides requires careful selection of reaction parameters.[9][10]
| Parameter | Selection Rationale & Expert Insights | Typical Conditions |
| Palladium Precatalyst | Pd(OAc)₂ and Pd₂(dba)₃ are common and effective choices. They form the active Pd(0) species in situ. Palladacycles can also offer high activity at low loadings.[2] | Pd(OAc)₂, Pd₂(dba)₃, PXPd2 |
| Ligand | Crucial for success. Electron-deficient heteroaryl chlorides require bulky, electron-rich phosphine ligands to facilitate the difficult oxidative addition step.[3][5] Ligands like SPhos, XPhos, and tri-tert-butylphosphine (P(t-Bu)₃) are industry standards for these challenging couplings.[4][11][12] | SPhos, XPhos, P(t-Bu)₃, FcPPh₂ |
| Base | The base activates the boronic acid for transmetalation.[7] Inorganic bases like K₃PO₄ and K₂CO₃ are widely used. K₃PO₄ is often superior for challenging couplings due to its moderate strength and solubility characteristics.[4][13] Stronger bases (e.g., hydroxides) can promote side reactions like protodeboronation. | K₃PO₄, K₂CO₃, Cs₂CO₃ |
| Solvent | Aprotic polar solvents or solvent/water mixtures are common. Dioxane, THF, or toluene, often with a small amount of water, are effective. The water helps to solubilize the inorganic base and facilitate the formation of the active boronate species.[14][15] Anhydrous conditions using soluble bases like potassium trimethylsilanolate (TMSOK) can also be highly effective for heteroaryl couplings.[16][17] | 1,4-Dioxane/H₂O, Toluene, THF |
| Temperature | Reactions are typically heated to between 80-110 °C to drive the reaction to completion, especially the oxidative addition and transmetalation steps.[14][18] | 80 - 110 °C |
Detailed Experimental Protocols
Safety Precaution: These procedures should be carried out by trained chemists in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of tert-butyl 6-chloronicotinate
This protocol details the conversion of the starting hydroxypyridine to the necessary chloropyridine intermediate.
-
Reagents & Equipment:
-
tert-butyl 6-hydroxynicotinate
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottom flask, add tert-butyl 6-hydroxynicotinate (1.0 equiv).
-
Carefully add phosphorus oxychloride (POCl₃, 3-5 equiv) dropwise at 0 °C (ice bath).
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 100-110 °C) for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic quench.
-
Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield pure tert-butyl 6-chloronicotinate.
-
Protocol 2: Suzuki Coupling of tert-butyl 6-chloronicotinate with Phenylboronic Acid
This protocol is a general method and can be adapted for various aryl- and heteroarylboronic acids.
Figure 3: Step-by-step experimental workflow for the Suzuki coupling protocol.
-
Reagents & Equipment:
-
tert-butyl 6-chloronicotinate (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Potassium phosphate (K₃PO₄, 2.0-3.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 2-4 mol%)
-
1,4-Dioxane and Water (e.g., 5:1 v/v)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Nitrogen or Argon)
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add tert-butyl 6-chloronicotinate (1.0 equiv), phenylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd₂(dba)₃ (0.01 equiv), and SPhos (0.02 equiv).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe. The reaction concentration is typically between 0.1-0.5 M.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).
-
Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure tert-butyl 6-phenylnicotinate.
-
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uwindsor.ca [uwindsor.ca]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 10. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. orgsyn.org [orgsyn.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with tert-Butyl 6-Hydroxynicotinate
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of tert-butyl 6-hydroxynicotinate. Nicotinic acid and its derivatives are pivotal structural motifs in medicinal chemistry and drug discovery. Their functionalization is crucial for the development of novel therapeutic agents. This document outlines the necessary pre-functionalization of the hydroxypyridine core to enable a range of palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. Each section offers insights into the reaction mechanism, key experimental parameters, and step-by-step protocols designed for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Nicotinate Scaffolds
Nicotinic acid derivatives are prevalent in a multitude of pharmaceuticals, exhibiting a wide array of biological activities. Their role as multifunctional pharmacophores continues to drive research into novel analogues with improved efficacy and safety profiles. The ability to selectively introduce diverse substituents onto the pyridine ring is paramount for extensive structure-activity relationship (SAR) studies.
Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.[1] However, the direct use of hydroxypyridines in these transformations is often challenging. The acidic proton of the hydroxyl group can interfere with the catalytic cycle, and the hydroxyl group itself is a poor leaving group. Therefore, a crucial initial step is the conversion of the hydroxyl moiety into a more reactive electrophilic partner, such as a halide or a triflate. This guide will first detail this essential pre-functionalization and then provide specific protocols for subsequent cross-coupling reactions.
Pre-functionalization of tert-Butyl 6-Hydroxynicotinate
To activate the 6-position of tert-butyl 6-hydroxynicotinate for palladium-catalyzed cross-coupling, the hydroxyl group must be converted into a suitable leaving group. The most common and effective strategies involve transformation into a triflate (a pseudohalide) or a halide (chloride or bromide).
Synthesis of tert-Butyl 6-(Trifluoromethanesulfonyloxy)nicotinate
The conversion of the hydroxyl group to a triflate is a highly efficient method for activating the pyridine ring for a wide range of cross-coupling reactions.[2]
Protocol 1: Triflation of tert-Butyl 6-Hydroxynicotinate
-
Materials:
-
tert-Butyl 6-hydroxynicotinate (1.0 equiv)
-
Triflic anhydride (Tf₂O) (1.2 equiv)
-
Pyridine (dried, 2.0 equiv)
-
Dichloromethane (DCM, anhydrous)
-
-
Procedure:
-
Dissolve tert-butyl 6-hydroxynicotinate in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine to the stirred solution.
-
Add triflic anhydride dropwise over 10-15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl 6-(trifluoromethanesulfonyloxy)nicotinate.
-
Synthesis of tert-Butyl 6-Chloronicotinate
Halogenation, particularly chlorination, provides a cost-effective alternative to triflation for activating the pyridine ring.
Protocol 2: Chlorination of tert-Butyl 6-Hydroxynicotinate
-
Materials:
-
tert-Butyl 6-hydroxynicotinate (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (3.0-5.0 equiv)
-
Optional: N,N-Dimethylformamide (DMF) (catalytic amount)
-
-
Procedure:
-
In a fume hood, carefully add tert-butyl 6-hydroxynicotinate to a round-bottom flask.
-
Add phosphorus oxychloride slowly at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is ~7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Palladium-Catalyzed Cross-Coupling Protocols
The following sections provide detailed protocols for various palladium-catalyzed cross-coupling reactions using the activated derivatives of tert-butyl 6-hydroxynicotinate.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron species and an organic halide or triflate.[2][3][4]
Core Concept: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the pyridyl halide/triflate, followed by transmetalation with a boronic acid or ester in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3][4]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Suzuki-Miyaura Coupling of tert-Butyl 6-Chloronicotinate with Phenylboronic Acid
-
Materials:
-
tert-Butyl 6-chloronicotinate (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene/Water (e.g., 10:1 v/v, degassed)
-
-
Procedure:
-
To a Schlenk tube, add tert-butyl 6-chloronicotinate, phenylboronic acid, and potassium phosphate.
-
In a separate vial, pre-mix Pd(OAc)₂ and SPhos in a small amount of the degassed toluene.
-
Add the catalyst-ligand mixture to the Schlenk tube.
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
-
| Parameter | Recommended Conditions | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalysts that form the active Pd(0) species in situ. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands are often crucial for coupling with heteroaryl chlorides.[3] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | The choice of base can significantly impact the reaction outcome. |
| Solvent | Toluene, Dioxane, 2-MeTHF | Often used with a small amount of water to aid in the dissolution of the base. |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines.[5][6][7]
Core Concept: This reaction also proceeds through a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition, amine coordination and deprotonation to form a palladium amide complex, followed by reductive elimination to forge the C-N bond.[6][7]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 4: Buchwald-Hartwig Amination of tert-Butyl 6-Bromonicotinate with Morpholine
-
Materials:
-
tert-Butyl 6-bromonicotinate (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous, degassed)
-
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add tert-butyl 6-bromonicotinate and the degassed toluene.
-
Add morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and quench with a saturated aqueous solution of ammonium chloride.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
| Parameter | Recommended Conditions | Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd(0) sources are common, but Pd(II) pre-catalysts can be used.[6] |
| Ligand | XPhos, BrettPhos, BINAP | Sterically hindered, electron-rich ligands are essential for efficient C-N coupling.[8] |
| Base | NaOtBu, LiHMDS, K₂CO₃ | Strong, non-nucleophilic bases are typically required. |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed solvents are crucial for reproducibility. |
Heck Coupling: C-C Bond Formation with Alkenes
The Heck reaction facilitates the coupling of an aryl or vinyl halide/triflate with an alkene to form a substituted alkene.[9][10][11]
Core Concept: The mechanism involves oxidative addition of the Pd(0) catalyst to the pyridyl electrophile, followed by coordination and migratory insertion of the alkene. A subsequent β-hydride elimination step forms the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[9][10]
Protocol 5: Heck Coupling of tert-Butyl 6-Iodonicotinate with n-Butyl Acrylate
-
Materials:
-
tert-Butyl 6-iodonicotinate (1.0 equiv)
-
n-Butyl acrylate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Acetonitrile (ACN)
-
-
Procedure:
-
To a solution of tert-butyl 6-iodonicotinate and Pd(OAc)₂ in acetonitrile, add n-butyl acrylate and triethylamine at room temperature.[10]
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the starting material is consumed, cool the mixture and filter through Celite® to remove the palladium catalyst.
-
Concentrate the filtrate in vacuo.
-
Redissolve the residue in DCM and wash with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
-
Sonogashira Coupling: C-C Bond Formation with Alkynes
The Sonogashira coupling is a highly effective method for the formation of a C(sp²)-C(sp) bond between an aryl/vinyl halide or triflate and a terminal alkyne.
Core Concept: This reaction is typically co-catalyzed by palladium and copper. The palladium cycle is similar to other cross-coupling reactions, while the copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12][13]
Protocol 6: Sonogashira Coupling of tert-Butyl 6-Bromonicotinate with Phenylacetylene
-
Materials:
-
tert-Butyl 6-bromonicotinate (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Tetrahydrofuran (THF, anhydrous and degassed)
-
-
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add tert-butyl 6-bromonicotinate, Pd(PPh₃)₂Cl₂, and CuI.
-
Add degassed THF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirred mixture.
-
Heat the reaction to 50-60 °C and stir for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction, dilute with diethyl ether, and filter through a short pad of silica gel.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
-
Conclusion
The functionalization of tert-butyl 6-hydroxynicotinate through palladium-catalyzed cross-coupling reactions is a robust and versatile strategy for the synthesis of a diverse library of nicotinic acid derivatives. The key to success lies in the initial activation of the hydroxyl group to a halide or triflate, followed by the careful selection of the appropriate catalyst, ligand, base, and solvent for the desired transformation. The protocols provided in this guide serve as a practical starting point for researchers in the field of medicinal chemistry and drug discovery, enabling the efficient exploration of the chemical space around this important scaffold.
References
- BenchChem. (2025). Application Notes and Protocols: Heck Coupling Reactions Involving Substituted Pyridines. BenchChem.
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions. BenchChem.
-
Zhang, Y., & Buchwald, S. L. (2020). Improved Process for the Palladium-Catalyzed C-O Cross-Coupling of Secondary Alcohols. Organic Letters, 22(14), 5369–5374. [Link]
-
NROChemistry. (n.d.). Heck Coupling. Retrieved from [Link]
-
Fors, B. P., Do, K., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- ACS GCI Pharmaceutical Roundtable. (2026).
- Chemistry LibreTexts. (2023).
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
- Zhang, Y., & Buchwald, S. L. (2020). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. dspace.mit.edu.
-
Reek, J. N. H., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
-
Neetha, M., Afsina, C. M. A., Aneeja, T., & Anilkumar, G. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33683–33699. [Link]
-
Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. [Link]
- NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
-
Reddy, T. R., & Ali, M. A. (2016). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 12, 2626–2634. [Link]
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
-
Tang, T., Fei, X.-D., Ge, Z.-Y., Chen, Z., Zhu, Y.-M., & Ji, S.-J. (2013). Palladium-catalyzed carbonylative Sonogashira coupling of aryl bromides via tert-butyl isocyanide insertion. The Journal of Organic Chemistry, 78(7), 3170–3175. [Link]
- Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
- Tang, T., et al. (2013). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. The Journal of Organic Chemistry, 78(7), 3170-3175.
- Grygorenko, O. O., et al. (n.d.). Synthesis of tert-butyl ester 6b.
- Tang, T., et al. (2013). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. Organic Chemistry Portal.
- Organ, M. G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(11), 3245-3249.
- ResearchG
- Buchwald, S. L., et al. (2025). Pd-Catalyzed Amidation of Aryl(Het) Halides with tert-Butyl Carbamate.
- Chemistry LibreTexts. (2020). 17.
- Atlantis Press. (n.d.). Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H)
- Doyle, A. G., et al. (n.d.). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive.
- PubChem. (2026).
Sources
- 1. WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate - Google Patents [patents.google.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Heck Coupling | NROChemistry [nrochemistry.com]
- 11. Heck Reaction [organic-chemistry.org]
- 12. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion [organic-chemistry.org]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Deprotection of tert-butyl 6-hydroxynicotinate
Introduction: The Strategic Importance of 6-Hydroxynicotinic Acid
6-Hydroxynicotinic acid is a pivotal heterocyclic building block in the synthesis of numerous high-value compounds, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring both a carboxylic acid and a hydroxypyridine moiety, makes it a versatile intermediate. For instance, it is a key precursor in the synthesis of modern insecticides.[1]
In multi-step syntheses, it is often necessary to temporarily "mask" or "protect" the reactive carboxylic acid group to prevent unwanted side reactions. The tert-butyl ester is an ideal protecting group for this purpose. It is robust and stable under a wide range of conditions, including neutral and basic environments, but can be selectively and cleanly removed under acidic conditions to regenerate the carboxylic acid.[2] This application note provides a detailed, field-proven protocol for the efficient deprotection of tert-butyl 6-hydroxynicotinate to yield 6-hydroxynicotinic acid, grounded in a thorough understanding of the reaction mechanism and potential challenges.
Reaction Principle: The Mechanism of Acid-Catalyzed tert-Butyl Ester Cleavage
The deprotection of a tert-butyl ester is a classic example of an acid-catalyzed elimination reaction, specifically termed an AAL1 (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular) mechanism. The choice of acid is critical; Trifluoroacetic acid (TFA) is frequently employed due to its strong acidity, volatility (b.p. 72 °C), and its ability to act as both a reagent and a solvent, facilitating a clean and straightforward work-up.[3][4]
The mechanism proceeds via three key steps:
-
Protonation: The reaction is initiated by the protonation of the ester's carbonyl oxygen by TFA. This increases the electrophilicity of the carbonyl carbon.[2]
-
Carbocation Formation: The C-O bond between the oxygen and the tert-butyl group cleaves, forming the desired carboxylic acid and a highly stable tertiary carbocation (tert-butyl cation).[2][5] This step is the rate-determining step and its facility is why this protecting group is so acid-labile.
-
Cation Quenching: The tert-butyl cation is subsequently quenched. It readily undergoes deprotonation in the presence of a weak base (like the trifluoroacetate anion) to form isobutylene, a volatile gas that escapes the reaction medium, driving the reaction to completion.[5][6]
Caption: A diagram of the AAL1 deprotection mechanism.
Optimized Deprotection Protocol
This protocol is designed for high efficiency and purity. Adherence to anhydrous conditions is recommended for optimal results.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| tert-butyl 6-hydroxynicotinate | >98% Purity | N/A | Starting material. |
| Trifluoroacetic Acid (TFA) | Reagent Grade, >99% | Sigma-Aldrich | Corrosive and hygroscopic. Handle in a fume hood. |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Fisher Scientific | Use a dry solvent for best results. |
| Diethyl Ether | Anhydrous | VWR | For washing the final product. |
| Round-bottom flask | Appropriate size | N/A | Must be dry. |
| Magnetic stirrer and stir bar | N/A | N/A | |
| Rotary Evaporator | N/A | N/A | For solvent removal. |
Step-by-Step Procedure
-
Preparation: In a dry round-bottom flask under ambient atmosphere, dissolve tert-butyl 6-hydroxynicotinate (1.0 eq.) in anhydrous dichloromethane (DCM). A typical concentration is 0.1–0.2 M. Stir until all solid has dissolved.
-
Reaction Initiation: To the stirring solution, add an equal volume of Trifluoroacetic Acid (TFA) dropwise at room temperature. For example, if you used 10 mL of DCM, add 10 mL of TFA.[7][8][9] A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material spot/peak.
-
Work-up: a. Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and the majority of the TFA. b. To remove residual TFA, which can form a salt with the product, perform co-evaporation. Add a portion of DCM or toluene to the flask and evaporate to dryness again. Repeat this step 2-3 times.[9]
-
Product Isolation: a. The resulting residue is the crude 6-hydroxynicotinic acid, likely as its TFA salt. It should appear as a pale yellow or off-white solid. b. To isolate the product as a solid and remove non-polar impurities, add a sufficient amount of cold diethyl ether to the flask. c. Stir or sonicate the suspension to break up any clumps. This process is known as trituration. d. Collect the solid product by vacuum filtration, washing it with additional cold diethyl ether.
-
Drying: Dry the purified solid product under high vacuum for several hours to remove all residual solvents. The final product, 6-hydroxynicotinic acid, should be a bright yellow, microcrystalline solid.[10]
Caption: Workflow for the deprotection of tert-butyl 6-hydroxynicotinate.
Troubleshooting and Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time.2. Low quality or wet TFA/solvent. | 1. Extend the reaction time and continue monitoring.2. Ensure anhydrous reagents and solvents are used. Water can compete with the substrate for the proton, slowing the reaction.[9] |
| Product is an Oil or Gummy Solid | 1. Residual TFA forming a salt.2. Presence of solvent. | 1. Perform additional co-evaporation steps with toluene or DCM.[9]2. Ensure thorough trituration with a non-solvent like cold ether to induce precipitation/solidification. Dry extensively under high vacuum. |
| Low Yield | 1. Incomplete precipitation during isolation.2. Product is partially soluble in the wash solvent. | 1. Ensure the ether used for trituration is cold to minimize product solubility.2. Minimize the volume of ether used for washing the filtered solid. |
| Concerns about Substrate Stability | The hydroxypyridine ring is generally stable to TFA.[11][12] | For this specific substrate, degradation is unlikely under the described conditions. For more complex molecules with highly acid-sensitive groups (e.g., N-Boc, Trityl), alternative, milder deprotection methods like using catalytic ZnBr₂ might be considered.[13][14] |
A Note on Product Form: The isolated product may exist as the TFA salt. For most subsequent reactions, this salt form can be used directly. If the free zwitterionic form is required, neutralization can be performed. However, aqueous basic workups can be challenging due to the high water solubility of the product. An alternative is to use a basic ion-exchange resin (e.g., Amberlyst A-21) in a solvent like methanol to neutralize the TFA salt without an aqueous workup.[4][15]
Conclusion
The acid-catalyzed deprotection of tert-butyl 6-hydroxynicotinate using a TFA/DCM system is a reliable and high-yielding method for producing 6-hydroxynicotinic acid. By understanding the underlying AAL1 mechanism and adhering to the optimized protocol, researchers can confidently and efficiently synthesize this valuable chemical intermediate. Careful attention to the work-up and isolation steps is crucial for obtaining a high-purity product ready for downstream applications.
References
-
Boyer, J. H., & Schoen, W. (1956). 6-HYDROXYNICOTINIC ACID. Organic Syntheses, 36, 44. DOI: 10.15227/orgsyn.036.0044. Available from: [Link]
-
PrepChem. (n.d.). Synthesis of 6-hydroxynicotinic acid. Retrieved from: [Link]
-
Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. (n.d.). The Royal Society of Chemistry. Retrieved from: [Link]
-
Kiener, A. (1992). Production of 6-Hydroxynicotinic Acid from Nicotinic Acid by Resting Cells of Pseudomonas fluorescens. Journal of Fermentation and Bioengineering, 73(3), 205-209. Available from: [Link]
-
ResearchGate. (2015). How can I deprotect esters using TFA? Retrieved from: [Link]
-
Organic Syntheses. (1956). Vol. 36, p.44. Available from: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reagent Guides: Acids. Retrieved from: [Link]
- Kiener, A. (1988). Method for the production of 6-hydroxynicotinic acid. Google Patents (CA1239362A).
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from: [Link]
-
Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from: [Link]
-
Taylor & Francis Online. (n.d.). STABILITY OF THE IRON(III) COMPLEX WITH 2-HYDROXYPYRIDINE. Journal of Coordination Chemistry, 13(3), 239-243. Retrieved from: [Link]
-
Kaul, R., Brouillette, Y., & Lubell, W. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Semantic Scholar. Retrieved from: [Link]
-
Scribd. (n.d.). TFA deprotection. Retrieved from: [Link]
-
Kaul, R., Brouillette, Y., & Lubell, W. D. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. Retrieved from: [Link]
-
Fields, G. B., et al. (2001). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 5(5), 498-504. Retrieved from: [Link]
-
Kocienski, P. J. (1994). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 59(12), 3498-3501. Retrieved from: [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from: [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection (TFA) Examples. Retrieved from: [Link]
-
ResearchGate. (2012). How can I remove TFA in a product? Retrieved from: [Link]
-
Santos, M. A., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H)-thione. Dalton Transactions, 45(12), 5235-5247. Retrieved from: [Link]
-
Behrman, E. J. (2019). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section C, 75(Pt 11), 1541-1546. Retrieved from: [Link]
-
Waldmann, H., et al. (2004). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 69(17), 5668-5674. Retrieved from: [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from: [Link]
-
Kálmán, F. H., et al. (2024). Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. Crystal Growth & Design. Retrieved from: [Link]
- Gleason, J. G., et al. (2010). Deprotection of boc-protected compounds. Google Patents (US20100311968A1).
-
Bartoli, G., et al. (2001). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(13), 4430-4435. Retrieved from: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Acids - Wordpress [reagents.acsgcipr.org]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. commonorganicchemistry.com [commonorganicchemistry.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. orgsyn.org [orgsyn.org]
- 11. tandfonline.com [tandfonline.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: 6-Hydroxy-nicotinic Acid Tert-Butyl Ester as a Key Pharmaceutical Intermediate
Abstract
6-Hydroxy-nicotinic acid tert-butyl ester is a pivotal intermediate in contemporary drug discovery, offering a versatile scaffold for the synthesis of complex heterocyclic molecules. Its unique bifunctional nature, featuring a nucleophilic pyridinone oxygen and a protected carboxylic acid, allows for selective chemical modifications at multiple positions. This guide provides an in-depth exploration of its synthesis, purification, characterization, and strategic applications in pharmaceutical development. We present detailed, field-proven protocols, explain the causality behind experimental choices, and offer insights into its role as a cornerstone for building advanced molecular architectures.
Strategic Importance in Medicinal Chemistry
6-Hydroxy-nicotinic acid and its derivatives are integral components of numerous biologically active compounds. The parent molecule, 6-hydroxynicotinic acid, is a metabolite and a known compound in various biological systems[1]. The introduction of a tert-butyl ester serves a critical strategic purpose in multi-step syntheses: it acts as a robust protecting group for the carboxylic acid functionality. This protection prevents the acidic proton from interfering with base-sensitive reactions and masks the carboxylate's nucleophilicity, thereby directing subsequent reactions to other sites on the pyridine ring.
The core structure is essentially a 6-pyridone-3-carboxylic acid derivative, existing in tautomeric equilibrium with its 6-hydroxypyridine form. This duality is central to its reactivity and utility. The pyridone oxygen can be selectively alkylated or converted into a leaving group (e.g., triflate), while the positions ortho and para to the nitrogen are activated for various transformations. These features make it a valuable precursor for developing a wide range of drugs, including anti-inflammatory, anti-tumor, and anti-viral agents[2].
Logical Workflow for Utilization
The general workflow for leveraging this intermediate in a synthetic campaign is outlined below. The initial synthesis and purification provide the foundational building block, which is then elaborated into a more complex drug candidate.
Caption: General workflow from synthesis to API elaboration.
Synthesis Protocol: From Acid to Ester
The synthesis is a two-stage process: first, the preparation of the starting material, 6-hydroxynicotinic acid, followed by its esterification.
Stage 1: Synthesis of 6-Hydroxynicotinic Acid
While enzymatic methods using microorganisms like Achromobacter xylosoxydans or Pseudomonas putida are effective for large-scale industrial production[3][4], a reliable laboratory-scale chemical synthesis proceeds from methyl coumalate[5][6].
Reaction Scheme: Methyl Coumalate → (NH₄OH, NaOH) → 6-Hydroxynicotinic Acid
Protocol: Synthesis of 6-Hydroxynicotinic Acid
-
Materials: Methyl coumalate, 14% ammonium hydroxide, ~17% aqueous sodium hydroxide, concentrated hydrochloric acid.
-
Procedure:
-
In a 500-mL beaker equipped with a magnetic stirrer and external cooling (ice bath), place 117 mL of 14% ammonium hydroxide.
-
While maintaining the temperature below 20°C, add 45 g (0.29 mole) of methyl coumalate in portions over 10 minutes.[5][6]
-
Continue stirring for an additional 45 minutes at approximately 20°C. The solution will become a turbid red.[6]
-
In a separate 2-L beaker, heat 600 mL of ~17% aqueous sodium hydroxide solution nearly to boiling.
-
Add the ammoniacal solution from step 3 to the hot NaOH solution and heat the mixture rapidly to a vigorous boil for 5 minutes.
-
Cool the stirred solution in an ice bath to room temperature.
-
While keeping the temperature below 30°C, slowly add concentrated hydrochloric acid with stirring until the solution is strongly acidic (pH ~1-2).[5]
-
A heavy, yellow microcrystalline solid will precipitate. Continue stirring in the ice bath for one hour to ensure complete precipitation.
-
Collect the solid by vacuum filtration on a Büchner funnel, wash it twice with cold water, and dry at 80°C.
-
-
Expected Yield: 29–37 g (72–91%) of bright yellow 6-hydroxynicotinic acid.[6]
Stage 2: tert-Butyl Esterification
Direct Fischer esterification with tert-butanol is ineffective due to steric hindrance and the low reactivity of the tertiary alcohol. A more robust method involves activation of the carboxylic acid. The use of di-tert-butyl dicarbonate (Boc₂O) with a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is a standard, high-yield protocol for this transformation.
Causality Behind Reagent Choice:
-
Di-tert-butyl dicarbonate (Boc₂O): Serves as the source of the tert-butoxycarbonyl group. It reacts with the carboxylic acid to form a mixed anhydride, which is highly reactive.
-
4-(Dimethylamino)pyridine (DMAP): A highly effective acylation catalyst. It is more nucleophilic than the carboxylate, and it reacts with the mixed anhydride to form a highly reactive acylpyridinium intermediate. This intermediate is then readily attacked by tert-butanol (generated in situ from the decomposition of Boc₂O or added).
-
Solvent (THF/Acetonitrile): Aprotic solvents are used to prevent side reactions with the reactive intermediates.
Protocol: Synthesis of this compound
-
Materials: 6-Hydroxynicotinic acid, di-tert-butyl dicarbonate (Boc₂O), 4-(Dimethylamino)pyridine (DMAP), anhydrous tetrahydrofuran (THF), ethyl acetate, saturated aqueous sodium bicarbonate (NaHCO₃), brine.
-
Procedure:
-
To a dry 500-mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 6-hydroxynicotinic acid (10.0 g, 71.9 mmol).
-
Add anhydrous THF (200 mL) and stir to form a suspension.
-
Add di-tert-butyl dicarbonate (18.8 g, 86.3 mmol, 1.2 equivalents).
-
Carefully add DMAP (0.88 g, 7.2 mmol, 0.1 equivalents) to the suspension.
-
Stir the reaction mixture at room temperature. Effervescence (CO₂ evolution) should be observed. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Dissolve the residue in ethyl acetate (250 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 100 mL) to remove any unreacted acid and DMAP, followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude material by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the pure product.
-
| Parameter | Value | Rationale / Notes |
| Starting Material | 6-Hydroxynicotinic Acid | Synthesized as per Protocol 2.1 or commercially sourced. |
| Reagents | Boc₂O (1.2 eq.), DMAP (0.1 eq.) | Excess Boc₂O ensures complete reaction. DMAP is catalytic. |
| Solvent | Anhydrous THF | Aprotic solvent prevents hydrolysis of intermediates. |
| Temperature | Room Temperature (20-25°C) | Sufficient for the reaction to proceed at a reasonable rate. |
| Reaction Time | 12-24 hours | Monitor by TLC for completion. |
| Workup | Aqueous NaHCO₃ wash | Crucial for removing acidic starting material and catalyst. |
| Purification | Flash Chromatography | Necessary to remove byproducts like tert-butanol and residual reagents. |
| Expected Yield | 60-80% | Yield is dependent on reaction scale and purification efficiency. |
Analytical Characterization and Quality Control
Rigorous characterization is essential to confirm the identity and purity of the intermediate before its use in subsequent synthetic steps.
| Technique | Expected Result | Interpretation |
| ¹H NMR | δ ~1.6 (s, 9H), δ 6.5-8.5 (m, 3H) | Singlet at ~1.6 ppm confirms the tert-butyl group. Aromatic protons will show characteristic shifts for the substituted pyridine ring. |
| ¹³C NMR | δ ~28 (CH₃), δ ~82 (quaternary C), δ ~165 (C=O, ester), plus aromatic signals. | Confirms the presence of all carbon environments. |
| Mass Spec (ESI+) | m/z = 196.09 [M+H]⁺ | Confirms the molecular weight (195.22 g/mol ) of the target compound.[7] |
| IR Spectroscopy | ~3100-2900 cm⁻¹ (O-H, N-H), ~1715 cm⁻¹ (C=O, ester), ~1650 cm⁻¹ (C=O, pyridone) | Shows key functional groups. Broad O-H/N-H indicates the pyridone tautomer. |
| Physical State | White to off-white solid | [7] |
Note: NMR chemical shifts are approximate and can vary based on the solvent used. For reference, detailed NMR assignments for the parent 6-hydroxynicotinic acid are available in public databases, which can aid in interpreting the spectrum of the ester derivative.[8][9]
Advanced Applications and Synthetic Strategy
The true value of this compound lies in its capacity for selective downstream functionalization.
O-Alkylation and O-Arylation
The pyridone oxygen is a soft nucleophile and can be alkylated under basic conditions (e.g., using NaH or K₂CO₃ with an alkyl halide) or arylated via Buchwald-Hartwig or Ullmann coupling reactions. This allows for the introduction of diverse side chains.
Conversion to a Triflating Agent
The hydroxyl group can be converted to a triflate (-OTf), an excellent leaving group, using triflic anhydride. This triflate derivative is a powerful precursor for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the formation of C-C, C-N, and C-S bonds at the 6-position of the pyridine ring.
N-Protection of Pyridine
In some synthetic routes, the pyridine nitrogen itself can be nucleophilic or can interfere with certain reactions. Protecting the pyridine nitrogen, for instance as a borane complex, can prevent unwanted side reactions like cyclization or alkylation at the nitrogen.[10][11][12] This protection can be removed under mild acidic conditions.[10]
Example Synthetic Elaboration
The following diagram illustrates a hypothetical pathway where the intermediate is used to synthesize a complex molecule, showcasing the sequential functionalization and final deprotection steps.
Caption: Hypothetical elaboration via triflation and cross-coupling.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed.
-
Hazard Identification: The compound is expected to be an irritant to the skin, eyes, and respiratory tract.[13][14][15] Harmful if swallowed.[15] Always consult the specific Safety Data Sheet (SDS) before handling.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14] Handle in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid creating dust.[16] Keep away from heat and sources of ignition.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14] The compound may be moisture-sensitive.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple intermediate; it is a strategic tool for medicinal chemists. Its synthesis is achievable through robust and scalable protocols, and its purification and characterization rely on standard analytical techniques. By understanding its reactivity and leveraging the orthogonal nature of its functional groups, researchers can efficiently construct novel and complex molecular entities, accelerating the path from discovery to clinical development.
References
-
Xu, Y., Shi, X., & Wu, L. (2019). tBuOK-triggered bond formation reactions. RSC Advances, 9(45), 26362-26366. DOI:10.1039/C9RA04242C. Retrieved from [Link]
-
Wikipedia. (n.d.). Potassium tert-butoxide. Retrieved from [Link]
-
Ashenhurst, J. (2011, October 29). Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. Master Organic Chemistry. Retrieved from [Link]
-
Zajac, M. A., et al. (2008). An Application of Borane As a Protecting Group for Pyridine. The Journal of Organic Chemistry, 73(15), 6003-6005. Retrieved from [Link]
-
Sproat, B., et al. (2025). Selective Acetalization in Pyridine: A Sustainable 5'-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters, 27(30), 8251-8256. Retrieved from [Link]
-
Boyer, J. H., & Schoen, W. (1956). 6-Hydroxynicotinic acid. Organic Syntheses, 36, 44. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 6-hydroxynicotinic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 10). An Application of Borane As a Protecting Group for Pyridine | Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Kutney, J. P., & Greenhouse, R. (1975). The Protection and Deprotection of the Pyridine Nitrogen. Synthetic Communications, 5(2), 119-124. Retrieved from [Link]
-
Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Hughes, D. L., Reamer, R. A., Bergan, J. J., & Grabowski, E. J. (1988). A mechanistic study of the Mitsunobu esterification reaction. Journal of the American Chemical Society, 110(19), 6487-6491. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 6-HYDROXYNICOTINIC ACID. Retrieved from [Link]
-
PubChem. (n.d.). 6-Hydroxynicotinic acid. Retrieved from [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet - tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658). Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000341 - 6-Hydroxynicotinic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CA1239362A - Method for the production of 6-hydroxynicotinic acid.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002658). Retrieved from [Link]
-
PubMed. (n.d.). Oxidation of nicotinic acid by a Bacillus species: purification and properties of nicotinic acid and 6-hydroxynicotinic acid hydroxylases. Retrieved from [Link]
-
Research Square. (2024, May 6). Efficient production of 6-Hydroxynicotinic Acid by newly isolated Pseudomonas poae. Retrieved from [Link]
-
PubMed. (2016, June 21). Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation. Retrieved from [Link]
-
Chapman, E. R., et al. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for tert-Butoxycarbonylation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Oxidation of Nicotinic Acid by a Bacillus Species: Purification and Properties of Nicotinic Acid and 6-Hydroxynicotinic Acid Hydroxylases. Retrieved from [Link]
-
National Institutes of Health. (2023, December 16). Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. Retrieved from [Link]
- Google Patents. (n.d.). US5082777A - Process for the production of 6-hydroxynicotinic acid.
-
BuyersGuideChem. (n.d.). 6-Hydroxynicotinic acid methyl ester | 66171-50-4. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue “The Role of Natural Products in Drug Discovery”. Retrieved from [Link]
Sources
- 1. 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]
- 3. CA1239362A - Method for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]
- 4. US5082777A - Process for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
- 7. Page loading... [guidechem.com]
- 8. bmse000341 6-Hydroxynicotinic Acid at BMRB [bmrb.io]
- 9. hmdb.ca [hmdb.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An application of borane as a protecting group for pyridine. | Sigma-Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.com [fishersci.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. angenechemical.com [angenechemical.com]
- 16. fishersci.com [fishersci.com]
Application of tert-butyl 6-oxo-1,6-dihydropyridine-3-carboxylate in Medicinal Chemistry: A Guide to Synthesizing p38 MAP Kinase Inhibitor Scaffolds
Introduction: The 2-Pyridone as a Privileged Scaffold
In the landscape of modern drug discovery, certain molecular frameworks consistently appear in a multitude of bioactive compounds. These are termed "privileged scaffolds" due to their ability to interact with multiple, diverse biological targets. The 2-pyridone (or 6-oxo-1,6-dihydropyridine) core is a quintessential example of such a scaffold, forming the central architecture of numerous clinical candidates and approved drugs targeting enzymes like kinases and polymerases.
This guide focuses on a particularly versatile building block: tert-butyl 6-oxo-1,6-dihydropyridine-3-carboxylate . The presence of a tert-butyl ester at the 3-position (which becomes the 5-position upon N-substitution) and a hydrogen at the 1-position provides orthogonal handles for systematic chemical elaboration. This allows for the precise and independent installation of diversity elements, a critical requirement for generating compound libraries for lead optimization.
Specifically, this document provides detailed protocols for the transformation of this building block into a key 1,5-disubstituted 2-pyridone intermediate, a core component of potent p38 MAP kinase inhibitors. The protocols are grounded in established chemical transformations and draw upon specific examples from peer-reviewed literature to ensure reliability and reproducibility.
Physicochemical Properties of the Core Building Block
A foundational understanding of the starting material's properties is essential for effective experimental design.
| Property | Value |
| Molecular Formula | C₁₀H₁₅NO₃ |
| Molecular Weight | 197.23 g/mol |
| IUPAC Name | tert-butyl 6-oxo-1,6-dihydropyridine-3-carboxylate |
| Appearance | Typically a solid |
| Solubility | Soluble in common organic solvents (DCM, THF, DMF) |
| Key Reactive Sites | 1. Ring Nitrogen (N-H) for substitution2. C5-position for functionalization (via carboxylate) |
Overall Synthetic Workflow: From Building Block to Inhibitor Precursor
The strategic goal is to convert the starting material into a 1,5-disubstituted 2-pyridone, which is a core structure for a class of p38 MAP kinase inhibitors. The overall workflow involves three key transformations: N-arylation, conversion of the ester to a reactive handle (bromine), and finally, a Suzuki cross-coupling reaction to install the final substituent.
Caption: Overall synthetic workflow.
Protocol 1: N-Arylation of the 2-Pyridone Core
The first step involves installing a substituent on the ring nitrogen. A copper-catalyzed Chan-Lam or palladium-catalyzed Buchwald-Hartwig N-arylation are standard, reliable methods. Here, we describe a general protocol for a copper-catalyzed reaction with an arylboronic acid. This method is often preferred for its mild conditions and tolerance of the ester functional group.
Rationale: Introducing an aryl group at the N1 position is a common strategy in kinase inhibitor design to occupy hydrophobic pockets and establish key interactions within the ATP-binding site. The choice of a 4-fluorophenyl group is based on its prevalence in known p38 inhibitors, where the fluorine can act as a hydrogen bond acceptor.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried reaction vial, add tert-butyl 6-oxo-1,6-dihydropyridine-3-carboxylate (1.0 equiv.), (4-fluorophenyl)boronic acid (1.5 equiv.), copper(II) acetate (0.2 equiv.), and pyridine (2.0 equiv.).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M.
-
Reaction Execution: Seal the vial and stir the mixture vigorously at room temperature. The reaction vessel should be open to the air (or have a balloon of air) as the Chan-Lam coupling often requires an oxidant.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-arylated intermediate.
Protocol 2: Conversion to the Key 5-Bromo Intermediate
To prepare the scaffold for cross-coupling, the C5-ester must be converted into a more synthetically versatile handle, such as a bromine atom. This is a two-step process involving saponification of the tert-butyl ester followed by a brominative decarboxylation.
Rationale: A bromine atom at the C5-position is an ideal handle for subsequent palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Sonogashira, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).
Step 2A: Saponification
-
Reaction Setup: Dissolve the N-arylated intermediate from Protocol 1 (1.0 equiv.) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Reagent Addition: Add lithium hydroxide (LiOH, 3.0 equiv.) and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the ester is fully hydrolyzed to the carboxylic acid.
-
Workup: Acidify the reaction mixture to pH ~3 using 1 M HCl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid, which can often be used in the next step without further purification.
Step 2B: Brominative Decarboxylation (Hunsdiecker-type Reaction)
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), dissolve the carboxylic acid (1.0 equiv.) in anhydrous carbon tetrachloride (CCl₄) or a suitable alternative solvent.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 equiv.) and a catalytic amount of a radical initiator such as AIBN, or use photolytic initiation. Alternatively, silver(I) oxide (0.6 equiv.) can be used with elemental bromine (1.1 equiv.).
-
Reaction Execution: Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, filter off any solids, and wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography to yield the 5-bromo-1-(4-fluorophenyl)-2(1H)-pyridinone . This is a key intermediate used in the synthesis of potent p38 inhibitors.
Protocol 3: Suzuki Cross-Coupling for Scaffold Elaboration
This final protocol details the palladium-catalyzed Suzuki cross-coupling of the 5-bromo intermediate with an appropriate arylboronic acid to construct the final carbon skeleton of the p38 inhibitor precursor. The conditions described are adapted from the synthesis of potent p38 MAP kinase inhibitors.
Rationale: The Suzuki coupling is one of the most robust and widely used C-C bond-forming reactions in medicinal chemistry. It allows for the late-stage introduction of complex aryl or heteroaryl moieties, which are critical for achieving high potency and selectivity in kinase inhibitors. In this case, a substituted phenyl ring is installed, which is known to bind in a key region of the p38 active site.
Step-by-Step Methodology:
-
Reaction Setup: In a microwave vial or Schlenk tube, combine the 5-bromo-1-(4-fluorophenyl)-2(1H)-pyridinone (1.0 equiv.), the desired arylboronic acid (e.g., 4-methyl-2-(methylthio)phenylboronic acid, 1.2 equiv.), and sodium carbonate (Na₂CO₃, 3.0 equiv.).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.05 equiv.).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 ratio).
-
Reaction Execution: Seal the vessel and heat the mixture to 100-120 °C (either conventional heating or microwave irradiation) for 1-4 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting bromide by LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography or preparative HPLC to afford the final 1,5-disubstituted 2-pyridone product.
Data Summary: Representative Yields
The following table provides expected yields for the key transformations, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific substrates and optimization of reaction conditions.
| Transformation | Starting Material | Product | Typical Yield (%) |
| N-Arylation | tert-butyl 6-oxo-1,6-dihydropyridine-3-carboxylate | N-Aryl Intermediate | 60-85% |
| Bromination | N-Aryl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | 5-Bromo-1-aryl-2(1H)-pyridinone | 40-60% |
| Suzuki Coupling | 5-Bromo-1-aryl-2(1H)-pyridinone | 1,5-Diaryl-2(1H)-pyridinone (Inhibitor Core) | 70-95% |
Conclusion
The building block tert-butyl 6-oxo-1,6-dihydropyridine-3-carboxylate serves as an exceptionally valuable starting point for the synthesis of complex molecular architectures in medicinal chemistry. Its inherent functionality allows for a logical and efficient sequence of reactions—N-arylation, functional group interconversion, and C-C cross-coupling—to access privileged scaffolds such as the 1,5-disubstituted 2-pyridones found in potent p38 MAP kinase inhibitors. The protocols outlined in this guide provide a robust framework for researchers and drug development professionals to leverage this versatile building block in their discovery programs.
References
-
Selective Halogenation of Pyridines Using Designed Phosphine Reagents. J. Am. Chem. Soc.2019 , 141(42), 16599–16604. [Link]
-
Magnesium coordination-directed n-selective stereospecific alkylation of 2-pyridones, carbamates, and amides using α-halocarboxylic acids. J. Am. Chem. Soc.2010 , 132(44), 15525-7. [Link]
-
Discovery of 1,5-disubstituted 2-pyridinone derivatives as potent p38 MAP kinase inhibitors. Bioorg. Med. Chem.2008 , 16(15), 7492-7501. [Link]
-
3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. 2022 . [Link]
-
meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Org. Synth.2021 , 98, 526-544. [Link]
Application Notes & Protocols: Strategic Functionalization of the Pyridine Ring of tert-Butyl 6-Hydroxynicotinate
Introduction: Navigating the Reactivity of a Privileged Scaffold
tert-Butyl 6-hydroxynicotinate is a valuable building block in medicinal chemistry and materials science. Its structure features a pyridine ring decorated with three distinct functionalities: the heterocyclic nitrogen, a C6-hydroxyl group, and a C3-tert-butyl carboxylate. The synthetic utility of this compound lies in the ability to selectively modify the pyridine core to build molecular complexity. However, the inherent electronic properties of the ring and its substituents present both opportunities and challenges for functionalization.
The C6-hydroxyl group, existing in tautomeric equilibrium with its 2-pyridone form, is a powerful electron-donating group. This strongly activates the ring towards electrophilic attack, primarily at the positions ortho and para to it. Conversely, the pyridine nitrogen and the C3-ester group are electron-withdrawing, deactivating the ring. This electronic push-pull system dictates the regiochemical outcome of reactions. Understanding this interplay is paramount for designing successful synthetic strategies.
This guide provides a detailed exploration of the primary pathways for functionalizing the pyridine ring of tert-butyl 6-hydroxynicotinate. We will move beyond simple procedural lists to explain the underlying chemical principles, offering researchers a robust framework for strategic decision-making in their synthetic campaigns.
Strategic Overview: Two Paths to Diversification
Functionalization of the tert-butyl 6-hydroxynicotinate core can be broadly categorized into two strategic approaches:
-
Direct Electrophilic Aromatic Substitution (EAS): Leveraging the activating nature of the C6-hydroxyl group to directly install new substituents onto the ring. This path is often direct but limited in scope.
-
Conversion & Cross-Coupling: A more versatile and powerful two-step strategy that involves converting the C6-hydroxyl group into a reactive handle (a halide or triflate), followed by transition metal-catalyzed cross-coupling reactions to introduce a vast array of functionalities.
Figure 1: Overview of the two primary strategies for functionalizing tert-butyl 6-hydroxynicotinate.
Part I: Direct Electrophilic Aromatic Substitution at C5
The potent electron-donating effect of the C6-hydroxyl group makes the C5 position the most nucleophilic and thus the primary site for electrophilic attack.
Nitration of the Pyridine Ring
The introduction of a nitro group at the C5 position can serve as a handle for further transformations, such as reduction to an amine. While classical nitrating conditions (HNO₃/H₂SO₄) can be harsh, milder reagents have been developed. A study on the nitration of 6-hydroxynicotinic acid provides foundational insights for this transformation[1]. More contemporary methods often employ reagents like tert-butyl nitrite, which can offer greater chemoselectivity for phenols and related structures[2].
Protocol 1: Nitration using tert-Butyl Nitrite
This protocol is adapted from methodologies for the chemoselective nitration of phenolic compounds[2].
-
Rationale: tert-Butyl nitrite serves as a source of the nitro group under relatively mild conditions, avoiding the strongly acidic and oxidative environment of mixed acid nitration. The reaction is thought to proceed via an O-nitrosyl intermediate, followed by rearrangement and oxidation. Tetrahydrofuran (THF) is often a good solvent choice as it can promote high selectivity and reasonable reaction rates.
-
Step-by-Step Protocol:
-
To a solution of tert-butyl 6-hydroxynicotinate (1.0 eq.) in anhydrous THF (0.1 M), add tert-butyl nitrite (t-BuONO, 2.0-3.0 eq.).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take 3-16 hours.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (using a gradient of ethyl acetate in hexanes) to yield tert-butyl 6-hydroxy-5-nitronicotinate.
-
-
Self-Validation & Troubleshooting:
-
Low Conversion: If the reaction stalls, a slight increase in temperature (e.g., to 40 °C) may be beneficial. Ensure the tert-butyl nitrite is of high quality.
-
Side Products: Over-nitration is a potential side reaction. Using a minimal excess of the nitrating agent and careful monitoring are key. The formation of N-nitrosylated byproducts is less common in THF compared to other solvents[2].
-
Part II: The Power of Cross-Coupling: Activating the C6 Position
The most robust and versatile strategy for diversification involves converting the C6-hydroxyl group into an excellent leaving group, such as a halide (Cl, Br) or a triflate (OTf). This unlocks access to a suite of powerful palladium-catalyzed cross-coupling reactions. Commercial availability of intermediates like tert-butyl 6-chloronicotinate and tert-butyl 6-bromonicotinate underscores the utility of this approach[3][4][5][6].
Protocol 2: Conversion of Hydroxyl to Chloride
The pyridone tautomer of the starting material can be converted to the 6-chloro derivative using standard chlorinating agents.
-
Rationale: Reagents like phosphorus oxychloride (POCl₃) or oxalyl chloride with a catalytic amount of DMF (Vilsmeier-Haack conditions) are effective for this transformation. POCl₃ is a strong dehydrating and chlorinating agent, ideal for converting pyridones to chloropyridines.
-
Step-by-Step Protocol (using POCl₃):
-
Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Place tert-butyl 6-hydroxynicotinate (1.0 eq.) in a round-bottom flask equipped with a reflux condenser.
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 eq.) to the flask. A solvent such as toluene or acetonitrile may be used, or the reaction can be run neat.
-
Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Workup: Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process.
-
Neutralize the acidic aqueous solution with a solid base like sodium bicarbonate or a saturated aqueous solution until the pH is ~7-8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography or recrystallization to obtain tert-butyl 6-chloronicotinate[7].
-
Part III: Palladium-Catalyzed Cross-Coupling Reactions
With the activated C6-halo or C6-triflate intermediate in hand, a world of synthetic possibilities opens up. These reactions, pioneered by Nobel laureates Heck, Negishi, and Suzuki, form the bedrock of modern organic synthesis[8].
Sources
- 1. 577. The nitration of 6-hydroxynicotinic acid and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-Butyl 6-bromonicotinate - Lead Sciences [lead-sciences.com]
- 4. 115309-57-4 Cas No. | Tert-butyl-6-chloronicotinate | Apollo [store.apolloscientific.co.uk]
- 5. 115309-57-4|tert-Butyl 6-chloronicotinate|BLD Pharm [bldpharm.com]
- 6. 941294-58-2|tert-Butyl 6-bromonicotinate|BLD Pharm [bldpharm.com]
- 7. echemi.com [echemi.com]
- 8. nobelprize.org [nobelprize.org]
The 6-Hydroxynicotinic Acid Scaffold: A Versatile Pharmacophore in the Pursuit of Novel Enzyme Inhibitors
For distribution to: Researchers, scientists, and drug development professionals.
This technical guide delves into the synthetic utility and medicinal chemistry relevance of the 6-hydroxynicotinic acid framework, with an initial focus on its potential application in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. While a direct, widespread application of "6-Hydroxy-nicotinic acid tert-butyl ester" in the synthesis of marketed or late-stage clinical DPP-IV inhibitors is not prominently documented in publicly available literature, the underlying 6-hydroxypyridine-3-carboxylic acid (or pyridinone-carboxylic acid) scaffold represents a privileged structure in medicinal chemistry. Its inherent electronic and structural features make it a valuable building block for designing inhibitors for various enzyme classes.
This document will first address the initial query regarding DPP-IV inhibitors and then expand to provide a broader perspective on the application of the 6-hydroxynicotinic acid scaffold in drug discovery, complete with synthetic protocols and mechanistic insights.
Part 1: The Quest for "this compound" in DPP-IV Inhibitor Synthesis: An Appraisal of the Landscape
An extensive review of scientific databases and patent literature does not reveal "this compound" as a key starting material or intermediate in the established synthetic routes for well-known DPP-IV inhibitors such as sitagliptin, vildagliptin, or saxagliptin. The syntheses of these blockbuster drugs typically involve other heterocyclic cores and chiral amines.
However, the absence of widespread use does not entirely preclude its potential. The pyridinone core, which is the tautomeric form of a hydroxypyridine, is a recognized pharmacophore capable of engaging in crucial hydrogen bonding interactions with enzyme active sites. Pyridinone derivatives are known to exhibit a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects, often through enzyme inhibition.[1][2] The tert-butyl ester functionality is a common protecting group in organic synthesis, known to modulate physicochemical properties such as lipophilicity.[3]
It is conceivable that in early-stage drug discovery programs or in the development of novel DPP-IV inhibitor scaffolds, "this compound" could be employed as a versatile building block. The pyridinone moiety could serve as a bioisostere for other cyclic structures, while the carboxylic acid (unmasked from the tert-butyl ester) can provide a key interaction point with the enzyme's active site.
Part 2: The 6-Hydroxynicotinic Acid Scaffold: A Privileged Structure in Enzyme Inhibition
The 6-hydroxynicotinic acid scaffold, and more broadly, pyridinone derivatives, are considered "privileged structures" in medicinal chemistry.[4] This is attributed to their ability to:
-
Act as both hydrogen bond donors and acceptors , facilitating strong and specific interactions with enzyme active sites.
-
Serve as bioisosteres for amides, phenols, and other heterocyclic rings, allowing for the fine-tuning of ADME (absorption, distribution, metabolism, and excretion) properties.[4]
-
Provide a rigid scaffold for the precise positioning of various substituents to probe the topology of an enzyme's binding pocket.
Pyridine and its derivatives, including nicotinic acid, are integral components of numerous pharmaceuticals, demonstrating a broad spectrum of biological activities, including the inhibition of various enzymes.[5][6][7]
Case Study: A 6-Carboxypyridinone Derivative as a Potent Metallo-β-Lactamase Inhibitor
A compelling example of the potential of the 6-hydroxynicotinic acid scaffold in enzyme inhibition is the discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a potent inhibitor of VIM-2, a metallo-β-lactamase.[8] While not a DPP-IV inhibitor, this case highlights the scaffold's ability to anchor key pharmacophoric elements for high-affinity binding to an enzyme's active site. In this instance, the carboxylate group forms a crucial salt bridge interaction, while the pyridinethione core coordinates with the zinc ions in the enzyme's active site.[8] This demonstrates the principle that the 6-carboxypyridinone framework can be effectively utilized in the rational design of potent enzyme inhibitors.
Part 3: Synthetic Protocols and Methodologies
The synthesis of 6-hydroxynicotinic acid and its derivatives can be achieved through various established methods. The choice of a particular route depends on the desired substitution pattern and the scale of the synthesis.
Protocol 1: Synthesis of 6-Hydroxynicotinic Acid
A classical and reliable method for the preparation of 6-hydroxynicotinic acid involves the reaction of methyl coumalate with ammonia.[9]
Workflow for the Synthesis of 6-Hydroxynicotinic Acid
Caption: General workflow for the synthesis of 6-hydroxynicotinic acid from methyl coumalate.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend methyl coumalate in concentrated ammonium hydroxide.
-
Heating: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Acidification: After completion of the reaction, cool the mixture in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 3-4.
-
Precipitation and Isolation: The product, 6-hydroxynicotinic acid, will precipitate out of the solution as a solid.
-
Purification: Collect the solid by filtration, wash with cold water, and then with a small amount of ethanol. The product can be further purified by recrystallization from water or an appropriate solvent system.
Protocol 2: Esterification to tert-Butyl 6-Hydroxynicotinate
The synthesis of the target molecule, "this compound," can be achieved through the esterification of 6-hydroxynicotinic acid. A common method for tert-butyl ester formation involves the use of a tert-butylating agent under acidic or basic conditions.
Workflow for the Synthesis of tert-Butyl 6-Hydroxynicotinate
Caption: General workflow for the esterification of 6-hydroxynicotinic acid to its tert-butyl ester.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve 6-hydroxynicotinic acid in a suitable solvent, such as a mixture of tert-butanol and an inert co-solvent like dioxane.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Heating: Heat the reaction mixture to reflux for an extended period, monitoring the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and neutralize the acid catalyst with a suitable base, such as sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired tert-butyl 6-hydroxynicotinate.
Part 4: Characterization and Data Analysis
The synthesized compounds should be thoroughly characterized to confirm their identity and purity.
Table 1: Analytical Data for 6-Hydroxynicotinic Acid and its tert-Butyl Ester
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (in DMSO-d₆) | Expected Mass Spec (m/z) |
| 6-Hydroxynicotinic Acid | C₆H₅NO₃ | 139.11 | δ ~12.0 (br s, 1H, COOH), δ ~11.5 (br s, 1H, OH), δ ~8.0 (d, 1H), δ ~7.8 (dd, 1H), δ ~6.3 (d, 1H) | [M+H]⁺ = 140.03 |
| tert-Butyl 6-Hydroxynicotinate | C₁₀H₁₃NO₃ | 195.21 | δ ~11.5 (br s, 1H, OH), δ ~7.9 (d, 1H), δ ~7.7 (dd, 1H), δ ~6.2 (d, 1H), δ ~1.5 (s, 9H, t-Bu) | [M+H]⁺ = 196.09 |
Conclusion
While "this compound" does not appear to be a mainstream intermediate in the synthesis of current DPP-IV inhibitors, the underlying 6-hydroxynicotinic acid scaffold holds significant promise in the broader context of medicinal chemistry and drug discovery. Its versatile chemical nature and ability to participate in key binding interactions make it an attractive starting point for the design of novel inhibitors for a range of enzyme targets. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to explore the potential of this valuable pharmacophore in their own drug discovery endeavors.
References
-
Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed. [Link]
-
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]
-
Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658). Human Metabolome Database. [Link]
-
Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor. NIH. [Link]
-
Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. NIH. [Link]
-
Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. PubMed. [Link]
-
6-Hydroxynicotinic acid | C6H5NO3. PubChem. [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central. [Link]
-
Pyridones in drug discovery: Recent advances. ResearchGate. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central. [Link]
-
Nicotinic acid, 6-hydroxy-. Organic Syntheses Procedure. [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. PubMed. [Link]
-
Biologically active pyridine carboxylic acid derived enzyme inhibitors... ResearchGate. [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sarchemlabs.com [sarchemlabs.com]
- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Library synthesis of pyridine derivatives from "tert-butyl 6-hydroxynicotinate"
Application Notes and Protocols
Topic: Library Synthesis of Pyridine Derivatives from tert-Butyl 6-Hydroxynicotinate
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in drug design. This document provides a comprehensive guide for the parallel synthesis of diverse pyridine libraries starting from the versatile building block, tert-butyl 6-hydroxynicotinate. We will detail a robust, multi-step synthetic strategy centered on the sequential functionalization of the C6 and C3 positions of the pyridine ring. The protocols herein leverage powerful modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and standard amide bond formations, to enable the rapid generation of novel chemical entities for screening and lead optimization campaigns.
Introduction: The Strategic Value of tert-Butyl 6-Hydroxynicotinate
tert-Butyl 6-hydroxynicotinate is an ideal starting material for library synthesis due to its orthogonal functionalities. The tert-butyl ester at the C3 position serves as a robust protecting group for the carboxylic acid, stable to a wide range of reaction conditions but readily removable under acidic treatment. The hydroxyl group at the C6 position, while a poor leaving group itself, can be efficiently converted into a reactive handle (e.g., a halide or triflate), paving the way for extensive diversification through cross-coupling chemistry.
This strategic combination allows for a divergent synthetic approach:
-
Activation of the C6-Position: Transformation of the hydroxyl group into an electrophilic site.
-
Primary Diversification: Introduction of a wide array of substituents at the C6 position using robust C-C and C-N bond-forming reactions.
-
Secondary Diversification: Deprotection of the C3-ester and subsequent amide coupling to introduce a second vector of diversity.
This systematic approach maximizes the chemical space that can be explored from a single, readily available precursor.
Overall Synthetic Workflow
The logical flow of the library synthesis is depicted below. The initial activation step is critical as it transforms the inert 6-hydroxy-pyridine into a versatile intermediate ready for high-throughput diversification.
Figure 1: High-level workflow for the divergent synthesis of a pyridine library.
Step 1: Activation of the C6-Position
The hydroxyl group of the starting material is not a suitable leaving group for cross-coupling reactions. Therefore, the first critical step is its conversion to a more reactive species. Chlorination is a cost-effective and highly efficient method for this transformation.
Protocol 2.1: Synthesis of tert-Butyl 6-Chloronicotinate
This protocol converts the C6-hydroxyl group to a chloride using phosphorus oxychloride (POCl₃). The reaction proceeds via the formation of a dichlorophosphate ester intermediate, which is subsequently displaced by a chloride ion.
Materials:
-
tert-Butyl 6-hydroxynicotinate
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Ice bath
Procedure:
-
To a stirred suspension of tert-butyl 6-hydroxynicotinate (1.0 eq) in anhydrous acetonitrile (5 mL per 1 g of starting material), add phosphorus oxychloride (3.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 85-90 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Cool the mixture to room temperature and then carefully pour it into a flask containing crushed ice and saturated NaHCO₃ solution. Caution: This quenching step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Stir the resulting biphasic mixture vigorously for 30 minutes until gas evolution ceases. The pH of the aqueous layer should be basic (pH > 8).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of acetonitrile used).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford tert-butyl 6-chloronicotinate as a white solid.
Step 2: Primary Diversification via Palladium-Catalyzed Cross-Coupling
With the key intermediate, tert-butyl 6-chloronicotinate, in hand, the C6 position is primed for diversification. We present protocols for two of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[3][4]
Suzuki-Miyaura Coupling for C6-Arylation/Heteroarylation
The Suzuki-Miyaura reaction couples the 6-chloronicotinate with a variety of boronic acids or esters, enabling the installation of diverse aryl and heteroaryl moieties. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst.[5][6][7]
Figure 2: Workflow for Suzuki-Miyaura library synthesis.
Protocol 3.1.1: General Procedure for Parallel Suzuki-Miyaura Coupling
Materials:
-
tert-Butyl 6-chloronicotinate
-
Library of boronic acids (1.2 eq per reaction)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Reaction vials suitable for parallel synthesis (e.g., 8 mL screw-cap vials)
Procedure:
-
In each reaction vial, add tert-butyl 6-chloronicotinate (1.0 eq, e.g., 0.1 mmol, 21.5 mg), the corresponding boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
In a separate flask, prepare a stock solution of the palladium catalyst in the degassed dioxane/water solvent mixture.
-
Add the catalyst solution to each vial.
-
Seal the vials and place them on a shaker in a heating block set to 90 °C.
-
Allow the reactions to proceed for 12-16 hours.
-
After cooling to room temperature, quench the reactions by adding water and extract with ethyl acetate.
-
The organic extracts can be analyzed by LC-MS and purified via parallel flash chromatography or preparative HPLC.
Table 1: Representative Library Data for Suzuki-Miyaura Coupling
| Entry | Boronic Acid (R-B(OH)₂) | Product (R group at C6) | Yield (%) |
| 1 | Phenylboronic acid | Phenyl | 92 |
| 2 | 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | 88 |
| 3 | 3-Fluorophenylboronic acid | 3-Fluorophenyl | 95 |
| 4 | Thiophene-2-boronic acid | 2-Thienyl | 81 |
| 5 | Pyridine-3-boronic acid | 3-Pyridyl | 75 |
Buchwald-Hartwig Amination for C6-Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, coupling the 6-chloronicotinate with primary or secondary amines.[8][9] This reaction typically requires a palladium catalyst, a specialized phosphine ligand to facilitate the catalytic cycle, and a strong base.[10] The choice of ligand is crucial and depends on the nature of the amine.[9]
Protocol 3.2.1: General Procedure for Parallel Buchwald-Hartwig Amination
Materials:
-
tert-Butyl 6-chloronicotinate
-
Library of primary/secondary amines (1.2 eq per reaction)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene (anhydrous, degassed)
-
Reaction vials suitable for parallel synthesis
Procedure:
-
In a glovebox, add NaOtBu (1.4 eq) to each reaction vial.
-
Add tert-butyl 6-chloronicotinate (1.0 eq) and the palladium/ligand pre-catalyst or the individual components (Pd₂(dba)₃ and XPhos).
-
Add anhydrous toluene to each vial, followed by the corresponding amine (1.2 eq).
-
Seal the vials and place them on a shaker in a heating block set to 100 °C.
-
Allow the reactions to proceed for 8-12 hours.
-
After cooling, carefully quench the reactions with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract with ethyl acetate, analyze by LC-MS, and purify as described for the Suzuki coupling.
Table 2: Representative Library Data for Buchwald-Hartwig Amination
| Entry | Amine (R¹R²NH) | Product (R¹R²N- group at C6) | Yield (%) |
| 1 | Morpholine | Morpholin-4-yl | 94 |
| 2 | Aniline | Phenylamino | 85 |
| 3 | Benzylamine | Benzylamino | 89 |
| 4 | Piperidine | Piperidin-1-yl | 91 |
| 5 | tert-Butylamine | tert-Butylamino | 78 |
Step 3 & 4: C3-Ester Deprotection and Secondary Diversification
Following the successful diversification at the C6 position, the tert-butyl ester at C3 is removed to unmask the carboxylic acid. This sets the stage for a second round of diversification through amide coupling, significantly expanding the library's structural diversity.
Protocol 4.1: Deprotection of the tert-Butyl Ester
Materials:
-
C6-functionalized tert-butyl nicotinate derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the C6-substituted pyridine (1.0 eq) in DCM (10 mL per 1 g of substrate).
-
Add TFA (5-10 eq) dropwise at room temperature.
-
Stir the mixture for 2-4 hours until TLC or LC-MS analysis confirms complete deprotection.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
The resulting nicotinic acid derivative is often used in the next step without further purification.
Protocol 4.2: General Procedure for Parallel Amide Coupling
Amide bond formation is achieved by activating the carboxylic acid with a coupling reagent, followed by the addition of an amine.[11][12] HATU [1-((Dimethylamino)(dimethyliminio)methyl)-3H-[11][13][14]triazolo[4,5-b]pyridin-3-ium 3-oxid hexafluorophosphate] is a highly efficient and widely used coupling reagent that minimizes side reactions.
Figure 3: Workflow for amide coupling library synthesis.
Materials:
-
C6-functionalized nicotinic acid
-
Library of primary/secondary amines (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Reaction vials suitable for parallel synthesis
Procedure:
-
To each vial containing the C6-functionalized nicotinic acid (1.0 eq), add anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to each vial.
-
Stir the mixture for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the corresponding amine (1.1 eq) to each vial.
-
Seal the vials and stir at room temperature for 6-12 hours.
-
Upon completion, dilute the reaction mixtures with water to precipitate the product or dilute with ethyl acetate for extraction.
-
Purify the final compounds by preparative HPLC to generate the final library for biological screening.
Table 3: Representative Library from Sequential Suzuki and Amide Coupling
| Entry | C6-Substituent (from Suzuki) | Amine (for Amide Coupling) | Final Product Structure |
| 1 | Phenyl | Cyclopropylamine | N-Cyclopropyl-6-phenylnicotinamide |
| 2 | Phenyl | Morpholine | (6-Phenylpyridin-3-yl)(morpholino)methanone |
| 3 | 4-Methoxyphenyl | Benzylamine | N-Benzyl-6-(4-methoxyphenyl)nicotinamide |
| 4 | 4-Methoxyphenyl | Pyrrolidine | (6-(4-Methoxyphenyl)pyridin-3-yl)(pyrrolidin-1-yl)methanone |
Conclusion
The synthetic strategy outlined in this document provides a powerful and flexible platform for the creation of large and diverse libraries of pyridine derivatives from tert-butyl 6-hydroxynicotinate. By combining a robust activation step with modern, high-yield cross-coupling and amidation chemistries, researchers can efficiently explore the chemical space around the pyridine core. These protocols are designed for adaptability to parallel and automated synthesis platforms, accelerating the pace of discovery in drug development and chemical biology.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
Wei, K., et al. (2021). Synthesis of Highly Functionalized Pyridines: A Metal-Free Cascade Process. Organic Letters, 23(17), 6858–6863. Available at: [Link]
-
Khanna, R., et al. (2021). Oxidative Synthesis of Pyridine Derivatives. Journal of Chemical, Biological and Physical Sciences, 11(2), 251-265. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Buchwald–Hartwig Amination of Aryl and Heteroaryl Halides and Triflates. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Johansen, M. B., et al. (2011). The Suzuki–Miyaura reaction: the final countdown. Chemical Society Reviews, 40(10), 5035-5048. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. Available at: [Link]
-
Abela, A. R., & Scerri, C. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 9033–9040. Available at: [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. jcbsc.org [jcbsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hepatochem.com [hepatochem.com]
- 13. researchgate.net [researchgate.net]
- 14. Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Deprotection of tert-butyl 6-hydroxynicotinate
Welcome to the technical support center for the deprotection of tert-butyl 6-hydroxynicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common synthetic transformation. Here, we will delve into the potential side reactions, provide troubleshooting strategies, and offer detailed protocols to ensure the successful synthesis of 6-hydroxynicotinic acid.
Introduction: The Chemistry of Deprotection
The removal of a tert-butyl ester protecting group is a fundamental reaction in organic synthesis. Typically, this is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA). The generally accepted mechanism involves the protonation of the ester oxygen, followed by the loss of a stable tert-butyl cation to yield the desired carboxylic acid.[1][2] While this process is often efficient, the generation of the highly reactive tert-butyl carbocation is the primary source of potential side reactions.[3] This electrophilic intermediate can react with any nucleophile present in the reaction mixture, leading to the formation of undesired byproducts.[3][4]
The case of tert-butyl 6-hydroxynicotinate presents a unique set of challenges due to the electronic nature of the hydroxypyridine ring. The presence of the hydroxyl group makes the pyridine ring electron-rich and thus more susceptible to electrophilic attack. Furthermore, the pyridine nitrogen and the hydroxyl oxygen are themselves nucleophilic centers that can participate in side reactions.
Frequently Asked Questions (FAQs)
Here we address some of the common issues encountered during the deprotection of tert-butyl 6-hydroxynicotinate.
Q1: My reaction is complete, but I have an unexpected byproduct with a mass increase of +56 Da. What is it?
A mass increase of 56 Da is the characteristic signature of tert-butylation, where a tert-butyl group has been added to your molecule.[5] In the context of 6-hydroxynicotinic acid, this can occur at several positions:
-
C-tert-butylation: The electron-rich pyridine ring is susceptible to Friedel-Crafts-type alkylation by the tert-butyl cation.
-
N-tert-butylation: The pyridine nitrogen can act as a nucleophile and be alkylated to form a pyridinium salt.
-
O-tert-butylation: The hydroxyl group can also be alkylated to form a tert-butyl ether.
Q2: How can I minimize the formation of tert-butylated byproducts?
The key to preventing these side reactions is to effectively trap the tert-butyl cation before it can react with your product. This is achieved by using "scavengers."[3][] Scavengers are nucleophilic compounds added to the reaction mixture that are more reactive towards the tert-butyl cation than your molecule of interest.
| Scavenger | Recommended Concentration (v/v) | Target Side Reaction |
| Triisopropylsilane (TIS) | 2.5 - 5% | General purpose, effective for C- and O-alkylation |
| Thioanisole | 2.5 - 5% | Particularly effective for preventing side reactions on sulfur-containing residues (if present in more complex substrates) |
| Water | 1 - 5% | A simple and effective scavenger |
Q3: I am observing some decarboxylation of my product. Is this expected?
While 6-hydroxynicotinic acid is generally stable, prolonged exposure to harsh acidic conditions and high temperatures can potentially lead to decarboxylation to form 2-hydroxypyridine.[7] It is important to monitor the reaction and avoid unnecessarily long reaction times or excessive heating.
Q4: The deprotection reaction is sluggish or incomplete. What can I do?
Several factors can contribute to an incomplete reaction:
-
Insufficient Acid Strength: Ensure a sufficient excess of TFA is used. A common starting point is a 1:1 mixture of TFA and a co-solvent like dichloromethane (DCM).[8]
-
Low Temperature: While starting the reaction at 0 °C is recommended to control exotherms, allowing the reaction to warm to room temperature is often necessary for completion.
-
Presence of Water: While a small amount of water can act as a scavenger, excessive water can dilute the acid and hinder the reaction. Use anhydrous solvents for the initial setup.
Troubleshooting Guide
| Issue | Likely Cause(s) | Recommended Action(s) |
| Multiple unidentified byproducts | Ring degradation due to harsh conditions. | - Lower the reaction temperature. - Reduce the reaction time and monitor closely by TLC or LC-MS. - Consider a milder deprotection method (see below). |
| Product is difficult to isolate/purify | The product, 6-hydroxynicotinic acid, is a zwitterionic and highly polar compound, which can make extraction and purification challenging. | - After removing the bulk of the TFA, precipitate the product by adding a cold non-polar solvent like diethyl ether. - Use ion-exchange chromatography for purification. |
| Inconsistent reaction times | Variations in the quality of reagents (e.g., water content in TFA or solvent). | - Use fresh, high-purity reagents. - Store TFA under an inert atmosphere to prevent moisture absorption. |
Visualizing the Reaction Pathways
The following diagrams illustrate the desired deprotection pathway and the potential side reactions.
Caption: Potential side reactions during the deprotection of tert-butyl 6-hydroxynicotinate.
Experimental Protocols
Protocol 1: Standard TFA-Mediated Deprotection
This protocol provides a general procedure for the deprotection of tert-butyl 6-hydroxynicotinate using TFA.
Materials:
-
tert-butyl 6-hydroxynicotinate
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional, scavenger)
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Preparation: Dissolve tert-butyl 6-hydroxynicotinate in anhydrous DCM in a round-bottom flask at room temperature. A typical concentration is 0.1-0.2 M.
-
Scavenger Addition (Optional): If using a scavenger, add TIS (2.5-5% v/v) to the solution.
-
Cooling: Cool the flask in an ice bath to 0 °C.
-
TFA Addition: Slowly add an equal volume of TFA to the stirred solution.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
Co-evaporate with a solvent like toluene (3x) to remove residual TFA.
-
The crude product can be precipitated by the addition of cold diethyl ether.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Purification: If necessary, the product can be further purified by recrystallization or chromatography.
Protocol 2: Alternative Deprotection with HCl in Dioxane
For substrates that are particularly sensitive to TFA, a solution of HCl in dioxane can be a milder alternative.
Materials:
-
tert-butyl 6-hydroxynicotinate
-
4M HCl in 1,4-dioxane
-
Diethyl ether, cold
Procedure:
-
Preparation: Dissolve tert-butyl 6-hydroxynicotinate in a minimal amount of a co-solvent if necessary, then add the 4M HCl in dioxane solution (typically a 5-10 fold excess of HCl).
-
Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Work-up: Once the reaction is complete, the product hydrochloride salt can often be precipitated directly by the addition of cold diethyl ether.
-
Purification: The collected solid can be washed with cold ether and dried. The free base can be obtained by neutralization if required.
Concluding Remarks
The deprotection of tert-butyl 6-hydroxynicotinate is a reaction that requires careful consideration of potential side reactions. By understanding the underlying mechanisms and employing appropriate strategies such as the use of scavengers and careful control of reaction conditions, researchers can achieve high yields of the desired 6-hydroxynicotinic acid. This guide provides a starting point for troubleshooting and optimization, and we encourage you to adapt these protocols to your specific needs.
References
- Bradbury, R. H., et al. (1951). 6-Hydroxynicotinic acid. Organic Syntheses, 31, 65.
- Li, B., et al. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. The Journal of Organic Chemistry, 71(23), 9045–9050.
- Cole, K. P., et al. (2017). Reagent-free Continuous Thermal Tert-Butyl Ester Deprotection. Bioorganic & Medicinal Chemistry, 25(23), 6243-6247.
- Hicks, K. A., et al. (2019).
- Bartoli, G., et al. (2001). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O-NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(13), 4430-4432.
- Kim, J., et al. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, e202501387.
- BenchChem. (2025). The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis: A Technical Guide. BenchChem Technical Support.
- Linn, J. A., et al. (2023). Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. Journal of Structural Biology, 215(4), 108003.
- Forbes, I. T., et al. (1998). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. Journal of Pharmaceutical Sciences, 87(11), 1400-1404.
- Hicks, K. A., et al. (2016).
- BenchChem. (2025). Side reactions of Boc deprotection with scavengers. BenchChem Technical Support.
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
- StackExchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange.
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons.
- ResearchGate. (2015). How can I deprotect esters using TFA?
- Kaul, R., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-6133.
- Kaiser, E. T., et al. (1970). A new and convenient method for the synthesis of protected peptides. Journal of the American Chemical Society, 92(12), 3873-3875.
- Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268.
- Wybon, C. C. D., et al. (2018). Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- Casaite, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15), e00902-20.
- Behrman, E. J. (1988). Process for the production of 6-hydroxynicotinic acid.
- BenchChem. (2025). Boc-guanidine deprotection side reactions and how to avoid them. BenchChem Technical Support.
- Singh, H. D., & Kumar, A. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(105), 86518-86524.
- Vrije Universiteit Brussel. (2018).
- Sims, G. K., & Sommers, L. E. (1985). Degradation of pyridines in the environment. Critical Reviews in Environmental Control, 15(4), 333-367.
- Theato, P., et al. (2018). Rapid and Quantitative De-tert-butylation for Poly(acrylic acid) Block Copolymers and Influence on Relaxation of Thermoassociated Transient Networks. Macromolecules, 51(20), 8179-8187.
- Casaite, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed.
Sources
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchportal.vub.be [researchportal.vub.be]
Technical Support Center: Purification of 6-Hydroxy-nicotinic acid tert-butyl ester
Welcome to the technical support center for the purification of 6-Hydroxy-nicotinic acid tert-butyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this compound. Here, we will address specific issues in a question-and-answer format, explaining the causality behind experimental choices to ensure both scientific integrity and practical success.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: The impurity profile of your crude this compound largely depends on the synthetic route employed. The most common method is the esterification of 6-hydroxynicotinic acid with a tert-butyl source. Potential impurities include:
-
Unreacted 6-hydroxynicotinic acid: Due to its zwitterionic nature and potential for low solubility in organic solvents, incomplete reaction is common.
-
Di-tert-butylation products: While less common, reaction at the pyridinone oxygen is a possibility, leading to a more nonpolar impurity.
-
Byproducts from the tert-butyl source: For instance, if using tert-butanol with an acid catalyst, di-tert-butyl ether can form. If using isobutylene, oligomerization can occur.
-
Hydrolysis product: The tert-butyl ester is sensitive to strong acids and can hydrolyze back to 6-hydroxynicotinic acid during aqueous workup if the pH is not carefully controlled.[1]
Q2: My crude material is a dark, oily residue. What is the best initial purification strategy?
A2: A dark, oily crude product suggests the presence of polymeric impurities or colored byproducts. A multi-step approach is often most effective:
-
Aqueous Workup/Extraction: Begin with an acid-base extraction to separate acidic, basic, and neutral components. This is a powerful first step to remove a significant portion of impurities.
-
Solvent Trituration: If the product is expected to be a solid, triturating the crude oil with a non-polar solvent like hexanes or diethyl ether can often induce precipitation of the desired product, leaving more soluble impurities behind.
-
Column Chromatography: For complex mixtures or to achieve high purity, flash column chromatography is indispensable.
Q3: Can you provide a starting point for developing a flash chromatography method?
A3: Absolutely. For pyridine derivatives, peak tailing can be a significant issue due to the interaction of the basic pyridine nitrogen with acidic silanol groups on the silica gel surface.[2] Here is a robust starting protocol:
Column Chromatography Protocol for this compound
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard choice for most organic purifications. |
| Mobile Phase | Hexanes:Ethyl Acetate gradient | Start with a low polarity (e.g., 90:10) and gradually increase the ethyl acetate concentration. |
| Additive | 0.5-1% Triethylamine (TEA) | The TEA acts as a competing base, binding to the active silanol sites on the silica gel, which significantly reduces peak tailing of the basic pyridine compound.[2] |
| Detection | UV at 254 nm and/or 280 nm | The pyridine ring is UV active. |
Step-by-Step Protocol:
-
Dry Loading: Dissolve your crude material in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This method generally provides better resolution than wet loading.
-
Column Packing: Pack the column with silica gel in your starting mobile phase (e.g., 90:10 Hexanes:Ethyl Acetate with 1% TEA).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the starting mobile phase, gradually increasing the polarity. Collect fractions and monitor by TLC.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Q4: I'm struggling with recrystallization. Can you suggest suitable solvents?
A4: Recrystallization is an excellent technique for achieving high purity, but solvent selection is critical.[3] For this compound, which has both polar (hydroxypyridine) and non-polar (tert-butyl) functionalities, a mixed solvent system is often required.
Recommended Recrystallization Solvent Systems:
| Primary Solvent (Good Solubility) | Anti-Solvent (Poor Solubility) | Procedure |
| Ethyl Acetate | Hexanes | Dissolve the compound in a minimal amount of hot ethyl acetate. Slowly add hexanes until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. |
| Acetone | Water | Dissolve in minimal hot acetone. Add water dropwise until persistent cloudiness is observed. Reheat to dissolve and cool slowly. |
| Isopropanol | Diethyl Ether | Dissolve in a small amount of warm isopropanol. Add diethyl ether until the solution turns turbid. Reheat to clarify and then cool. |
Pro-Tip: The principle of "like dissolves like" is a good starting point. Solvents with functional groups similar to the target molecule, such as esters (ethyl acetate), are often good choices.[3]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Issue 1: Persistent Peak Tailing in Chromatography Despite Using TEA
Q: I've added triethylamine to my mobile phase, but my product still shows significant peak tailing on the silica gel column. What else can I do?
A: While TEA is a good first step, severe tailing may require a more comprehensive approach.
Troubleshooting Workflow:
A troubleshooting workflow for persistent peak tailing.
Detailed Explanation:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[2] Try reducing the amount of crude material loaded onto the column.
-
Mobile Phase pH: While seemingly counterintuitive for a basic compound, adding a small amount of a weak acid like acetic acid can sometimes improve peak shape by ensuring the compound is consistently protonated. However, this can increase the risk of hydrolyzing the tert-butyl ester. A more common approach for basic compounds is to use a competing base like TEA.[2]
-
Stationary Phase: If tailing persists, the issue may be the inherent acidity of the silica gel. Switching to a more inert or basic stationary phase can be highly effective.
-
Alumina (neutral or basic): This is an excellent alternative to silica for purifying basic compounds.
-
End-capped Silica: This type of silica has fewer free silanol groups, reducing the sites for strong interaction with basic analytes.
-
Issue 2: Product Hydrolysis During Aqueous Workup
Q: I'm losing a significant portion of my product during the extraction phase, and I suspect it's hydrolyzing back to the carboxylic acid. How can I prevent this?
A: The tert-butyl ester is labile under acidic conditions. Careful control of pH during the workup is crucial to prevent its cleavage.
Acid-Base Extraction Strategy to Minimize Hydrolysis:
A workflow for acid-base extraction to minimize hydrolysis.
Key Considerations:
-
Use a Weak Base: For the initial wash to remove unreacted 6-hydroxynicotinic acid, use a mild base like saturated sodium bicarbonate solution. Avoid strong bases like sodium hydroxide, which can saponify the ester.
-
Avoid Strong Acids: Do not wash the organic layer with acidic solutions. If you need to neutralize a basic reaction mixture, do so carefully and ensure the final pH of the aqueous layer remains neutral or slightly basic.
-
Brine Wash: After the basic wash, a wash with saturated sodium chloride (brine) will help to remove residual water and some water-soluble impurities from the organic layer.
-
Temperature: Perform extractions at room temperature or below to minimize the rate of any potential hydrolysis.
Issue 3: The Product Fails to Crystallize from Solution
Q: I've tried recrystallizing my purified product, but it either oils out or remains in solution. What steps can I take to induce crystallization?
A: Failure to crystallize is a common frustration. Here are several techniques to try:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[3]
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled, supersaturated solution. This "seed" will act as a template for further crystal formation.[3]
-
Solvent Evaporation: If you suspect you've used too much solvent, you can gently evaporate some of it using a stream of nitrogen or by carefully heating the solution.[3] This will increase the concentration of your compound and may induce crystallization upon cooling.
-
Solvent System Re-evaluation: If the above methods fail, you may need to reconsider your choice of solvents. Experiment with different combinations from the table provided in the FAQs. Small-scale trials in vials can save time and material.
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Technical Support Center: t-Butyl Ester Protecting Group Hydrolysis. BenchChem.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Wikipedia. (2023). Acid-base extraction. Retrieved from [Link]
-
ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Retrieved from [Link]
Sources
Technical Support Center: Overcoming Low Yields in Suzuki Coupling with tert-butyl 6-hydroxynicotinate
Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions, with a specialized focus on the challenging substrate, tert-butyl 6-hydroxynicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties in achieving high yields and purity with this particular electron-rich and sterically demanding building block. Here, we synthesize fundamental mechanistic understanding with practical, field-proven troubleshooting strategies to empower you to overcome common experimental hurdles.
Troubleshooting Common Issues: A-Question-and-Answer Guide
This section directly addresses specific problems you may be facing in the lab. Each answer provides a causal explanation and actionable steps for remediation.
Q1: Why am I observing low or no conversion of my starting materials?
A1: Low conversion in the Suzuki coupling of tert-butyl 6-hydroxynicotinate is a frequent challenge, often stemming from a combination of electronic and steric factors, as well as suboptimal reaction conditions.
-
Causality: The 6-hydroxypyridine moiety renders the aromatic ring electron-rich. This increased electron density can slow down the rate-determining oxidative addition step of the palladium(0) catalyst to the aryl halide.[1][2] Furthermore, the hydroxyl group can potentially coordinate to the palladium center, leading to catalyst inhibition.[3] The bulky tert-butyl ester group can also sterically hinder the approach of the catalyst.
-
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be inefficient.[4] Switch to a more electron-rich and sterically bulky phosphine ligand system, such as those developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][5] These ligands are known to enhance the rate of oxidative addition for electron-rich and sterically hindered substrates.[6]
-
In Situ Activation of the Hydroxyl Group: The free hydroxyl group can be problematic. Consider an in situ activation approach. One reported method for 2-hydroxypyridines involves the use of PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) to form a more reactive phosphonium intermediate, which then undergoes Suzuki coupling.[7]
-
Choice of Base and Solvent: The selection of base and solvent is critical. A moderately strong base is required to activate the boronic acid for transmetalation.[8] For hydroxypyridine substrates, inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like alkoxides, which can promote side reactions. A polar aprotic solvent such as dioxane, THF, or DMF, often with the addition of water, is typically effective.[9][10]
-
Temperature and Reaction Time: Given the potentially slow kinetics, increasing the reaction temperature (e.g., to 80-110 °C) and extending the reaction time may be necessary to drive the reaction to completion.[11]
-
Q2: I'm seeing significant amounts of dehalogenation of my aryl halide starting material. What's causing this and how can I prevent it?
A2: Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings, resulting in the replacement of the halide with a hydrogen atom.
-
Causality: This side reaction can occur after the oxidative addition step. The resulting arylpalladium(II) intermediate can react with a hydride source in the reaction mixture, followed by reductive elimination to yield the dehalogenated product.[12] Potential hydride sources include trace water, certain solvents (like alcohols if used), or the boronic acid itself under certain conditions.
-
Troubleshooting Steps:
-
Use High-Purity Reagents and Solvents: Ensure your solvents are anhydrous and your reagents are of high purity to minimize potential hydride sources.
-
Optimize the Base: Some bases can promote dehalogenation more than others. If you are using a very strong base, consider switching to a milder one like K₂CO₃ or K₃PO₄.
-
Ligand Choice: The use of bulky, electron-rich ligands can favor the desired reductive elimination of the cross-coupled product over the dehalogenation pathway by sterically shielding the palladium center.[13]
-
Q3: My main impurity is the homocoupling product of my boronic acid. How can I minimize this?
A3: Homocoupling of boronic acids (Glaser-Hay coupling) is another prevalent side reaction that consumes your nucleophile and complicates purification.
-
Causality: This side reaction is often promoted by the presence of oxygen and Pd(II) species. If your Pd(0) catalyst is not fully formed or is oxidized to Pd(II) during the reaction, it can catalyze the homocoupling of the boronic acid.[12]
-
Troubleshooting Steps:
-
Thorough Degassing: It is crucial to rigorously degas your reaction mixture before heating. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Use a Pd(0) Pre-catalyst: Starting with a stable Pd(0) pre-catalyst, such as Pd₂(dba)₃, in combination with your chosen ligand can be beneficial over using a Pd(II) source that needs to be reduced in situ.
-
Control Stoichiometry: Using a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid can sometimes help to drive the cross-coupling reaction to completion and minimize the relative amount of homocoupling product.
-
Frequently Asked Questions (FAQs)
What is the best palladium catalyst and ligand combination for the Suzuki coupling of tert-butyl 6-hydroxynicotinate?
While there is no single "best" combination for all substrates, for electron-rich and sterically hindered pyridines, catalyst systems based on bulky, electron-donating phosphine ligands are generally the most successful.[1] A good starting point would be to screen catalysts like Pd(OAc)₂ or Pd₂(dba)₃ in combination with ligands such as SPhos, XPhos, or RuPhos. N-heterocyclic carbene (NHC) ligands are also excellent candidates.[5]
How does the choice of base impact the reaction with this substrate?
The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[8][9] For a substrate like tert-butyl 6-hydroxynicotinate, which contains a potentially acidic hydroxyl group and a base-sensitive ester, the choice of base is critical.
-
Strong Bases (e.g., NaOH, KOtBu): These may lead to the hydrolysis of the tert-butyl ester.
-
Moderate Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃): These are generally a good choice as they are effective in promoting the reaction without causing significant degradation of the substrate or product.[9]
-
Fluoride Sources (e.g., KF, CsF): These can also be effective, particularly if the boronic acid is sluggish to activate.[8]
Can the hydroxyl group be protected to improve yields?
Yes, protecting the hydroxyl group as a methyl ether or another stable protecting group can be a viable strategy if other optimization attempts fail. This would prevent potential catalyst inhibition by the hydroxyl group and simplify the electronic nature of the substrate. However, this adds extra steps to your synthesis (protection and deprotection), so it is often preferable to find conditions that tolerate the free hydroxyl group.
Data Presentation
The following table summarizes recommended starting conditions for the Suzuki coupling of a halogenated tert-butyl 6-hydroxynicotinate with an arylboronic acid, based on literature for similar challenging substrates.
| Parameter | Recommended Starting Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | Stable Pd(0) source, minimizes in situ reduction issues. |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligand to promote oxidative addition and reductive elimination.[1] |
| Base | K₃PO₄ (2-3 equivalents) | Effective base for challenging couplings, generally compatible with esters.[9] |
| Solvent | Dioxane/H₂O (e.g., 10:1) | Aprotic solvent with water to aid in dissolving the base and boronic acid.[9] |
| Temperature | 90-110 °C | Higher temperatures are often required for challenging substrates. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst oxidation and boronic acid homocoupling. |
Experimental Protocols
Protocol 1: General Screening Procedure for Suzuki Coupling of tert-butyl 2-chloro-6-hydroxynicotinate
This protocol is intended as a starting point for optimization.
-
Reaction Setup: To a flame-dried Schlenk flask, add tert-butyl 2-chloro-6-hydroxynicotinate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.5 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 3.0 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk flask.
-
Solvent Addition and Degassing: Add the solvent (e.g., dioxane/water 10:1, to achieve a concentration of ~0.1 M). Subject the mixture to three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring under an inert atmosphere for 12-24 hours.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Suzuki-Miyaura cycle with challenges.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yields.
References
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 2006 , 45 (21), 3484-3488. [Link]
-
Li, S.; Huang, J.; Chen, G.; Han, F. PdCl₂(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds. Chemical Communications, 2011 , 47 (47), 12840-12842. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Oreate AI Blog. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. [Link]
-
Journal of Organic Chemistry. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
ResearchGate. Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... [Link]
-
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
Chemical Communications (RSC Publishing). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
Technical Support Center: Stability and Handling of tert-butyl 6-hydroxynicotinate
Welcome to the technical support guide for tert-butyl 6-hydroxynicotinate. This document provides in-depth answers and troubleshooting advice for researchers, chemists, and drug development professionals working with this versatile intermediate. We will explore its stability under different chemical environments, focusing on the selective cleavage of the tert-butyl ester protecting group while preserving the integrity of the hydroxynicotinate core.
Section 1: Frequently Asked Questions (FAQs) - Core Chemical Properties
This section addresses fundamental questions regarding the stability and reactivity of tert-butyl 6-hydroxynicotinate.
Q1: What is the general stability profile of tert-butyl 6-hydroxynicotinate?
-
Acidic Conditions: The tert-butyl ester is highly sensitive to acid and will readily undergo cleavage to yield 6-hydroxynicotinic acid. The pyridine ring itself is generally stable under these conditions.
-
Basic Conditions: The tert-butyl ester is exceptionally stable under a wide range of basic and nucleophilic conditions. This makes it an ideal protecting group when performing reactions on other parts of a molecule that require a basic environment. The hydroxyl group on the pyridine ring is acidic and will be deprotonated under basic conditions, which can influence subsequent reactivity.
Q2: Why is the tert-butyl ester so stable under basic conditions?
A2: The stability of tert-butyl esters to base-catalyzed hydrolysis (saponification) is a well-established principle in organic chemistry, primarily due to steric hindrance.[1] The standard mechanism for saponification involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon.[2][3] However, the bulky tert-butyl group physically obstructs this approach, making the reaction kinetically unfavorable.[1] While esters with smaller alkyl groups (e.g., methyl, ethyl) are easily hydrolyzed, tert-butyl esters require harsh conditions that are typically not employed in standard synthesis.[2][4]
Q3: What is the mechanism of tert-butyl ester cleavage in acidic conditions?
A3: Under acidic conditions, the tert-butyl ester cleaves via a unimolecular elimination (E1) mechanism, which is distinct from the hydrolysis mechanism of other esters.[5]
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen by a strong acid (like Trifluoroacetic Acid - TFA).[6]
-
Carbocation Formation: The C-O bond between the oxygen and the tert-butyl group cleaves, forming a stable tertiary carbocation (the tert-butyl cation) and the desired carboxylic acid (6-hydroxynicotinic acid).[5][7]
-
Elimination: The highly reactive tert-butyl cation is then deprotonated, typically by the conjugate base of the acid, to form isobutylene, a stable gas that evolves from the reaction mixture.[8][9] This pathway is highly efficient and is the reason for the widespread use of tert-butyl esters as acid-labile protecting groups.[6]
Q4: Are there any stability concerns related to the 6-hydroxynicotinate ring itself?
A4: Yes, while generally robust, the 6-hydroxynicotinate core has two potential areas of reactivity to consider:
-
N/O-Alkylation: 6-Hydroxypyridine exists in tautomeric equilibrium with its 2-pyridone form. Under basic conditions, deprotonation can lead to an ambident nucleophile. If alkylating agents are present, this can result in a mixture of N-alkylated and O-alkylated byproducts.[10][11][12] This is a critical consideration in multi-step syntheses.
-
Decarboxylation: While stable under typical deprotection conditions, pyridinecarboxylic acids can undergo decarboxylation (loss of CO₂) upon heating, particularly under harsh acidic or basic conditions after the ester has been cleaved.[13][14][15] This is more of a concern for specific isomers but should be kept in mind if high temperatures are employed.
Section 2: Troubleshooting Guide - Deprotection and Side Reactions
This section provides practical advice for common issues encountered during the deprotection of tert-butyl 6-hydroxynicotinate.
Q5: My acidic deprotection reaction is incomplete. What are the next steps?
A5: If you observe incomplete conversion of your starting material by TLC or LC-MS analysis, consider the following troubleshooting steps:
-
Increase Reaction Time: Deprotection can sometimes be slower than expected depending on the substrate and exact conditions. Continue to monitor the reaction and extend the time as needed.
-
Increase Reagent Equivalents: Add another portion of the acidic reagent. For reactions with TFA, which can be consumed by basic functionalities on the substrate, adding more can drive the reaction to completion.[16]
-
Gently Increase Temperature: Warming the reaction mixture to 30-40 °C can increase the rate. However, do this cautiously and monitor for any signs of product degradation.[16]
-
Verify Reagent Quality: Ensure your acid (e.g., TFA) is not old or contaminated with water, which can inhibit the reaction. Use a fresh bottle if in doubt.
Q6: I am observing significant degradation or low yield after acidic workup. How can this be mitigated?
A6: Degradation often points to the reaction conditions being too harsh or the product being sensitive.
-
Use a Milder Acid System: If TFA is causing degradation, switch to a milder reagent. Aqueous phosphoric acid or Lewis acids like zinc bromide (ZnBr₂) in dichloromethane (DCM) can effectively cleave tert-butyl esters with potentially fewer side reactions.[4][16][17][18]
-
Lower the Reaction Temperature: Perform the deprotection at 0 °C or even lower to reduce the rate of side reactions.
-
Use a Scavenger: The tert-butyl cation generated during deprotection is a potent electrophile and can alkylate electron-rich aromatic rings or heteroatoms (like sulfur in methionine). Adding a scavenger like triethylsilane (TES) or thioanisole can trap this cation and prevent unwanted side reactions.[19]
-
Product Solubility Issues: The resulting 6-hydroxynicotinic acid is significantly more polar than the starting material and may be water-soluble. If you are experiencing low yield after an aqueous workup, saturate the aqueous layer with NaCl before extraction to reduce the solubility of your product and perform multiple extractions with an appropriate organic solvent.[16]
Q7: I need to perform a reaction under basic conditions. Will the tert-butyl ester remain intact?
A7: Yes, this is one of the primary advantages of the tert-butyl protecting group. It is stable to a wide variety of basic conditions. You can confidently use bases such as:
-
Alkali metal hydroxides (NaOH, KOH, LiOH) in aqueous or alcoholic solvents at room temperature.[2][20]
-
Carbonate bases (K₂CO₃, Cs₂CO₃).
-
Organic amines (Triethylamine, DIPEA). This stability allows for selective transformations, such as the saponification of a methyl or ethyl ester in the presence of a tert-butyl ester.
Section 3: Protocols and Comparative Data
This section provides standardized protocols and a comparative table for different deprotection methods.
Data Summary: Comparison of Acidic Deprotection Conditions
| Condition Type | Reagent System | Solvent | Temp (°C) | Typical Time | Pros | Cons/Side Reactions |
| Standard Strong Acid | 20-50% TFA | DCM | 0 to RT | 1-4 h | Fast, reliable, volatile byproducts.[16][21] | Can cleave other acid-labile groups (e.g., Boc); risk of t-butyl cation side reactions.[19] |
| Mineral Acid | 4M HCl | Dioxane / EtOAc | RT | 2-12 h | Inexpensive, effective. | Non-volatile acid requires careful neutralization; may be less selective.[6] |
| Milder Strong Acid | 85% H₃PO₄ (aq) | Toluene | RT to 50°C | 4-24 h | Milder, more selective, environmentally benign.[4][16] | Slower reaction times, may require heat. |
| Lewis Acid | ZnBr₂ | DCM | RT | 12-24 h | Good for substrates with multiple acid-sensitive groups.[16][17][18] | Slower, requires stoichiometric Lewis acid, workup can be more complex. |
Experimental Protocols
Protocol 1: Standard Deprotection with Trifluoroacetic Acid (TFA)
-
Dissolution: Dissolve the tert-butyl 6-hydroxynicotinate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1–0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The crude product can often be precipitated by trituration with a non-polar solvent like diethyl ether or purified via crystallization or chromatography.[16]
Protocol 2: Milder Deprotection with Aqueous Phosphoric Acid
-
Dissolution: Dissolve the tert-butyl 6-hydroxynicotinate (1.0 eq) in a suitable organic solvent like toluene.
-
Reagent Addition: Add 85 wt% aqueous phosphoric acid (5.0 eq) to the solution.
-
Reaction: Stir the biphasic mixture vigorously at room temperature or warm to 40-50 °C for 4-24 hours.
-
Monitoring: Monitor the reaction progress by taking aliquots from the organic layer for TLC or LC-MS analysis.
-
Workup: Upon completion, cool the mixture, separate the layers, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[16]
Section 4: Visual Guides and Mechanisms
Workflow for Selecting a Deprotection Strategy
Caption: Decision workflow for choosing the appropriate acidic deprotection method.
Mechanism of Acid-Catalyzed Deprotection
Caption: The E1 mechanism for acid-catalyzed cleavage of a tert-butyl ester.
References
-
Feng, B., Li, Y., Li, H., Zhang, X., Xie, H., & Cao, H. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(12), 6449–6456. Retrieved from [Link]
-
Semantic Scholar. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Acids. Reagent Guides. Retrieved from [Link]
-
Feng, B., Li, Y., Li, H., Zhang, X., Xie, H., & Cao, H. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(12). Retrieved from [Link]
-
ResearchGate. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. Request PDF. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2018). Synthesis of N-Alkylated 2-Pyridones through Pummerer Type Reactions of Activated Sulfoxides and 2-Fluoropyridine Derivatives. Org. Biomol. Chem., 16, 4151–4158. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or saponification. Retrieved from [Link]
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. Retrieved from [Link]
-
ResearchGate. (2015). How can I deprotect esters using TFA? Retrieved from [Link]
-
Kaul, R., Brouillette, Y., & Lubell, W. D. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. Retrieved from [Link]
-
Semantic Scholar. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Retrieved from [Link]
-
ResearchGate. (1975). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. Retrieved from [Link]
-
Hicks, K. A., et al. (2019). Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. Biochemistry, 58(15), 2046-2057. Retrieved from [Link]
-
Operachem. (2024). Saponification-Typical procedures. Retrieved from [Link]
-
Reddit. (2023). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Saponification. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tert-Butyl Esters [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Acids - Wordpress [reagents.acsgcipr.org]
- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Decarboxylation - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. semanticscholar.org [semanticscholar.org]
- 19. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Saponification-Typical procedures - operachem [operachem.com]
- 21. researchgate.net [researchgate.net]
Common impurities in the synthesis of "6-Hydroxy-nicotinic acid tert-butyl ester"
Technical Support Center: Synthesis of 6-Hydroxy-nicotinic acid tert-butyl ester
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who utilize this important building block. Purity is paramount in synthesis, and seemingly minor impurities can have significant impacts on downstream applications. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect when synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route, but the most common method is the direct esterification of 6-Hydroxynicotinic acid. Based on this route, you should be vigilant for the impurities listed in the table below. Understanding their origin is the first step toward prevention and removal.
| Impurity Name | Structure | Common Cause of Formation |
| 6-Hydroxynicotinic acid | Starting Material | Incomplete reaction; premature hydrolysis of the product during workup. |
| 2-Hydroxypyridine | Decarboxylation Product | Thermal stress or prolonged exposure to strong acidic/basic conditions can cause decarboxylation of the starting material or product.[1][2] |
| tert-Butanol | Reagent Byproduct | Formed from the decomposition of the tert-butylating agent (e.g., Boc-anhydride) or hydrolysis of the ester.[3] |
| Di-tert-butylated Species | Over-reaction Product | Reaction of the tert-butylating agent with both the carboxylic acid and the pyridinol oxygen or nitrogen. This is more common with highly reactive agents. |
| Polymeric Materials | Side Reaction Product | Can form under harsh acidic or high-temperature conditions. Often observed as baseline noise in HPLC or as an insoluble residue. |
Q2: My reaction is incomplete, leaving a large amount of unreacted 6-Hydroxynicotinic acid. What are the likely causes and solutions?
A2: This is a very common issue, often stemming from several factors related to the equilibrium nature of esterification and the properties of the starting material.[4]
-
Causality:
-
Poor Solubility: 6-Hydroxynicotinic acid has limited solubility in many common organic solvents, which can severely limit its availability to react.
-
Insufficient Reagent/Catalyst: The reaction requires a sufficient excess of the tert-butyl source (e.g., di-tert-butyl dicarbonate) and an activating catalyst (e.g., DMAP) to proceed to completion.[5][6]
-
Water Presence: Water in the reaction mixture can hydrolyze the activated intermediate or the product, shifting the equilibrium back towards the starting materials.[4][7]
-
-
Troubleshooting & Solutions:
-
Solvent Optimization: Use a solvent system that can better dissolve the starting material, such as DMF or DMSO. A co-solvent system might also be effective.
-
Reagent Stoichiometry: Increase the equivalents of the tert-butylating agent (e.g., use 1.5-2.0 equivalents of Boc-anhydride) and ensure a catalytic amount of DMAP (e.g., 0.1 equivalents) is present.
-
Anhydrous Conditions: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture. Using molecular sieves can also help sequester water formed during the reaction.[7]
-
Q3: I'm seeing my desired product, but also a significant amount of the starting acid after my aqueous workup. Why is my ester hydrolyzing?
A3: The tert-butyl ester group is notoriously sensitive to acidic conditions.[8] During a typical aqueous workup, if the pH becomes even moderately acidic, you risk cleaving the ester back to the carboxylic acid.
-
Mechanism Insight: The hydrolysis is an acid-catalyzed process where a proton activates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The stability of the resulting tert-butyl cation makes this cleavage particularly facile compared to other alkyl esters.
-
Prevention Strategy:
-
Maintain Neutral or Basic pH: During the workup, use a mild base like a saturated sodium bicarbonate (NaHCO₃) solution or a phosphate buffer (pH ~7-8) for washes. Avoid using strong acids to neutralize any remaining base.
-
Minimize Contact Time: Perform the aqueous extraction steps quickly and efficiently.
-
Temperature Control: Conduct the workup at a low temperature (e.g., in an ice bath) to reduce the rate of hydrolysis.
-
The diagram below illustrates the acid-catalyzed hydrolysis pathway that leads to this common impurity.
Caption: Mechanism of acid-catalyzed ester hydrolysis.
Q4: How can I effectively remove the unreacted 6-Hydroxynicotinic acid from my final product?
A4: Leveraging the difference in acidity is the most effective strategy. The starting material is a carboxylic acid, while the product is a neutral ester. This allows for a straightforward liquid-liquid extraction.
-
Underlying Principle: By washing the organic solution of your crude product with a mild aqueous base, you can deprotonate the acidic starting material, forming a water-soluble carboxylate salt. This salt will partition into the aqueous layer, while your neutral ester product remains in the organic layer.
-
Recommended Protocol: See Protocol 2: Extractive Workup for Removal of Acidic Impurities below for a detailed, step-by-step guide.
Troubleshooting Guide
This chart provides a quick reference for diagnosing and solving common issues during the synthesis.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low Yield, High SM | 1. Incomplete reaction. 2. Insufficient reagents. | 1. Increase reaction time/temperature moderately. 2. Use anhydrous conditions. 3. Increase equivalents of tert-butylating agent. |
| Product Hydrolysis | 1. Acidic workup conditions. 2. Presence of acid in chromatography silica. | 1. Use NaHCO₃ or phosphate buffer for washes. 2. Neutralize silica gel with triethylamine before chromatography.[8] |
| Formation of 2-Hydroxypyridine | 1. Excessive heat. 2. Prolonged reaction at high temp. | 1. Lower reaction temperature. 2. Monitor reaction closely and stop once SM is consumed. |
| Multiple Unidentified Spots by TLC | 1. Reagent decomposition. 2. Over-reaction or side reactions. | 1. Use fresh di-tert-butyl dicarbonate.[3] 2. Re-evaluate reaction temperature and stoichiometry. 3. Perform column chromatography for purification. |
The following workflow can guide your troubleshooting process when faced with an impure product batch.
Caption: Troubleshooting workflow for product purification.
Detailed Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This protocol provides a general starting point for assessing the purity of your crude and purified material. It should be adapted and validated for your specific equipment.
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) % A % B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm and 280 nm.
-
Expected Elution Order: 6-Hydroxynicotinic acid (most polar, earliest elution) -> This compound (product) -> Di-tert-butylated species (least polar, latest elution).
Protocol 2: Extractive Workup for Removal of Acidic Impurities
This self-validating protocol is designed to efficiently remove unreacted 6-Hydroxynicotinic acid.
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane). Use approximately 10-20 mL of solvent per gram of crude material.
-
First Wash (Base): Transfer the organic solution to a separatory funnel. Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Stopper the funnel and invert gently several times, venting frequently to release any CO₂ pressure that may build up. Shake for 1-2 minutes.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Validation (Optional but Recommended): Collect a small sample of the aqueous layer. Acidify it with 1M HCl. The formation of a precipitate indicates the successful removal of the 6-Hydroxynicotinic acid starting material.
-
Repeat Wash: Repeat steps 2-4 one more time to ensure complete removal.
-
Neutral Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water and inorganic salts.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
-
Final Purity Check: Analyze the resulting solid/oil by HPLC (Protocol 1) or TLC to confirm the absence of the starting material.
References
-
Organic Syntheses Procedure for Nicotinic acid, 6-hydroxy-. (n.d.). Organic Syntheses. Retrieved from [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
ResearchGate. (2025). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Retrieved from [Link]
-
ResearchGate. (2017). Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity. Retrieved from [Link]
-
Hicks, K. A., et al. (2023). Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. National Institutes of Health. Retrieved from [Link]
-
PubMed. (n.d.). Oxidation of nicotinic acid by a Bacillus species: purification and properties of nicotinic acid and 6-hydroxynicotinic acid hydroxylases. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. Retrieved from [Link]
-
Organic Syntheses Procedure for DI-tert-BUTYL DICARBONATE. (n.d.). Organic Syntheses. Retrieved from [Link]
-
PubMed. (2019). Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. Retrieved from [Link]
-
PubMed. (2016). Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Oxidation of Nicotinic Acid by a Bacillus Species: Purification and Properties of Nicotinic Acid and 6-Hydroxynicotinic Acid Hydroxylases. Retrieved from [Link]
- Google Patents. (n.d.). CA1239362A - Method for the production of 6-hydroxynicotinic acid.
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
ResearchGate. (2016). How to purify esterefication product?. Retrieved from [Link]
-
YouTube. (2022). Base hydrolysis of esters. Retrieved from [Link]
-
Quora. (2017). What are the modifications to improve the purity of ester?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective hydrolysis of α-tert-butyl ester. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for Reactions with tert-Butyl 6-Hydroxynicotinate
Welcome to the technical support center for optimizing catalytic reactions involving tert-butyl 6-hydroxynicotinate. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of using this versatile but often challenging heterocyclic building block. Pyridine-containing molecules, such as nicotinic acid derivatives, present unique hurdles in catalysis, primarily due to the coordinating nature of the pyridine nitrogen, which can interact with and deactivate metal catalysts.[1][2][3]
This document provides practical, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and systematically optimize your catalyst loading for successful outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding catalyst selection and loading for reactions with tert-butyl 6-hydroxynicotinate, particularly in the context of palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.
Q1: What are the primary challenges when using tert-butyl 6-hydroxynicotinate in cross-coupling reactions?
A1: The main challenge stems from the pyridine nitrogen atom. Its Lewis basicity allows it to coordinate strongly to the palladium catalyst center. This can lead to the formation of stable, off-cycle complexes that inhibit or completely poison the catalyst, resulting in low or no product conversion.[1][2] This is often referred to as the "2-pyridyl problem," which is also relevant to 6-substituted pyridines. Additionally, the 6-hydroxy group can potentially act as a competing nucleophile or influence the electronic properties of the ring system.
Q2: What is a reasonable starting catalyst loading for a screening reaction with this substrate?
A2: For initial screening of a new cross-coupling reaction with a challenging substrate like a pyridine derivative, a palladium pre-catalyst loading in the range of 1-3 mol% is a pragmatic starting point.[4] Starting too low might result in a failed reaction due to the inherent challenges of the substrate, providing no useful information. This initial loading is high enough to likely afford some product, which can then be optimized downwards.
Q3: How does adjusting catalyst loading impact the reaction outcome?
A3: Catalyst loading is a critical parameter that directly influences reaction rate, yield, cost, and product purity.[5]
-
Higher Loading: Generally leads to faster reaction rates and higher conversion. However, it increases costs, elevates the concentration of residual palladium in the final product (a major concern in pharmaceutical development), and can sometimes promote side reactions.[6][7][8]
-
Lower Loading: More cost-effective and environmentally friendly. It minimizes residual metal contamination, simplifying purification. However, it may lead to sluggish or incomplete reactions, requiring longer reaction times or higher temperatures.[4][6]
The goal of optimization is to identify the "sweet spot"—the minimum catalyst quantity that achieves the desired yield and purity within an acceptable timeframe.[9]
Q4: Should I use a pre-catalyst or generate the active Pd(0) species in situ?
A4: For substrates prone to catalyst inhibition, using a well-defined palladium(II) pre-catalyst is highly recommended. Pre-catalysts are air-stable complexes that are efficiently and reliably reduced to the active Pd(0) species under the reaction conditions. This ensures a consistent concentration of the active catalyst at the start of the reaction, leading to better reproducibility compared to generating Pd(0) from sources like Pd(OAc)₂ or Pd₂(dba)₃, where the reduction step can be inconsistent.[4]
Q5: Which ligands are most effective for coupling reactions with pyridine derivatives?
A5: The choice of ligand is crucial for mitigating catalyst inhibition and promoting the desired bond formation.[10] For pyridine substrates, bulky, electron-rich phosphine ligands are generally the most successful. These ligands stabilize the palladium center, prevent the formation of inactive dimers, and accelerate the rate-limiting reductive elimination step.[4][11] Highly effective ligand classes include:
-
Buchwald-type biaryl phosphines: Such as XPhos, SPhos, and t-BuXPhos.[12]
-
Ferrocene-based ligands: Such as dppf (1,1'-Bis(diphenylphosphino)ferrocene).
-
Bulky alkylphosphines: Such as P(t-Bu)₃.[13]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or no conversion of starting material.
-
Potential Cause 1: Insufficient Catalyst Loading. The initial catalyst concentration may be too low to overcome the inhibitory effects of the pyridine substrate.
-
Solution: Systematically increase the catalyst loading in increments. For example, if a 1 mol% loading failed, attempt the reaction at 2.5 mol% and then 5 mol%.[14] If conversion is observed at higher loadings, you can then perform a more detailed optimization to reduce it.
-
-
Potential Cause 2: Catalyst Deactivation. The active Pd(0) catalyst is sensitive to oxygen and can be poisoned by impurities.[4][15]
-
Solution:
-
Ensure Rigorous Inert Conditions: Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[15][16]
-
Use a Pre-catalyst: If you are generating the catalyst in situ from Pd(OAc)₂ or a similar source, switch to a more robust pre-catalyst (e.g., an XPhos-based pre-catalyst).
-
Check Reagent Quality: Boronic acids can degrade over time (protodeboronation).[15][17] Use fresh or properly stored reagents. Ensure solvents are anhydrous.
-
-
-
Potential Cause 3: Incorrect Ligand or Base. The chosen ligand may not be suitable for this specific substrate, or the base may be inappropriate.
-
Solution: Screen a panel of bulky, electron-rich ligands (e.g., XPhos, SPhos, P(t-Bu)₃). Additionally, ensure the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is finely powdered, dry, and strong enough for the specific coupling reaction.
-
Troubleshooting Workflow for Low Conversion
The following diagram outlines a logical decision-making process for addressing low-yield reactions.
Caption: A decision-making workflow for troubleshooting low conversion.
Issue 2: Reaction stalls after partial conversion, and palladium black is observed.
-
Potential Cause: Catalyst Decomposition. The formation of palladium black (insoluble Pd(0) aggregates) is a clear sign of catalyst decomposition.[4] This occurs when the ligand fails to adequately stabilize the Pd(0) species, leading to aggregation and loss of catalytic activity.
-
Solution:
-
Increase Ligand-to-Metal Ratio: Try increasing the ratio of ligand to palladium (e.g., from 1:1 to 2:1 or higher). This can help keep the metal center coordinated and soluble.
-
Switch to a More Stabilizing Ligand: Use a ligand known for its high stability and steric bulk, such as one of the Buchwald biaryl phosphine ligands.[11][12]
-
Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition. Determine if the reaction can proceed efficiently at a lower temperature, even if it requires a longer reaction time.
-
-
Issue 3: Poor reproducibility between different reaction batches.
-
Potential Cause 1: Air/Moisture Sensitivity. Minor variations in atmospheric exposure can have a major impact on the outcome of sensitive reactions.
-
Potential Cause 2: Inconsistent Reagent Quality. The purity and integrity of reagents, especially the boronic acid/ester and the base, can vary.
-
Solution: Use reagents from the same batch for a series of experiments. If possible, test the purity of your starting materials before use. For example, boronic acids can be checked for dehydration to boroxines.
-
Section 3: Data & Protocols
Table 1: Recommended Starting Catalyst Systems and Loadings
| Reaction Type | Catalyst System (Pre-catalyst / Ligand) | Typical Loading (mol%) | Base | Key Considerations |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ / XPhos or SPhos | 1.0 - 3.0% | K₃PO₄, K₂CO₃ | Bulky biaryl phosphine ligands are crucial to prevent catalyst inhibition by the pyridine nitrogen.[3] |
| Buchwald-Hartwig Amination | [Pd(allyl)Cl]₂ / t-BuXPhos | 1.0 - 2.5% | NaOt-Bu, LiHMDS | Sterically hindered ligands are essential for coupling with the pyridine core.[12][21] |
| General Screening | XPhos Pd G3 (Pre-catalyst) | 1.5 - 3.0% | K₂CO₃, Cs₂CO₃ | G3 pre-catalysts are air-stable and provide reliable generation of the active catalyst. |
Experimental Protocol: Catalyst Loading Screening
This protocol provides a systematic approach to identify the optimal catalyst loading for your reaction.
-
Preparation (Glovebox Recommended):
-
Arrange a series of identical reaction vials with stir bars.
-
Prepare a stock solution of tert-butyl 6-hydroxynicotinate and the coupling partner in degassed solvent (e.g., dioxane, toluene, or THF).
-
Prepare a separate stock solution of the palladium pre-catalyst and ligand (if not using an integrated pre-catalyst) in the same degassed solvent. This ensures accurate dispensing of small quantities.
-
-
Reaction Setup:
-
To each vial, add the required amount of base (e.g., K₂CO₃), ensuring it is a fine, dry powder.
-
Dispense the stock solution of starting materials into each vial.
-
Add the catalyst/ligand stock solution to each vial, varying the amount to achieve the desired mol% (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5%).
-
Seal the vials tightly with septum caps.
-
-
Reaction and Monitoring:
-
Place the vials in a pre-heated aluminum block on a stirrer hotplate.
-
Run the reactions for a set period (e.g., 12-24 hours).
-
To monitor progress, carefully take aliquots at specific time points. Quench immediately (e.g., with water or a saturated ammonium chloride solution) and prepare for analysis.
-
Use an internal standard (e.g., 1,3,5-trimethoxybenzene) for accurate yield determination by ¹H NMR or GC analysis.[22]
-
-
Analysis:
-
After the reaction period, cool the vials, quench the contents, and perform a workup.
-
Analyze the crude product mixture from each vial to determine the conversion of starting material and the yield of the desired product.
-
Plot the yield as a function of catalyst loading to identify the optimal concentration.
-
Visualizing the Catalytic Cycle and Failure Points
The following diagram illustrates a generic Pd-catalyzed cross-coupling cycle and highlights where issues can arise, particularly with pyridine-containing substrates.
Caption: A Pd-catalyzed cross-coupling cycle showing key deactivation pathways.
References
- D. J. C. Constable, C. Jimenez-Gonzalez, "The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations," Angewandte Chemie International Edition, 2021. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbdy3_ifM-F_Pzc-U5F-OVDUw3vi64Vtn9aT_PJnP9EzkunjLcogkXW2QiCtskHW4fJh087zkqZNtwQ0vP9Kz4wBZtuDEnBfJQG2jJbwInH-LyOEqxRNUeU-ZSKlZNeppQIwYC5yAM24NrBuWZZmdIWhcUEwjY_d2aOdiZt4Uj4831GR7MQc-HBrr377TqRLYwP5TtqebFyBG8sbXa11DSwtRNe0hYGA_-j5pwuwpn6x6dyHJXpYVWEQ==]
- BenchChem, "Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 6-Iodoisoquinolin-3-amine," BenchChem, 2025. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGxD6taQ8WADUN12Kh6Vd3Ts4tXeP1i-Pb6jVwE0j688AMaxeDDbbtMmee4ks-16rgkUEhuuw37MR0abIBHjnaoB2cK57OoyR0tKymuJhRJd1Er13SufQU35ylsuqXgZFxwHJR0nPksT7S5iIuQL7Oh0M1xlIrRJVSy5mgGpcs3H9TudeU3dgLDvXJA7x-EhSqjcjif7Qm6uCkZQ7DSoPhO7HNPwk8cN-Y_3T_LzIRcZG4D23GPkjQaMKsAZ25vyMEaPdIgUNncRTYF2mlJg==]
- International Research Journal of Engineering Science, Technology and Innovation, "Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions," International Research Journal, 2023. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMEgDVwno0Z61MNSRNuRUcJx93lxJw8QEK0T1p2hBBpM_v7k7fX_dGYdqkCCq0S8_gYrxhrvSEFl1tzRlO1ImNsJlzxRXn5XSU91Kau6B6lsrj7yDPZDTASdg3XEcujWmFerimlxt0NVFuy2FB3d_VXXDGlrbXe9obyvM-1FaxxTKMD6549gFZeMRfLF7z2fCf_9x6fs_ktYEu9juPb-LRKxoVXdxRR73HGLdu1Z6pn6fAIRjT9it3lQ1iPcpziRTLiYVExVsSQB3dUIYDv585]
- S. M. F. Shaheen et al., "Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions," MDPI, 2022. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-Ah_GlN_SHLW_czYoFzKFDpnwBuwmmufHQSiHV-9qoFw-sksuPAF0i88CNkMVT_4tMtb4Y7UYhkYYeWwL4fBIMY7cz8S5i9oqYV4VcaAsh3IvFwKl3Ww2w2MsIoHOJHsiL_Oe]
- Y. Wang et al., "Advances in In Situ Investigations of Heterogeneous Catalytic Ammonia Synthesis," MDPI, 2024. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOvtBq55De04wRJkue-cA0-cX1eMYqxbtAk5bYLWPx1HaROrsCMZ_GndG_JSCm_GfSSMEpMS9wibdoaC24-uVfvwqt9SKCF_hHCoDQ-pbq9Iw7uyg8rkv9T62O9efXLp8K0g==]
- D. J. C. Constable, C. Jimenez-Gonzalez, "The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations," PubMed, 2021. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsG_4CH4YxLJCyXidE6eQ1W7kXn9pWMyiybhFCiSrQl7MkFdtLnlgi4hFdBalr8ZmBajN3Z4Jdhkf3FsamnB3qmmmH5iz4snwti330HapThWMvJ7ELJZtjtKqaAqZI5LfK9BKm]
- A. Sharma et al., "Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry," ACS Publications, 2024. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExCQIAoblDWlQtqaDo1RF-isXr865KNJBUsLJ-cR3aM33iD2yaG1uB7DaKtOTcArNKELU7HO5uf6_ZabJ6KiOOjgmjH793B_Wfd5aH6uAWc_bPyltGz4aFx-vlLeMfhwqkyjzRzTCB1gbXdkM=]
- M. D. R. Kok et al., "In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes," ACS Catalysis, 2019. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjqlvlQvP0BtqZzyCuHPP12eJ7Yx_uUw57hLcRitgnyEyWEgCQvl_Eqh46TEaDeo63QqN5AKFGAhYvIjO_SWlTChbAk4YeoQgHzOl9pExcEZYpodwSItUwZT1KiAQNiuDqUTVtT4nn9BCZ-PQ=]
- J. B. H. Stéves et al., "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm," Organic Process Research & Development, 2022. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKKv9J6vwREU1WtngDRujZfmG5S1-bNHQdJKBFiTofgHKckAZOM3QVTYJh20MPPj8eG6ZtW9bjKcrQazEE3ZnEUPkk8ZBtkGSh-rlhmwbSHBp0w1G1HVuCZCtrddDPoqf_xm-8mVYRVxpSRd8=]
- J. C. A. Proctor et al., "Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides," Chemical Science, 2017. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGH5PZcTR8JeNwZSMTIWnQmE1JYjYjOLbS_GchmXvoZWsDZGzbr4x4IfVMA4BSfMZMl2FQ9WxXkGe8HlE8n9RpB5nHBHQDZNXoBytrYbiRbdiY1WvFBI_Gx7g4408SqHEgnOGEkOmEJa8UroZxd2ayJ2QMxFjl7sYAV]
- Fisher Scientific, "Air-Sensitive Chemistry: Practical and Safety Considerations," Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-U9iZMsAyxZElAeTaWpF8_BPtv_qIDTh0aoEuTh-5_cqIzEWY7gfeX-c-lsZ9NufzSvJ3l9Z2VnvZnmrtORBNLvBl6B309SrqP2a1rk2OY5ZtUAblBKY1CulfcSo_UZdU86gbQSfygwcfge1kZeoN5hKSsdDDEkAShpA8RXVBlLmCOHGRoejrcYEhUWqHVM9vUzBdUj-gKewR-qWDdaQmWIMoQmBYC_SVBlq0AEX1xQc-w3RcLE3AIIvq3EsW3xiLOYfrIRd0RioRnunWzLKWh1HlQuL1Q==]
- J. B. H. Stéves et al., "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm," PubMed Central, 2022. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7qnEhsP6nHDlcdAbBfsWa-Au9rMclLWimN0UDANIfOLf160S9rmJS-R28QMc_26gy8Wltn7l7nZeIkzJ2IgT0Ry0ZSBAfLe5nkc5syl1s93SSyN91dKzGrQG9RxRIYQDMk7pBKd49QX_dKSw=]
- N. Otandi, "Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya," AJPO JOURNALS, 2024. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwr8-sHX6rJIvCpbvwoTJoO6QdYHM0cCN6Ev1ldMmdikFbIexMPOJYwGD-8NaaZCHOUHHEg__ETkF7fEVLL29IAxDnclXsy00qWJz0xRzwpb0fM1J21ltjnmmSrjXU1UTRA3tabYweK-dbNh2rO6VeE6SldSadeeoNTQO8IWZCPaXcodrHApMImOy2tlydQO6oYbks4q1hXQf11X6zkKXH0cOoiRzBImO7523MnZLmO384np-Ekbc0s2oEtmMK]
- ResearchGate, "Advances in in situ/operando techniques for catalysis research: enhancing insights and discoveries," ResearchGate, 2024. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGziOy94_a5QpsAL2Oq_G0MHq1NxttpaMDVlI-EZ2nLgIxR9IxXhXMktHVKQx_yC7NWWpGHkAUdGWB5awIS3IkRjtzWZFd3q2zAu8sLesx7bSox6LA1yS4KUcIIqsoDQmgO4vTbdczBf3FKM9xKumf73SBGljrbVFBrkcJnmMuiqR18lupTG-kXMX5nhYuYl9hike2SagtEuGMYzVR8XdgxcEUoObk7_dbANus__aFmDUhmG9TbYkcFjrp2jINOElKMqoqWXa-LE1Pqw3VsP7s=]
- J. G. Hernandez, "In situ Reaction Monitoring in Photocatalytic Organic Synthesis," Refubium - Freie Universität Berlin, 2023. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG15z2Pz0xa8XXOJOV4xsY5urAYP_D-A9cW6qVJAPFXCfuzhCbu5d4fv_Cm0YO9BScY-SCQxLOHQ3RHHwb6REVenmGPtPIrILgR5V9hJ9siruA_AewCtVkJAX9cf3fzPCBmIa24ChRONLY-rSlPiEo65TB4rpSkUKLixc4nPvMPArm8mdTeRPJw]
- Advanced Photon Source, "Air-Sensitive Catalyst Handling and Preparation," Argonne National Laboratory. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEibZLZuzB004s5h-j06S0cY_CVjYeMT0_3o6DGqZA3LHv_IuaNhkmlS_Qa8Z4NxYfMB52Kq3jmIvuPg8ixX_6DVG-cM8Xl_H3JzCFF3nz6_gnFZLO_CBpl-CYUWwjCKWyG]
- BenchChem, "Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate," BenchChem, 2025. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMdqePB6hX0MaZAVCjk108yk-LT6sRadRP1-ieil3f_xnZPadHIU97-_TyLVoCVzF2UqGc8xO4stQdWoYo81yDOOZztdhykfWRZtQU7hkpRRLbO5BwTBgGemdKrm1HZkSDeKIQFlgqv3R8_CvE1eJaOGda6HYZa9HT5J4yLAtc7PVArGSjYZ9-g5pSsG2gbUDX7e_64sldT3uV24zDjDJfjl-uz1SQ0oWte-1FywVTqEy4erq8Yjh5nA==]
- Alfa Chemistry, "Catalyst Activity Detection," Alfa Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG22UhWuH5m8rs2Jhv3n_j6ZZISII1XdQBixbl7fJ_6AiJkK9tPdl72GlJMkV8tD0cqBnqSZJbTuqlYnHNkddjzO7svlciyVLE-76l5SWZeLATrPUz5_5FgibDOMLIjRQH1PQpL_dKQF5NG1lUN3h5G2elhn1Fe4C6GY1VV2Qlaq1ZJ0YaLWQiV5g==]
- Chemistry LibreTexts, "Buchwald-Hartwig Amination," Chemistry LibreTexts, 2023. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxNfHUNzA4dWMFBTZq80K5jjifuj5uaI8Nt5lTp0G1PXaFN342-ZOcXAMELw_7ER5UdERyLkwoS81ymXwPBYk9T59i_r1LvGjHzx8EXNzGrxhsUFoL2IfKVW7chATk3HoRn8NkX-MvOd7naQhrtCybAsJ2CcRDgb7aFiuXWRJxREZKJmCCSK-mH4ogtv2_Ik4KG3kiq9TQtxm0H3Vo0Ypb671EluZcqoM3m-p9nEwFw_yjC1uviS_rXelo12nQcEQwxxY_qjG3trq1lxKuhnQVuYjfK8MgH9aW78-Ix3p4LpNPIKaiUw==]
- ResearchGate, "Effect of catalyst loading on the yield and reaction time of model reaction," ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhAu2JrXTcWRtqnTx2giDfqv7kr85tNPBe67a3Hzlme7UkLDIuWmK43QeH_1-dECJc1-TecqrJmPXakFxDrT5MXYLwDW6l8NBoZyVD7FzdYBWi2Ao5F8BGon4kzdl060E7rq47r91eaE8Cyr1lsY25H5pJIqvrkPbNgwtlqePROr2GUPOgAIqd5En88ZYJR78cA7vCtRO7EWQ19wQvdaAWpaoWTyGY27FsYLy3h41HfSye81Vgs2RN7DNJlucSzQ==]
- A. A. Al-Hadedi et al., "Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst," National Institutes of Health, 2013. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjOQQIWbyCYpe0_wJtLD6UnA56DFFrLYOQSEx9nLYLqcOLiZnIikyE0Rk2JVresrEYUeP6h_DQf0q3k4HPrsSvpBI5nvXreSINtkWDD9SU_triBmPIfXjCG50HotooehTj9X9qHyxo849gZmE=]
- Chemistry For Everyone, "What Is Meant By Catalyst Loading?," YouTube, 2024. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQwZmcnO_lfVLTLTSGHYkewGNWgk34vfDDPZddgicEYeMBrlQl1UFEHPT-ClCbMKxQFgYwoPQk_2EVvOt2VFICtCrf3JOiGdVwP8YAeHAmAPdK6TSMIyEp7YI-slvjmu4ob0mvse8=]
- Johnson Matthey, "Catalyst handling best practice guide," Johnson Matthey. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqq2Np55jgT7-XXmenOjMvVI9EcVcDi_Zu2_POnhgg6d82ncwYdKY_aK3ihYRWOeaQ8ataEZS3ZK4TSpeelgjbQZLNwsq1n9m0R06Avn1n08AgZy24KgC64Jeejbe-fqPISUVcY_rVaoi0UrRtqUZP7jfjfSj59PRbtrmGxgRvyEpBNgQEzKbY4T--9zUpXly0zCrFlN_e0DN5bIzJ2KnFIA==]
- BenchChem, "Technical Support Center: Optimizing Catalyst Loading for TBHP Activation in C-H Oxidation," BenchChem, 2025. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGS7NjfcGq6Y1vGK26fv75cokcMsVkSrpJiW_e2po4uLlW_zPFKS4X3l9S0FpA5b_RIuImwBJWZOeo-SK0D1a3oHbJZptnCY_vaHySDKz8RyKm8RokqO8tNGCzsHRTdEZC8CjFTAoXWXhQor85AW019Qwa6ZYIlIDr8cDhto2zuQd8zqrjiCiDKYUodqvP4MyhYUBNEDD70-u9FOjYXNUXpnpASDZz8IX8F91AsrHTP0M2M4n1OEQ==]
- Wikipedia, "Buchwald–Hartwig amination," Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQYmqvhZtff4GZ7GuWNRoq3XN8ZEKmx9eyVlk4-9nEBnDguI9lsGpnka-NX2ypZqU2nXVUrbdbJIV0jirO-0x5D_GH1vvcUZTbWC2-6DvzREZaehwp8yWG8irAF7z6WXWKj1HR89PBhiWwcD7Wr4-SMRq8oUETKNNpN-w=]
- D. A. Watson et al., "Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future," National Institutes of Health, 2016. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGobW3be7vz5mdBTvizeS0Mpb5xMXNaV4LvSz8VU9ieAYP9K3JBRgFCbLG3MGcMBY8CPfdnQ7a_ps_L3Zt4pam4knCX4wB0VSYFoVs2eu70bL9jfNMXK4m6kYtwYExDbvN5bWZ_mQNybufg0Gc=]
- A. S. Glinyanaya et al., "Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors," ACS Publications, 2021. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3PQw0O26-lbW6aY2rMYTFwdHArn4zltSEhzOVubT8f42RzmkvQC5dWhNT0Om5U0hJzWhcl1dn7b-B1xObBvbb1cUfvOSqTw6X4zk-73DZgpw_Nj55_LrW5PaLLddGY7Amipc1_JSlKSmCjg==]
- BenchChem, "Technical Support Center: Best Practices for Handling Air-Sensitive 2,6-Diethylaniline," BenchChem, 2025. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgB3KxqyZTTxhradbwAeM3ITCPPWfDFnHJwCHu9hpJ8fu5qxfjxtFf8A0gDGgH2izJsAdhF0Azpwj03-cT3UvI-NjM-xBRqa2M46cTwC351qJSS5gXwpCz6cj1Zbc_LPkG_zxAEQZibO0cE5QW-f1j1ukR0FtAOLDo_EESJYE7zzWbgbsQCT39vf9FL0glXyAUEgCcbEnYmJYePFwW7hxVWNC4iS_XLmfDC1vLmaRQ_g-m]
- Chemistry LibreTexts, "The Effect of a Catalyst on Rate of Reaction," Chemistry LibreTexts, 2023. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzfp8fqYj5wcE2Vc49ozkJaeHu278mptzR1i_UYdCBA17k1tu8LDPi3kIMrvfO6gNKruVtoV8vzoBg6k-WAp_sjVJraE_XzaZfrmolwY8KyD-P6TV1nnIJD5r_iGCOnboleSq7OcrSMr1HzzwKnNyTAoGCCRvKLYn9taRF7o-57EQy_OXTOY_X7jO5LhWwakzOhxEwxP6UNe8zP_QpdL4pel044FBUH_Yx-kFm-SmpIl12NfN9qZc8JyJ_HTGvdn3SFWqUxdTTi5svC9--ShZWSj4BpE2ZSSgTOzjapbkySsgJH2Ec1Q==]
- J. F. Hartwig et al., "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions," Chemical Reviews, 2010. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFepzX_ANJO6nfi4fk2Eu1zevMqpE5lOPia2N_0wzgMy32e5eto0u4_1rWBQ2zUyeVGkFsm6n9K2z9hENL0wbFVxXN0aaPw2kKUoSs59mVv2484efxFmlDhXABbyEsV8wNnrxAxNM7xDBRJtWwJVKk=]
- J. C. A. Proctor et al., "Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides," ResearchGate, 2017. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfC24qNeLQ4Dbe_gZ5MTZOaPhhoXZRcruNHDDN2lAgWZ3HgjUZFQq4LofzkL8vaWcIwd7bfiHroAHVSmo-4eeVO5qthnSu9-PC6daEytgkbGta2utL79WSskvAKQgNUDserACqulYhg0mYm698LvmJLsYS8R1-7cxXDmG0PLIOjlqrzJnCqv1IHVUOjszptaWy98XHJKImYKPXVL4c9PcdmMwHzWoK3VLdQnbnZyMZOa0vOMjce4V_O3LF3RXVG43kEze1vhqzR-KyhthEBndMDeEgrf00mO2uc_vBnT2tQcK7tTN6maM_D739o9O8]
- MIT, "Handling air-sensitive reagents AL-134," MIT. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUMEkb1ITyZCroMaQiAs6wAqRFxvtp7EVIZg4lYPbOh28pzMX3343CZCDn4gJ6miCN1kRT12oK5w3a2C7-NcjYa7_Ef6iP5We2lo61aD3I4-_N2urVTcsb5fuVJXZVOIszafIJBewDR62n-5maS6qWHxQ=]
- C. R. Kennedy et al., "Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand," ChemRxiv, 2024. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBeOz5EjY8iyyslZm1m9WKd_d0nXZrfez6M1Kt69XB0nLHlGlCKsCTuGGaYBLNjPn7zgE_gP4xRtpsmtxEbg8PoV3Npunqy8OBSsQMC3y0HfxC3FX3JZ8L3n_oPoIxQu7ZH7XPZA7jXDFJiclmwpniDcM0Xkq21WIJp4_MtXkBYR9YrYGhw2S1WoDWJ0d2v8lSHKW-XwgEa8lE4cYmPuBI1A5MWI1gJF34eKWkFeJ-pPKkN4XZWnebBRidD1T3s8exi4zuI6JuZC6EboBRrJ7xTS66lpN8c9BlBAGU3-9YvpuUE8b4_s1L8DQpoVRlxj1SSDdM0LrVbX8BN7EqBMoJGVjxJUtYA_SVTXESpyfo-zplMuC2WXj3LtBfUdaGDC9BHw==]
- Reddit, "Diagnosing issues with a failed Suzuki coupling?," r/Chempros, 2021. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-qUk11_m_hE7xQ8xpa6xwCq4gBteKB5KOuPmy23uJcamjQ3TRQWVh1FPetnw7zdSLdoP2554po3nuiifkgxyc7x28hnvvJg8vr2Za_iGKvMBsdWnngAPmSN6kL3kVjOYYyBLeU6UDs4ZWQu6f2j18amjV24aYGFjmmjgN0xOkpGiCE-BQVdgutOIsrNC1sgEB8EpWAOspDOWi1UtN]
- C. R. Kennedy et al., "Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand," PMC - NIH, 2024. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFA6y1_rCMGA6NNJ6aOSi6UY1AJrgZASJz4Rq8ScsRrZbv-9t2WhXqKpRC5FFpKVQs2PPcc-WmGwKDNaqw1heYp0o2YZT3w6cbnkeZdnYoqm9RtCG9JV-DKVvfN5d9jqSdWggfcxYNEUkDDVdL-]
- ResearchGate, "Selected optimization of the reaction conditions," ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUM48NQ26H9SEU6VIWEroCHQq2NewPnLddB6y5vgJGRxfp_2kOLXGRUPlfkzbgd0SemGiv5Bvqfhd3s-dzMp4gJdrW18gJGkzmNu1jpf64NlOlj4r5WHsFKIxbx5znFGZ1PU1th5mWFZFgtVH0Wd6illSGZ4csaJ_PZL3T5dStgsMQmjf42lH2VPfWjXGEz3rFpieyQW4craQslUXw0QAT_1e7p5mXFbIQv3PgK_eC3AW9hltTFGpTiVIiJAFz-OieoKgnFHY=]
- C. R. Kennedy et al., "Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand," ChemRxiv, 2024. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9dQL20fm07AJWCZWz6SLslpiSoG6GQJC8HdMJvDvd3tF561B2vgrS4EjvrBKxD9JuJ2MtPECuCF24i3zVimCWJ9fAh1wh2lo53jZpT_91C-gDmxkKaI3bliXjd12NXWKGVLgnafHRmKvaOxAp3Ad7LYyhPJbl-Gf1b3NP9VuB7RGmVaXj5BEt]
- Organic Chemistry Portal, "Suzuki Coupling," Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMcrkqxof-smehgGVzs-7-Iqvvd3bfKU5qv5R5FbwPuEwLhegrh_UAr-HGeFe9zS1ezpiAY5X7pCCF3sZI-pHhtCD1tA_TRP3PG44lDQ36F2xzw_ShloEVLLrk3CxM6xeyg65nNOSv8ok77_ywv_ZgHcZi3Ib-8mG5RJbSKWdnhg==]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. interesjournals.org [interesjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. catalystseurope.org [catalystseurope.org]
- 17. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 19. web.mit.edu [web.mit.edu]
- 20. ess.xray.aps.anl.gov [ess.xray.aps.anl.gov]
- 21. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
"tert-butyl 6-oxo-1,6-dihydropyridine-3-carboxylate" solubility issues in organic solvents
Welcome to the technical support resource for tert-butyl 6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 156496-89-8). This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common solubility challenges encountered with this compound. As Senior Application Scientists, we've compiled field-proven insights and protocols to ensure your experimental success.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving tert-butyl 6-oxo-1,6-dihydropyridine-3-carboxylate. What are the best starting solvents?
A1: The solubility of this molecule is governed by a balance of its structural features: a polar pyridinone core capable of hydrogen bonding, a polar ester group, and a non-polar tert-butyl group. This duality means its solubility can be nuanced.
Based on the principle of "like dissolves like," polar solvents are the most effective choice.[1] We recommend starting with polar aprotic solvents, as they can engage in strong dipole-dipole interactions without interfering with the compound's hydrogen bond donor/acceptor sites.
Recommended Starting Solvents:
-
High Solubility: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF)[2]
-
Moderate to Good Solubility: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone
-
Lower Solubility (often requires heating): Methanol, Ethanol
-
Poor Solubility: Toluene, Hexane, Diethyl Ether
Always start with a small amount of material and solvent to test solubility before committing your entire batch.
Q2: Why does my compound appear to be insoluble in alcohols like methanol or ethanol at room temperature?
A2: This is a common observation. While alcohols are polar, protic solvents capable of hydrogen bonding, the bulky, non-polar tert-butyl group can hinder effective solvation at room temperature. Furthermore, the pyridinone ring has a stable crystal lattice structure that requires significant energy to overcome.[3]
The solubility of most solids, particularly organic compounds, increases with temperature.[4][5] Gently heating the mixture will often provide the necessary energy to break the crystal lattice forces and allow the solvent to effectively solvate the molecule, leading to complete dissolution.
Q3: My compound dissolved upon heating, but "crashed out" of solution as it cooled. What happened and how can I fix it?
A3: This phenomenon, known as precipitation or rapid crystallization, occurs when a solution becomes supersaturated upon cooling.[6] You likely created a solution that was stable at a higher temperature but exceeded the compound's solubility limit at room temperature. Rapid cooling exacerbates this, as it doesn't allow for the slow, ordered formation of crystals, often trapping impurities.[6]
Troubleshooting Steps:
-
Re-heat the Solution: Gently warm the mixture until the solid redissolves completely.
-
Add More Solvent: Add a small, measured amount of the same hot solvent (e.g., 10-20% more volume) to slightly decrease the concentration. This will lower the saturation point.[6]
-
Slow Cooling: This is critical. Insulate the flask (e.g., by placing it on a cork ring or wrapping it in glass wool) and allow it to cool to room temperature slowly and undisturbed. Do not place it directly in an ice bath from a high temperature.
-
Consider a Co-solvent System: If the compound remains poorly soluble even with added solvent, a co-solvent (or "mixed solvent") system may be required. See Q5 for details.
Q4: Can tautomerism affect the solubility of this compound?
A4: Absolutely. This is an excellent mechanistic question. The 6-oxo group on the dihydropyridine ring allows for keto-enol tautomerism. The compound can exist in equilibrium with its enol form, tert-butyl 6-hydroxy-1-hydropyridine-3-carboxylate.[7]
The enol form is significantly more acidic (due to the hydroxyl proton) and has different hydrogen bonding capabilities. The specific tautomer present can be influenced by the solvent environment.[7] For instance, a hydrogen-bond-accepting solvent like DMSO might stabilize the enol form, altering solubility behavior compared to a less interactive solvent like chloroform. While the keto form is typically predominant, being aware of this equilibrium is crucial for understanding unexpected solubility results.
Troubleshooting Guides & Protocols
Guide 1: Systematic Solvent Screening Protocol
This protocol helps you efficiently determine the optimal solvent for your compound for reactions or purification.
Methodology:
-
Preparation: Aliquot a small, known mass of your compound (e.g., 5-10 mg) into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different test solvent at room temperature. Cover a range of polarities (e.g., Hexane, Toluene, DCM, Ethyl Acetate, THF, Methanol, DMF).
-
Room Temperature Test: Vigorously stir or sonicate each vial for 1-2 minutes. Record your observations (insoluble, partially soluble, fully soluble).
-
Heating Test: For vials where the compound did not fully dissolve, gently heat them (e.g., to 40-60 °C) while stirring. Record any changes in solubility. Be cautious with low-boiling-point solvents like DCM.
-
Data Analysis: Organize your results to identify the most promising solvents for your specific application.
Data Summary Table: Predicted Solubility
| Solvent Class | Solvent Example | Predicted Solubility at 25°C | Notes |
| Non-Polar | Hexane, Cyclohexane | Insoluble | The non-polar solvent cannot overcome the polar interactions of the pyridinone core.[1] |
| Aromatic | Toluene | Very Low | Slight improvement over alkanes due to potential π-π interactions, but generally a poor choice. |
| Chlorinated | Dichloromethane (DCM) | Moderate | Often a good balance for reactions, but may require heating for full dissolution. |
| Ethers | THF, 1,4-Dioxane | Good to Moderate | THF is generally a reliable solvent for this class of compounds. |
| Esters | Ethyl Acetate (EtOAc) | Moderate | Good for chromatography and extractions; solubility may be limited for high concentrations. |
| Ketones | Acetone | Moderate | Similar to Ethyl Acetate. |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Low to Moderate | Requires heating; good for recrystallization when used in a co-solvent system.[4] |
| Polar Aprotic | DMF, DMSO | High | Excellent solvents for dissolving the compound, ideal for reaction media. |
Guide 2: Troubleshooting Workflow for Dissolution Failure
If your compound fails to dissolve, follow this logical workflow to diagnose and solve the problem.
Caption: Troubleshooting workflow for insolubility issues.
Guide 3: Selecting a Recrystallization Solvent System
Recrystallization is a powerful purification technique that relies on solubility differences at varied temperatures. An ideal solvent will dissolve the compound when hot but not when cold.[6]
Protocol for Finding a Co-Solvent System (e.g., Ethanol/Water):
-
Dissolve in "Soluble" Solvent: Place the crude compound in a flask and add the minimum amount of a hot "soluble" solvent (e.g., ethanol) required to fully dissolve it.
-
Add "Anti-Solvent": While the solution is still hot, add a "anti-solvent" (a solvent in which the compound is insoluble, e.g., water) dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Re-clarify: Add a few drops of the hot "soluble" solvent (ethanol) until the solution becomes clear again.
-
Cool Slowly: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolate: Collect the purified crystals by vacuum filtration.
Caption: Decision process for co-solvent recrystallization.
References
-
PubChem. Tert-butyl 3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate.[Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.[Link]
-
PubChem. tert-Butyl 4-oxo-1,4-dihydropyridine-1-carboxylate.[Link]
-
PubChem. tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate.[Link]
-
Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility.[Link]
-
ResearchGate. Some Factors Affecting the Solubility of Polymers.[Link]
-
Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.[Link]
-
NCBI Bookshelf. (2023). Biochemistry, Dissolution and Solubility.[Link]
-
Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs.[Link]
-
Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.[Link]
-
Atlantis Press. (2019). Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate.[Link]
-
ChemSrc. tert-butyl 3-oxo-3,6-dihydropyridine-1(2H)-carboxylate.[Link]
-
chemeurope.com. Pyridine.[Link]
-
World Scientific News. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures.[Link]
-
ACS Publications. (2022). Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives.[Link]
-
Reddit. Pyridine Is miscible with EVERYTHING!?[Link]
-
University of Calgary. Solubility of Organic Compounds.[Link]
-
Chemistry Stack Exchange. (2019). Why is Pyridinium Chlorochromate soluble in organic solvents?[Link]
-
ACS Publications. ASAP (As Soon As Publishable).[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Preventing Premature Deprotection of tert-Butyl 6-Hydroxynicotinate
Welcome to the technical support center for "tert-butyl 6-hydroxynicotinate." This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Premature deprotection of the tert-butyl ester is a common challenge that can lead to yield loss, purification difficulties, and unexpected side reactions. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and mitigate these issues, ensuring the integrity of your synthetic strategy.
Understanding the Vulnerability: The Chemistry of the tert-Butyl Ester
The tert-butyl ester is a widely used protecting group for carboxylic acids due to its robustness under a variety of conditions, including basic, nucleophilic, and hydrogenolysis reactions.[1][2] However, its defining characteristic is its lability under acidic conditions.[3] This sensitivity is the cornerstone of its utility but also the source of its premature cleavage if reaction conditions are not carefully controlled.
The deprotection mechanism is initiated by protonation of the ester's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.[3] This is followed by cleavage of the carbon-oxygen bond to form the carboxylic acid and a relatively stable tertiary carbocation, the tert-butyl cation.[4] This cation is then typically neutralized by deprotonation to form isobutylene gas.[4] It is the propensity for this reaction to occur under even mildly acidic conditions that necessitates careful experimental design.
Deprotection Mechanism Visualization
Caption: Acid-catalyzed deprotection of a tert-butyl ester.
Troubleshooting Guide: Diagnosing and Solving Premature Deprotection
This section addresses specific experimental scenarios where premature deprotection of tert-butyl 6-hydroxynicotinate might occur.
Scenario 1: Deprotection Observed During an Acid-Catalyzed Reaction on Another Functional Group
Question: I am attempting a reaction that requires a catalytic amount of acid (e.g., p-toluenesulfonic acid) to promote a reaction elsewhere in the molecule, but I am observing significant loss of the tert-butyl group. How can I prevent this?
Answer: This is a classic selectivity challenge. While the tert-butyl group is cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), it can also be labile to prolonged exposure to weaker acids or catalytic amounts of strong acids, especially at elevated temperatures.[3][5]
Root Cause Analysis & Solutions:
-
Acid Strength and Stoichiometry: The type and amount of acid are critical. Even catalytic amounts of a strong acid can be sufficient to cause slow deprotection over the course of a reaction.
-
Solution: Consider using a milder Lewis acid catalyst if the reaction chemistry allows. For example, some reactions can be promoted by ZnBr₂, which has been shown to offer selectivity in certain cases, although it can also cleave tert-butyl esters.[6][7][8] Alternatively, explore non-acidic catalysts for the desired transformation.
-
-
Reaction Temperature and Time: The rate of acid-catalyzed deprotection is temperature-dependent.
-
Solution: Run the reaction at the lowest possible temperature that still allows for a reasonable rate of the desired transformation. Monitor the reaction closely by TLC or LC-MS to minimize the reaction time and stop it as soon as the starting material is consumed.
-
-
Solvent Effects: The solvent can influence the effective acidity of the catalyst.
-
Solution: Employing non-polar, aprotic solvents can sometimes attenuate the catalytic activity of the acid just enough to prevent deprotection while still allowing the primary reaction to proceed.
-
Scenario 2: Loss of the Protecting Group During Aqueous Workup or Extraction
Question: My reaction appears clean by in-situ monitoring, but after performing an aqueous workup with a mild acid wash (e.g., dilute HCl or NH₄Cl), I isolate the deprotected 6-hydroxynicotinic acid. What is happening?
Answer: The aqueous workup is a common, yet often overlooked, source of premature deprotection. The biphasic nature of the extraction can create localized areas of high acid concentration at the interface, and the presence of water facilitates the hydrolysis.
Root Cause Analysis & Solutions:
-
pH of Aqueous Wash: Any acidic wash, no matter how dilute, poses a risk to the tert-butyl ester.
-
Solution: Avoid acidic washes altogether if possible. Instead, use washes with saturated sodium bicarbonate or brine to remove impurities. If an acidic wash is unavoidable to remove basic impurities, use a pre-chilled, very dilute solution and minimize contact time. Immediately after the acidic wash, perform a basic wash to neutralize any residual acid.
-
-
Emulsion Formation: Emulsions can trap the product at the acidic aqueous interface for extended periods, promoting hydrolysis.
-
Solution: If emulsions form, try adding more organic solvent or brine to break them. Gentle swirling is preferable to vigorous shaking which can promote emulsification.
-
Scenario 3: Deprotection During Chromatographic Purification
Question: I am losing my tert-butyl protecting group during silica gel column chromatography. Is the silica itself causing this?
Answer: Yes, standard silica gel is inherently acidic and can catalyze the deprotection of acid-sensitive compounds like tert-butyl esters.[5] The effect is often more pronounced with longer residence times on the column and with certain eluents.
Root Cause Analysis & Solutions:
-
Acidity of Silica Gel: The surface silanol groups (Si-OH) on silica gel have a pKa that makes the surface acidic.
-
Solution 1 (Neutralization): Deactivate the silica gel before use. This can be done by preparing a slurry of the silica in the desired eluent and adding a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1% v/v) or pyridine. This neutralizes the acidic sites on the silica surface.
-
Solution 2 (Alternative Stationary Phase): If base-deactivation is not compatible with your molecule, consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica like C18 for reverse-phase chromatography.
-
-
Eluent Choice: Protic or slightly acidic solvents in the eluent can exacerbate the issue.
-
Solution: Use aprotic, neutral solvents for your eluent system whenever possible (e.g., hexane/ethyl acetate, dichloromethane). Avoid using methanol in the eluent if possible, as it can sometimes contain trace amounts of acid.
-
Troubleshooting Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Acids - Wordpress [reagents.acsgcipr.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. UQ eSpace [espace.library.uq.edu.au]
Technical Support Center: Troubleshooting Reactions with 6-Hydroxy-nicotinic Acid Tert-Butyl Ester
Welcome to the technical support center for "6-Hydroxy-nicotinic acid tert-butyl ester." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. By understanding its unique chemical characteristics, you can effectively troubleshoot and optimize your synthetic strategies.
Understanding the Molecule: A Balancing Act
This compound presents a unique set of opportunities and challenges. Its reactivity is governed by the interplay of three key features:
-
The 6-Hydroxypyridine Core: This moiety exists in tautomeric equilibrium with its 2-pyridone form. This duality dictates its nucleophilic and electrophilic behavior, particularly influencing N- versus O-alkylation.
-
The Electron-Deficient Pyridine Ring: The nitrogen atom in the pyridine ring withdraws electron density, making the ring susceptible to nucleophilic aromatic substitution, especially at the 2- and 4-positions.
-
The Tert-Butyl Ester: This bulky ester group serves as a robust protecting group for the carboxylic acid.[1] However, it is sensitive to strongly acidic conditions and can be sterically hindering in some transformations.
This guide will address common issues encountered during reactions, providing both mechanistic explanations and actionable protocols to get your research back on track.
Frequently Asked Questions & Troubleshooting Guides
Category 1: O-Alkylation Reactions (e.g., Williamson Ether Synthesis)
Question 1: My O-alkylation of this compound is giving low yields or failing completely. What are the likely causes and how can I fix it?
Low yields in Williamson ether synthesis with this substrate are often traced back to three primary factors: suboptimal base selection, competing N-alkylation, and steric hindrance.
Causality: The hydroxyl group of the 6-hydroxypyridine is weakly acidic. A base is required to deprotonate it to form the more nucleophilic pyridoxide. However, a base that is too strong or reaction conditions that are too harsh can promote unwanted side reactions. Furthermore, the tautomeric 2-pyridone form can undergo N-alkylation, leading to a mixture of products.[2]
Troubleshooting Protocol:
-
Base Selection is Crucial:
-
Initial Recommendation: Start with a mild inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These are often sufficient to deprotonate the hydroxyl group without causing significant side reactions.
-
If the reaction is sluggish: Consider a stronger base like sodium hydride (NaH). However, use it at low temperatures (e.g., 0 °C to room temperature) to minimize potential side reactions.
-
-
Solvent Choice Matters:
-
Use a polar aprotic solvent such as DMF or acetonitrile. These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the pyridoxide.
-
-
Monitor for N-Alkylation:
-
Analyze your crude reaction mixture by LC-MS or ¹H NMR to check for the presence of the N-alkylated isomer. If N-alkylation is significant, switching to a bulkier, non-coordinating base may favor O-alkylation.
-
Experimental Protocol: Optimized Williamson Ether Synthesis
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add cesium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise.
-
Heat the reaction to 60-80 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Question 2: I am observing a significant amount of the N-alkylated side product. How can I improve the selectivity for O-alkylation?
The N- versus O-alkylation is a classic challenge with hydroxypyridine systems. The regioselectivity is influenced by the nature of the electrophile, the solvent, and the counter-ion of the base.
Causality: Hard electrophiles tend to react at the harder oxygen atom (O-alkylation), while softer electrophiles favor the softer nitrogen atom (N-alkylation). The solvent can also play a role; polar protic solvents can solvate the oxygen, making it less nucleophilic and favoring N-alkylation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for N- vs. O-alkylation selectivity.
Strategies for Improved O-Alkylation:
| Strategy | Rationale | Recommended Action |
| Use a "Harder" Electrophile | Hard and Soft Acid-Base (HSAB) theory predicts that the hard oxygen nucleophile will preferentially react with a hard electrophile. | If possible, switch from an alkyl bromide or iodide to an alkyl chloride or tosylate. |
| Solvent Modification | Aprotic solvents favor O-alkylation by not solvating the oxygen atom as strongly as protic solvents. | Switch from alcoholic solvents to DMF, DMSO, or acetonitrile. |
| Counter-ion Effects | Larger, more polarizable cations (like Cs⁺) are less tightly coordinated to the oxygen, increasing its nucleophilicity and favoring O-alkylation. | Use cesium carbonate as the base. |
| Temperature Control | Lower temperatures can sometimes favor the thermodynamically controlled O-alkylated product. | Run the reaction at room temperature or slightly elevated temperatures (40-60 °C) instead of high heat. |
Category 2: Mitsunobu Reaction
Question 3: My Mitsunobu reaction with this compound is failing or giving a complex mixture of byproducts. What's going wrong?
The Mitsunobu reaction, while powerful, is sensitive to the acidity of the nucleophile and can generate difficult-to-remove byproducts.[3]
Causality: The pKa of the 6-hydroxypyridine is crucial. If it is not acidic enough (pKa > 13), the reaction may not proceed efficiently.[4] Common byproducts include the triphenylphosphine oxide (TPPO) and the dialkyl hydrazodicarboxylate, which can complicate purification.
Troubleshooting Protocol:
-
Verify Reagent Quality:
-
Use freshly opened or purified triphenylphosphine (PPh₃).
-
Ensure the azodicarboxylate (DEAD or DIAD) is not decomposed.
-
-
Order of Addition is Key:
-
The standard and generally most reliable order of addition is to pre-mix the this compound, the alcohol, and PPh₃ in an anhydrous solvent (like THF) at 0 °C.
-
Then, add the azodicarboxylate (DEAD or DIAD) dropwise to this solution. This order of addition helps to ensure the formation of the desired alkoxyphosphonium salt.
-
-
Managing Byproducts:
-
TPPO Removal: After the reaction, TPPO can sometimes be precipitated by adding a non-polar solvent like hexanes or diethyl ether and storing the mixture at a low temperature.
-
Hydrazodicarboxylate Removal: This byproduct can often be removed by aqueous workup or careful column chromatography.
-
Experimental Protocol: Robust Mitsunobu Reaction
-
Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and attempt to precipitate the TPPO with hexanes or ether.
-
Purify the remaining material by column chromatography.
Category 3: Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Question 4: I am attempting a Suzuki or Buchwald-Hartwig coupling with a halogenated derivative of this compound, but the reaction is not working.
Cross-coupling reactions on pyridine rings can be challenging due to the potential for the pyridine nitrogen to coordinate to the metal catalyst, leading to catalyst inhibition.[5]
Causality: The lone pair of electrons on the pyridine nitrogen can act as a ligand for the palladium catalyst, effectively poisoning it and preventing it from participating in the catalytic cycle. This is a well-documented issue in pyridine chemistry.[6]
Troubleshooting Decision Tree:
Caption: A decision tree for troubleshooting failed cross-coupling reactions.
Key Optimization Parameters for Pyridine Cross-Coupling:
| Parameter | Importance | Recommendations |
| Ligand Choice | CRITICAL . Standard ligands like PPh₃ are often ineffective. | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These promote the reductive elimination step and can mitigate catalyst inhibition. |
| Base Selection | VERY IMPORTANT . The base is crucial for the transmetalation step. | Use a non-nucleophilic, moderately strong base like K₃PO₄ or Cs₂CO₃. Ensure it is anhydrous and finely powdered. |
| Inert Atmosphere | ESSENTIAL . The active Pd(0) catalyst is oxygen-sensitive. | Thoroughly degas all solvents and reagents and maintain a strict argon or nitrogen atmosphere throughout the reaction. |
| Solvent | IMPORTANT . | Anhydrous, polar aprotic solvents like dioxane, toluene, or DME are typically effective. |
Category 4: Ester Hydrolysis
Question 5: I need to hydrolyze the tert-butyl ester, but I am concerned about the stability of the rest of my molecule. What are the mildest conditions to achieve this?
The tert-butyl ester is designed to be stable under many conditions but is readily cleaved under acidic conditions.[7]
Causality: The cleavage of a tert-butyl ester under acidic conditions proceeds via a stable tertiary carbocation (isobutylene cation), which is why it can be removed under relatively mild acidic conditions compared to other esters.
Recommended Protocols for Tert-Butyl Ester Cleavage:
| Method | Conditions | Comments |
| Trifluoroacetic Acid (TFA) | TFA in dichloromethane (DCM) (10-50% v/v), room temperature, 1-4 hours. | This is the most common and reliable method. The reaction is typically clean and high-yielding. |
| Formic Acid | 90% aqueous formic acid, room temperature, 12-24 hours. | A milder alternative to TFA, useful if your molecule is sensitive to strong acids. |
| 4M HCl in Dioxane | 4M HCl in dioxane, room temperature, 1-4 hours. | Another common and effective method. |
Important Note: Avoid basic hydrolysis (e.g., with NaOH or LiOH) for tert-butyl esters. This is generally very sluggish and requires harsh conditions that could compromise other functional groups on your molecule.
References
-
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2007. [Link]
-
Hollanders, C., et al. Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity. J. Org. Chem.2017 , 82 (23), 12059–12072. [Link]
-
Zhang, Y., et al. Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. J. Org. Chem.2018 , 83 (11), 6013–6021. [Link]
-
Bull, J. A., et al. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angew. Chem. Int. Ed.2021 , 60 (21), 11068-11086. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tert-Butyl Esters [organic-chemistry.org]
Technical Support Center: Scaling Up Reactions with tert-Butyl 6-Hydroxynicotinate
Welcome to the technical support center for tert-butyl 6-hydroxynicotinate. This guide is designed for researchers, chemists, and drug development professionals who are transitioning reactions involving this versatile building block from bench-scale to larger-scale production. We understand that scaling up presents unique challenges, from maintaining regioselectivity to ensuring product purity and process safety. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these complexities with confidence.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles to empower you to solve problems effectively.
Question 1: My N-alkylation reaction yield is low and I'm seeing a significant amount of the O-alkylated isomer. How can I improve the selectivity for N-alkylation?
This is the most common challenge encountered with 6-hydroxynicotinates. The pyridone-pyridinol tautomerism of the heterocyclic ring results in two nucleophilic sites: the ring nitrogen and the exocyclic oxygen. The ratio of N- to O-alkylation is highly dependent on the reaction conditions.
Root Cause Analysis:
The oxygen atom is a "hard" nucleophile, while the nitrogen is a "softer" nucleophile. The choice of base, solvent, and electrophile determines the outcome based on Hard and Soft Acid and Base (HSAB) theory.
-
O-Alkylation (Hard-Hard Interaction): Favored in polar protic solvents (e.g., alcohols) which can solvate the oxygen anion. Using a strong, hard base like sodium hydride (NaH) or potassium carbonate (K2CO3) also promotes the formation of the harder oxygen nucleophile.
-
N-Alkylation (Soft-Soft Interaction): Generally favored in polar aprotic solvents like DMF, DMSO, or acetonitrile.[1][2] These solvents do not solvate the oxygen anion as effectively, making the softer nitrogen atom more available for attack. The use of a bulkier or softer base can also favor N-alkylation.
Solutions & Optimization Strategy:
-
Solvent Selection: Switch from protic solvents (like ethanol or methanol) to polar aprotic solvents. N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent starting points for improving N-selectivity.[2]
-
Base Selection: If using a strong base like NaH, ensure the deprotonation is complete before adding the alkylating agent. Consider using a milder, bulkier base like cesium carbonate (Cs2CO3), which has been shown to favor N-alkylation in similar systems.
-
Counter-ion Effect: The nature of the cation can influence selectivity. Larger, softer cations (like Cs+) tend to associate less tightly with the oxygen, increasing the relative nucleophilicity of the nitrogen.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures often increase selectivity. Start at room temperature and adjust as needed.
Table 1: Condition Optimization for N- vs. O-Alkylation
| Parameter | Condition Favoring O-Alkylation | Condition Favoring N-Alkylation | Rationale |
| Solvent | Polar Protic (e.g., Ethanol) | Polar Aprotic (e.g., DMF, DMSO) | Protic solvents stabilize the harder oxygen anion. |
| Base | K2CO3, NaH | Cs2CO3, KHMDS | Softer/bulkier bases can favor the softer nitrogen site. |
| Temperature | Higher Temperatures | Lower Temperatures | Higher kinetic energy can overcome selectivity barriers. |
| Alkylating Agent | Hard (e.g., Dimethyl sulfate) | Soft (e.g., Allyl bromide) | Matching hardness/softness of electrophile and nucleophile. |
Question 2: I'm struggling to cleave the tert-butyl ester group without degrading my molecule. What are the best conditions for scale-up?
The tert-butyl group is a robust protecting group, but its removal requires specific, often harsh, conditions that can be problematic for complex molecules when scaling up.
Root Cause Analysis:
The stability of the tert-butyl ester arises from the steric hindrance around the carbonyl group and the stability of the tert-butyl cation that forms upon cleavage. Standard saponification is often ineffective.[3] The primary method for cleavage is acid-catalyzed hydrolysis.
Solutions & Optimization Strategy:
-
Standard Acidic Cleavage: The most common method is treatment with a strong acid like trifluoroacetic acid (TFA), either neat or in a co-solvent like dichloromethane (DCM).
-
Bench-Scale: A 1:1 mixture of TFA:DCM at room temperature for 1-4 hours is a good starting point.
-
Scale-Up Concern: TFA is corrosive, expensive, and requires careful handling and waste disposal. The reaction can be exothermic, requiring controlled addition and cooling.
-
-
Gaseous HCl: Bubbling anhydrous HCl gas through a solution of the ester in an inert solvent (e.g., dioxane, ethyl acetate, or diethyl ether) is a highly effective and clean method.
-
Scale-Up Advantage: The only by-product is isobutylene gas, which can be safely scrubbed. This avoids large volumes of acidic waste. The product often precipitates as the hydrochloride salt, simplifying isolation.
-
Safety: Requires a well-ventilated fume hood or reactor and a system to scrub the off-gas.
-
-
Alternative Reagents: For substrates sensitive to strong acids, other methods can be employed.
-
Powdered KOH in THF: This has been reported as a surprisingly effective and safer alternative to methods like NaH in DMF for cleaving tert-butyl benzoates, proceeding at room temperature.[4] This could be an excellent option for base-stable molecules.
-
Enzymatic Hydrolysis: For highly sensitive substrates, particularly in peptide synthesis, enzymes like subtilisin have been used for selective hydrolysis of C-terminal tert-butyl esters.[5] This offers supreme selectivity but may require significant process development.
-
Protocol 1: Scalable Deprotection using HCl in Dioxane
-
Setup: In a reactor equipped with a mechanical stirrer, gas inlet tube, and an outlet connected to a base scrubber (e.g., a trap containing NaOH solution), charge the tert-butyl 6-hydroxynicotinate derivative (1.0 equiv).
-
Dissolution: Add anhydrous 1,4-dioxane (5-10 volumes, e.g., 5-10 L per kg of substrate). Stir until all solids are dissolved.
-
Reaction: Cool the solution to 0-5 °C using an ice bath. Bubble anhydrous HCl gas through the solution at a moderate rate. Monitor the reaction progress by TLC or HPLC (e.g., every 30 minutes).
-
Work-up: Once the starting material is consumed (typically 2-6 hours), stop the HCl flow and purge the system with nitrogen gas for 30 minutes to remove excess HCl.
-
Isolation: The product hydrochloride salt will likely have precipitated. Isolate the solid by filtration, wash with cold diethyl ether or MTBE to remove non-polar impurities, and dry under vacuum.
Question 3: My product is difficult to purify by column chromatography at a large scale. Are there better methods?
Relying on silica gel chromatography for multi-kilogram purifications is often economically and practically unfeasible.
Root Cause Analysis:
Products derived from tert-butyl 6-hydroxynicotinate are often polar, crystalline solids. These properties can be exploited for non-chromatographic purification.
Solutions & Optimization Strategy:
-
Recrystallization: This is the most powerful and scalable purification technique for crystalline solids.
-
Solvent Screening: Screen a variety of solvents and solvent systems (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, heptane, and mixtures thereof) to find a system where the product has high solubility at high temperature and low solubility at room temperature or below.
-
Impurity Purging: A good recrystallization solvent will keep impurities dissolved in the mother liquor. Analyze the mother liquor by HPLC to confirm impurities are being purged.
-
-
Distillation/Sublimation: If the product is thermally stable and has a suitable boiling or sublimation point, these methods can be highly effective, especially for removing non-volatile impurities.[6]
-
Acid-Base Extraction: If your final product has a basic nitrogen (the pyridine ring) or an acidic group (the carboxylic acid after deprotection), you can use a liquid-liquid extraction workup to selectively pull your product into an aqueous layer, wash the organic layer to remove neutral impurities, and then readjust the pH to recover your purified product by precipitation or re-extraction.
Frequently Asked Questions (FAQs)
-
Q: What are the recommended storage and handling conditions for tert-butyl 6-hydroxynicotinate?
-
A: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Avoid contact with strong oxidizing agents and strong acids.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation of any dust.[9]
-
-
Q: Is the tert-butyl group stable to common synthetic reagents?
-
A: The tert-butyl ester is highly stable to a wide range of conditions, including basic hydrolysis, catalytic hydrogenation (e.g., H2/Pd-C), and many nucleophilic reagents. Its primary liability is to strong acids. The tert-butyl group itself is generally very stable and unreactive toward C-H functionalization unless very powerful and specialized catalysts are used.[10][11]
-
-
Q: Can I use this reagent in peptide synthesis?
-
A: Yes, tert-butyl esters are commonly used to protect the C-terminus of amino acids and peptides.[3] The ester is stable during peptide coupling reactions (e.g., using carbodiimides like EDC or reagents like HATU) and is typically removed at the end of the synthesis during the global deprotection step with TFA.
-
-
Q: What analytical methods are best for monitoring reaction progress?
-
A: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis, allowing you to accurately track the consumption of starting material and the formation of products and by-products. For qualitative, rapid checks, Thin-Layer Chromatography (TLC) is sufficient. 1H NMR spectroscopy is invaluable for structural confirmation of the final product and for determining the ratio of N/O alkylated isomers in the crude reaction mixture.
-
References
- Suárez-Castillo, O. R., et al. (2008). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
-
Van Der Poorten, O., et al. (2017). Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity. ACS Catalysis. [Link]
-
Author Unknown. (Year Unknown). Scaling up the Synthesis of a Hydroxyquinoline-Functionalized p-tert-Butylcalix[7]arene. ResearchGate. [Link]
- Google Patents. (2007). WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES.
-
Mirum Pharmaceuticals. (Date Unknown). Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. ChemRxiv. [Link]
-
Chan, S. C., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ResearchGate. [Link]
-
Tlustoš, P., et al. (Year Unknown). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]
- Google Patents. (2018).
-
Brooks, A. J., et al. (2023). Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. NIH National Library of Medicine. [Link]
-
Organic Chemistry Portal. (2009). tert-Butyl Esters. [Link]
- Google Patents. (Date Unknown). CN112159343A - Purification method of tert-butyl hydroperoxide.
-
Chan, S. C., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. Cambridge Open Engage. [Link]
-
KoreaScience. (Year Unknown). N- vs. O-alkylation on 4,6-Dimethyl-2-oxo/Thio-nicotinonitrile. [Link]
Sources
- 1. N- vs. O-alkylation on 4,6-Dimethyl-2-oxo/Thio-nicotinonitrile -Journal of the Korean Chemical Society | 학회 [koreascience.kr]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 4. tert-Butyl Esters [organic-chemistry.org]
- 5. WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES - Google Patents [patents.google.com]
- 6. WO2018214039A1 - Method for the purification of tertiary butyl hydroquinone - Google Patents [patents.google.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Senior Application Scientist's Guide to Protecting 6-Hydroxynicotinic Acid: A Comparative Analysis of tert-Butyl Ester vs. Alternative Strategies
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, particularly within drug discovery and development, the judicious selection of protecting groups is a critical determinant of success. For a bifunctional molecule like 6-hydroxynicotinic acid, a scaffold of interest in medicinal chemistry, the strategic masking of its carboxylic acid and hydroxyl functionalities is paramount to achieving desired chemical transformations with high fidelity. This guide provides an in-depth, objective comparison of using a tert-butyl ester to protect the carboxylic acid of 6-hydroxynicotinic acid against other common protecting group strategies for both the acid and hydroxyl moieties. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers in making informed decisions for their synthetic campaigns.
The Challenge: Orthogonal Protection of a Bifunctional Heterocycle
6-Hydroxynicotinic acid presents a unique challenge due to the presence of both a nucleophilic hydroxyl group and an acidic carboxylic acid on a pyridine ring. The hydroxyl group can undergo tautomerization to the corresponding pyridone form, influencing its reactivity. An ideal protecting group strategy must be robust enough to withstand various reaction conditions, yet labile enough for selective removal without compromising the integrity of the core structure or other functional groups. This necessitates an understanding of orthogonal protection, a strategy that allows for the sequential deprotection of different functional groups under distinct, non-interfering conditions.
The Contenders: A Comparative Overview
We will evaluate the performance of the following protecting groups for the respective functionalities of 6-hydroxynicotinic acid:
| Functional Group | Protecting Group | Abbreviation | Key Characteristics |
| Carboxylic Acid | tert-Butyl Ester | -COOtBu | Acid-labile, stable to base and nucleophiles. |
| Methyl Ester | -COOMe | Labile to both acid and base hydrolysis. | |
| Benzyl Ester | -COOBn | Removable by hydrogenolysis, stable to mild acid and base. | |
| Hydroxyl Group | Benzyl Ether | -OBn | Robust, removed by hydrogenolysis. |
| Silyl Ethers (e.g., TBDMS) | -OTBDMS | Labile to fluoride ions and acid. |
The tert-Butyl Ester Advantage for the Carboxylic Acid
The protection of the carboxylic acid as a tert-butyl ester is a cornerstone of many modern synthetic strategies. Its primary advantage lies in its unique deprotection mechanism.
Mechanism of Acid-Catalyzed Deprotection of tert-Butyl Esters
The cleavage of a tert-butyl ester proceeds via an E1 elimination mechanism under acidic conditions, liberating the carboxylic acid and isobutylene. This is in contrast to the hydrolysis of methyl or benzyl esters, which typically occurs through nucleophilic acyl substitution.
Caption: Acid-catalyzed deprotection of a tert-butyl ester.
This mechanism is highly advantageous as it avoids the use of harsh basic conditions that could lead to undesired side reactions on the nicotinic acid core or other sensitive functional groups.
Comparative Experimental Analysis
To provide a clear comparison, we will now examine the protection and deprotection protocols for 6-hydroxynicotinic acid with various protecting groups, supported by experimental data where available.
I. tert-Butyl 6-Hydroxynicotinate: The Acid-Labile Workhorse
Protection: Synthesis of tert-Butyl 6-Hydroxynicotinate
Direct esterification of 6-hydroxynicotinic acid with tert-butanol is challenging. A more effective method involves the use of di-tert-butyl dicarbonate (Boc)₂O with a catalytic amount of 4-dimethylaminopyridine (DMAP).
Experimental Protocol: tert-Butylation of 6-Hydroxynicotinic Acid
-
To a solution of 6-hydroxynicotinic acid (1.0 eq) in a suitable solvent (e.g., THF or DMF), add (Boc)₂O (1.2 eq) and DMAP (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 6-hydroxynicotinate.
Expected Yield: 70-85%
Deprotection: Cleavage of the tert-Butyl Ester
The tert-butyl ester is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).
Experimental Protocol: Deprotection of tert-Butyl 6-Hydroxynicotinate
-
Dissolve tert-butyl 6-hydroxynicotinate (1.0 eq) in DCM.
-
Add TFA (5-10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected 6-hydroxynicotinic acid.
Expected Yield: >95%
II. Methyl 6-Hydroxynicotinate: The Classical Approach
Protection: Synthesis of Methyl 6-Hydroxynicotinate
The methyl ester can be prepared via Fischer esterification using methanol in the presence of a strong acid catalyst like sulfuric acid. A procedure for a related precursor, methyl coumalate, which can be converted to 6-hydroxynicotinic acid, involves reacting coumalic acid with methanol and concentrated sulfuric acid, followed by neutralization.[1][2]
Experimental Protocol: Methyl Esterification of 6-Hydroxynicotinic Acid
-
Suspend 6-hydroxynicotinic acid (1.0 eq) in methanol.
-
Add concentrated sulfuric acid (catalytic amount) dropwise.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent and purify by crystallization or column chromatography.
Expected Yield: 80-90%
Deprotection: Hydrolysis of the Methyl Ester
The methyl ester can be hydrolyzed under either acidic or basic conditions. Basic hydrolysis using a reagent like lithium hydroxide (LiOH) is common.
Experimental Protocol: Hydrolysis of Methyl 6-Hydroxynicotinate
-
Dissolve methyl 6-hydroxynicotinate (1.0 eq) in a mixture of THF and water.
-
Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours.
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH ~3.
-
Extract the product with an organic solvent, dry, and concentrate to obtain 6-hydroxynicotinic acid.
Expected Yield: >90%
III. Benzyl Protection: The Orthogonal Strategy
The benzyl group can be used to protect either the carboxylic acid as a benzyl ester or the hydroxyl group as a benzyl ether, offering orthogonal deprotection strategies.
Protection of the Carboxylic Acid: Synthesis of Benzyl 6-Hydroxynicotinate
This can be achieved by reacting 6-hydroxynicotinic acid with benzyl bromide in the presence of a base.
Protection of the Hydroxyl Group: Synthesis of 6-(Benzyloxy)nicotinic Acid
Selective O-benzylation can be challenging. However, methods using benzyl bromide with a mild base or more advanced techniques can be employed.
Experimental Protocol: Benzylation (Illustrative for Hydroxyl Group)
-
Suspend 6-hydroxynicotinic acid (1.0 eq) in a suitable solvent (e.g., DMF).
-
Add a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Add benzyl bromide (1.1 eq) and heat the mixture at 60-80 °C for several hours.
-
Monitor the reaction and upon completion, cool, quench with water, and extract the product.
-
Purify by crystallization or column chromatography.
Deprotection: Hydrogenolysis of the Benzyl Group
The benzyl group is most cleanly removed by catalytic hydrogenolysis, which is a mild and highly selective method.[3]
Experimental Protocol: Hydrogenolysis of a Benzyl-Protected Derivative
-
Dissolve the benzyl-protected 6-hydroxynicotinic acid derivative in a suitable solvent (e.g., methanol or ethanol).
-
Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete.
-
Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the deprotected product.
Expected Yield: >95%
IV. Silyl Ethers for Hydroxyl Protection
Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are valuable for protecting the hydroxyl group due to their ease of introduction and mild, selective cleavage with fluoride reagents.
Protection: Silylation of the Hydroxyl Group
Experimental Protocol: TBDMS Protection of the Hydroxyl Group (on a related substrate)
-
Dissolve the 6-hydroxynicotinic acid derivative (e.g., the methyl ester) in a polar aprotic solvent like DMF.
-
Add imidazole (2.5 eq) and TBDMS-Cl (1.2 eq).
-
Stir at room temperature for 12-24 hours.
-
Quench with water, extract with an organic solvent, and purify.
Deprotection: Desilylation with Fluoride
Tetrabutylammonium fluoride (TBAF) is the most common reagent for cleaving silyl ethers.
Experimental Protocol: TBAF Deprotection
-
Dissolve the TBDMS-protected compound in THF.
-
Add a 1M solution of TBAF in THF (1.1 eq).
-
Stir at room temperature for 1-2 hours.
-
Quench with saturated aqueous ammonium chloride, extract, and purify.
Expected Yield: >90%
Performance Comparison at a Glance
| Protecting Group | Functionality | Stability | Deprotection Conditions | Orthogonality |
| tert-Butyl Ester | Carboxylic Acid | Base, Nucleophiles, H₂/Pd-C | Acidic (TFA, HCl) | Excellent with base-labile and hydrogenolysis-labile groups. |
| Methyl Ester | Carboxylic Acid | Mild Acid/Base | Acid or Base Hydrolysis | Limited. |
| Benzyl Ester | Carboxylic Acid | Mild Acid/Base | Hydrogenolysis (H₂/Pd-C) | Excellent with acid/base-labile groups. |
| Benzyl Ether | Hydroxyl | Acid, Base | Hydrogenolysis (H₂/Pd-C) | Excellent with acid/base-labile groups. |
| Silyl Ether (TBDMS) | Hydroxyl | Base, H₂/Pd-C | Fluoride (TBAF), Acid | Excellent with base-labile and hydrogenolysis-labile groups. |
Logic-Based Selection of an Orthogonal Strategy
The choice of protecting groups should be guided by the planned synthetic route.
Caption: A possible orthogonal protection strategy.
In this example, the carboxylic acid is first protected as a tert-butyl ester. Subsequently, the hydroxyl group is protected as a benzyl ether. After performing reactions on the pyridine ring, the benzyl ether can be selectively removed by hydrogenolysis, leaving the tert-butyl ester intact. Finally, the carboxylic acid can be deprotected under acidic conditions. This orthogonal approach provides maximum flexibility and control over the synthesis.
Conclusion and Recommendations
For the protection of the carboxylic acid of 6-hydroxynicotinic acid, the tert-butyl ester emerges as a superior choice in many synthetic scenarios due to its high stability towards a wide range of reagents and its selective removal under mild acidic conditions. This allows for excellent orthogonality with other common protecting groups.
-
For maximum orthogonality , a combination of a tert-butyl ester for the carboxylic acid and a benzyl ether for the hydroxyl group is highly recommended. This pairing allows for selective deprotection of either group without affecting the other.
-
Methyl esters are a viable, cost-effective option if the subsequent synthetic steps do not involve harsh basic or acidic conditions and if orthogonality is not a primary concern.
-
Benzyl esters are an excellent alternative to tert-butyl esters when acidic conditions must be avoided during deprotection.
-
Silyl ethers are the protecting group of choice for the hydroxyl function when mild, non-hydrogenolytic deprotection is required.
Ultimately, the optimal protecting group strategy is context-dependent. By understanding the chemical properties and deprotection mechanisms of each group, researchers can design more efficient and successful synthetic routes for the elaboration of the 6-hydroxynicotinic acid scaffold.
References
- Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Organic Syntheses, Coll. Vol. 4, p.532 (1963); Vol. 36, p.44 (1956). ([Link])
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
MDPI. (2020). Zinc (II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Reactivity: 6-Hydroxy-nicotinic Acid Tert-butyl Ester vs. Methyl Ester
Introduction: Choosing the Right Tool for the Job
In the landscape of modern drug discovery and synthetic chemistry, 6-hydroxynicotinic acid and its derivatives are invaluable scaffolds.[1][2][3] Their rigid pyridine core and versatile functional handles make them ideal starting points for constructing complex molecular architectures. The choice of ester protecting group for the C3-carboxylic acid—most commonly methyl or tert-butyl—is far from a trivial decision. This selection dictates the downstream synthetic strategy, influencing reaction compatibility, deprotection conditions, and ultimately, the efficiency of the entire synthetic route.
This guide provides an in-depth comparison of the reactivity of 6-hydroxy-nicotinic acid tert-butyl ester and its methyl ester counterpart. We will move beyond simple data reporting to explore the mechanistic underpinnings of their differing behaviors in key chemical transformations, supported by experimental protocols and strategic insights to empower researchers in their synthetic design.
Section 1: A Tale of Two Esters: Structural and Electronic Foundations
At first glance, the difference between a methyl and a tert-butyl group seems minor. However, the divergence in their steric bulk and electronic properties creates a cascade of effects that profoundly influence the molecule's reactivity at three key locations: the ester carbonyl, the pyridine nitrogen, and the C6-hydroxy group.
| Property | 6-Hydroxy-nicotinic acid methyl ester | This compound |
| Molecular Formula | C₇H₇NO₃ | C₁₀H₁₃NO₃[4] |
| Molecular Weight | 153.14 g/mol | 195.22 g/mol [4] |
| Steric Hindrance | Low | High |
| Electronic Effect | Inductive (+I), Electron-Donating | Stronger Inductive (+I), Electron-Donating |
| Primary Cleavage | Base-mediated (Saponification) | Acid-mediated (Carbocation formation)[5] |
The tert-butyl group, with its three methyl substituents, creates a sterically congested environment around the ester functionality. This bulk serves as a physical shield, hindering the approach of nucleophiles to the carbonyl carbon. Conversely, the methyl group presents a much smaller steric profile. Both alkyl groups are electron-donating via the inductive effect (+I), which slightly increases electron density on the pyridine ring compared to the free carboxylic acid.[6][7]
Section 2: The Defining Difference: Ester Hydrolysis Protocols
The most critical distinction between the two esters lies in their deprotection chemistry. This orthogonality is a cornerstone of protecting group strategy in multi-step synthesis.
Tert-Butyl Ester: Mild Acidic Cleavage
The tert-butyl ester is a classic acid-labile protecting group. Its removal proceeds under mild acidic conditions, which is highly advantageous when base-sensitive functional groups are present elsewhere in the molecule.[5]
Mechanism of Deprotection (AAL1): The reaction proceeds via a unimolecular mechanism involving alkyl-oxygen bond cleavage. The ester oxygen is first protonated. Subsequently, the C-O bond cleaves to form a highly stable tert-butyl carbocation and the desired carboxylic acid.[8] This pathway's favorability is entirely dependent on the stability of the resulting carbocation.
Experimental Protocol: Cleavage of Tert-Butyl Ester
-
Dissolution: Dissolve the this compound (1 equivalent) in dichloromethane (DCM, approx. 0.1 M).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate with toluene (2-3 times) to ensure complete removal of residual acid. The resulting 6-hydroxynicotinic acid is often of sufficient purity for subsequent steps.[5]
Methyl Ester: Basic Hydrolysis (Saponification)
The methyl ester is stable to acidic conditions but is readily cleaved by base-mediated hydrolysis, a reaction commonly known as saponification.[9][10][11]
Mechanism of Deprotection (BAC2): This is a bimolecular mechanism involving acyl-oxygen bond cleavage. A hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling a methoxide ion as the leaving group. A rapid, irreversible acid-base reaction between the newly formed carboxylic acid and the methoxide base drives the reaction to completion.[11]
Experimental Protocol: Saponification of Methyl Ester
-
Setup: To a solution of 6-hydroxy-nicotinic acid methyl ester (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v, approx. 0.2 M), add lithium hydroxide (LiOH, 1.5-3 equivalents).
-
Reaction: Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~3-4 with 1M HCl.
-
Isolation: The product, 6-hydroxynicotinic acid, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[12]
| Parameter | Tert-Butyl Ester Deprotection | Methyl Ester Deprotection |
| Reagents | Trifluoroacetic acid (TFA), HCl | NaOH, KOH, LiOH[11][12] |
| Solvent | Dichloromethane (DCM), Dioxane | THF/H₂O, MeOH/H₂O |
| Conditions | Mild (0 °C to RT) | RT to elevated temperatures |
| Mechanism | AAL1 (Carbocation-mediated) | BAC2 (Nucleophilic acyl substitution) |
| Compatibility | Stable to base, nucleophiles | Stable to acid, some reducing agents |
| Key Advantage | Orthogonal to base-labile groups (e.g., Fmoc)[5] | Low cost, stable to acidolysis |
Section 3: Reactivity of the Heterocyclic Core
While the ester group's primary role is often as a protecting group, its steric and electronic properties can influence the reactivity of the pyridine ring itself.
N-Alkylation
The lone pair of electrons on the pyridine nitrogen makes it a nucleophilic center, susceptible to alkylation. In general, electron-donating groups on the pyridine ring increase its basicity and nucleophilicity.[6][7] The tert-butyl group is a slightly stronger electron-donating group than methyl, which might suggest a marginal increase in the nitrogen's intrinsic nucleophilicity. However, this is likely counteracted by the steric hindrance of the nearby tert-butyl ester, which could impede the approach of bulky alkylating agents. For small electrophiles like methyl iodide, the difference in reactivity is expected to be minimal.
Experimental Protocol: General N-Alkylation
-
Setup: Dissolve the nicotinic acid ester (1 equivalent) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a suitable base (e.g., K₂CO₃, Cs₂CO₃; 1.5 equivalents).
-
Electrophile Addition: Add the alkylating agent (e.g., methyl iodide, benzyl bromide; 1.1 equivalents).
-
Reaction: Heat the mixture (e.g., 60-80 °C) for 4-24 hours, monitoring by TLC.
-
Work-up: Cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the product via column chromatography.
Suzuki-Miyaura Cross-Coupling
For Suzuki-Miyaura cross-coupling, the C6-hydroxy group must first be converted to a more suitable leaving group, such as a halide (Cl, Br) or a triflate (OTf). The subsequent palladium-catalyzed coupling is a cornerstone of modern synthesis.[13][14][15]
Key Considerations:
-
Electronic Effects: The ester group at the 3-position is electron-withdrawing, which generally makes the oxidative addition step of the Suzuki reaction more favorable for a halide at the 6-position.[13] The electronic difference between the methyl and tert-butyl ester is subtle and unlikely to cause a dramatic change in reactivity.
-
Reaction Condition Compatibility: Suzuki couplings are typically performed under basic conditions (e.g., Na₂CO₃, K₃PO₄).[16] The tert-butyl ester is robustly stable under these conditions.[17] The methyl ester, however, is at risk of saponification if the reaction requires harsh conditions (e.g., high temperatures and a strong base), leading to unwanted side products. This is a critical consideration in planning a synthesis.
Section 4: A Strategic Guide for Synthetic Planning
The choice between the tert-butyl and methyl ester is a strategic one, guided by the overall synthetic plan.
Choose this compound when:
-
Downstream steps require basic conditions: It is the ideal choice if your synthesis involves organometallics, strong non-nucleophilic bases, or basic cross-coupling conditions that could saponify a methyl ester.
-
Orthogonality is key: In complex syntheses, particularly in peptide or oligonucleotide chemistry, the acid-labile nature of the tert-butyl group allows for selective deprotection without affecting base-labile groups like Fmoc or some silyl ethers.[5]
-
Mild final deprotection is required: If the final molecule is sensitive to harsh basic conditions, the ability to deprotect with TFA at room temperature is a significant advantage.
Choose 6-Hydroxy-nicotinic acid methyl ester when:
-
The synthetic route involves acidic conditions: The methyl ester is robustly stable to the acidic conditions used to remove other protecting groups like Boc or acetals.
-
Cost and availability are primary drivers: Methyl esters are often less expensive and more readily prepared via simple Fischer esterification.
-
The final molecule is stable to base: If the target compound can withstand saponification conditions, the methyl ester provides a reliable and straightforward protecting group strategy.
Conclusion
The tert-butyl and methyl esters of 6-hydroxynicotinic acid are not interchangeable reagents. The tert-butyl ester offers superior stability in basic media and allows for exceptionally mild, acid-mediated deprotection, making it the premier choice for complex syntheses involving base-sensitive functionalities. In contrast, the methyl ester provides robust protection against acidic reagents and represents a more economical option for synthetic routes that are compatible with final-step saponification. A thorough understanding of these reactivity differences is paramount for the rational design of efficient, high-yielding synthetic pathways, enabling researchers to navigate the challenges of modern chemical synthesis with confidence and precision.
References
-
Boyer, J. H., & Schoen, W. (1956). 6-HYDROXYNICOTINIC ACID. Organic Syntheses, 36, 44. DOI: 10.15227/orgsyn.036.0044.
-
BenchChem. (2025). Steric Effects of Butyl Groups on Pyridine Basicity: A Comparative Guide.
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds.
-
BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Butylpyridine and 4-tert-butylpyridine.
-
PrepChem.com. (n.d.). Synthesis of 6-hydroxynicotinic acid.
-
BenchChem. (2025). A Comparative Guide: Tert-butyl Esters vs. Methyl Esters in Chemical Synthesis.
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters.
-
Wikipedia. (n.d.). Ester hydrolysis.
-
Clark, J. (2015). Hydrolysing Esters. Chemguide.
- Kourounakis, A. P., & Vyzas, G. (2007). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Tetrahedron Letters, 48(35), 6149-6152.
- Unknown Source. Manufacturing process of methyl-6-methylnicotinate.
- Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.
-
University of Calgary. (n.d.). Hydrolysis of Esters.
- MacNevin, C. J., et al. (2020). Synthesis and Characterization of 3,5-Bis(di-tert-butylphosphinito)pyridine Pincer Complexes. Organometallics, 39(14), 2639–2651.
-
Google Patents. (1989). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.
-
Chemistry Stack Exchange. (2023). Basicity of pyridine and 2,6-di-tert-butylpyridine.
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
-
Chemistry - The Central Science. (2020). Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. YouTube.
- Kocienski, P. J. (2005). Protecting Groups. 3rd ed. Thieme.
-
Ashenhurst, J. (2022). Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides and Boronic Acids.
-
Royal Society of Chemistry. (n.d.). Green Chemistry Metrics.
-
Google Patents. (1986). US4579953A - Process for the production of 6-methylnicotinic acid ester.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
-
Guidechem. (n.d.). This compound 1342385-03-8.
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
- Sotorríos, L., et al. (2022).
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of chemical research, 49(8), 1547–1560.
-
Sigma-Aldrich. (n.d.). 6-Hydroxypyridine-3-carboxylic acid.
-
Google Patents. (1992). US5082777A - Process for the production of 6-hydroxynicotinic acid.
-
National Institutes of Health (NIH). (n.d.). Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives.
-
National Institutes of Health (NIH). (n.d.). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
-
Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.
-
Neta Scientific. (n.d.). Sigma-Aldrich 6-Hydroxypyridine-3-carboxylic acid.
-
Royal Society of Chemistry. (n.d.). Electrochemical Strategies for N-Alkylation and N-Acylation of NH-Sulfoximines via the Decarboxylation and Deoxygenation of Carboxylic Acids.
-
Royal Society of Chemistry. (n.d.). Organocatalytic decarboxylative alkylation of N-hydroxy-phthalimide esters enabled by pyridine-boryl radicals.
-
MDPI. (n.d.). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles.
-
PubChem. (n.d.). 6-Hydroxynicotinic acid.
-
ResearchGate. (n.d.). Reactivity of tert.butyl ester 3-(3', 5'-di-tert.butyl- 4'-hydroxyphenyl)-propionic acid in the reactions of oxidation.
-
National Institutes of Health (NIH). (n.d.). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents.
-
National Institutes of Health (NIH). (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
Sources
- 1. 6-羟基哌啶-3-羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. netascientific.com [netascientific.com]
- 3. 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Spectroscopic Confirmation of Tert-Butyl Ester Deprotection
In the landscape of synthetic organic chemistry, particularly in pharmaceutical development, the use of protecting groups is a cornerstone of elegant and efficient molecular construction. The tert-butyl ester is a frequent choice for protecting carboxylic acids due to its stability under various conditions and its relatively straightforward removal. However, the axiom "a reaction is only as good as its workup and analysis" holds especially true for deprotection steps. Incomplete removal of the protecting group can lead to purification challenges and impurities that compromise the integrity of subsequent steps and the final active pharmaceutical ingredient (API).
This guide provides a comparative analysis of common spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS)—to definitively confirm the successful deprotection of tert-butyl 6-hydroxynicotinate to its corresponding carboxylic acid, 6-hydroxynicotinic acid. We will move beyond mere data presentation to discuss the mechanistic basis for the spectral changes observed, providing researchers with the robust analytical framework needed to validate their synthetic outcomes.
The Model Reaction: Deprotection of tert-butyl 6-hydroxynicotinate
The cleavage of a tert-butyl ester is typically achieved under acidic conditions. The mechanism involves protonation of the ester oxygen, followed by the loss of a stable tert-butyl cation, which subsequently deprotonates to form isobutylene gas. This process regenerates the carboxylic acid. Reagents like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) are commonly employed for this transformation.
Below is a workflow illustrating the process from reaction to analytical confirmation.
Caption: Key diagnostic changes observed in NMR spectra upon deprotection.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh ~5 mg of the dried crude product. Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD). DMSO-d₆ is often preferred as it can help in observing exchangeable protons like -OH and -COOH.
-
Internal Standard: While the solvent peak can be used for referencing, adding a small amount of an internal standard like tetramethylsilane (TMS) can provide a more accurate reference (δ 0.00 ppm).
-
Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., d1 = 5 seconds) to allow for proper quantitation if needed.
-
Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the aromatic signals and look for the complete absence of a sharp, 9H singlet in the aliphatic region (~1.5 ppm). Confirm the presence of a new, broad signal downfield, characteristic of a carboxylic acid proton.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Functional Group Check
FTIR spectroscopy is an excellent, high-throughput technique for monitoring the change in functional groups. The primary utility here is to observe the disappearance of the tert-butyl ester carbonyl stretch and the appearance of the characteristic broad O-H stretch of a carboxylic acid.
Causality of Spectral Changes
The vibrational frequency of a chemical bond is sensitive to the masses of the atoms and the bond strength.
-
C=O Stretch: The carbonyl (C=O) stretch of the tert-butyl ester will have a characteristic frequency. Upon conversion to a carboxylic acid, this frequency will shift, and more importantly, it will be accompanied by the appearance of other vibrations associated with the acid group.
-
O-H Stretch: The most telling change is the appearance of a very broad O-H stretching band from the carboxylic acid. This broadness is a result of hydrogen bonding, which creates a continuum of bond strengths and, therefore, vibrational frequencies.
Key Spectral Features for Comparison
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance in Spectrum |
| tert-Butyl Ester | C=O Stretch | 1730 - 1715 | Strong, sharp peak. Disappears/Diminishes. |
| tert-Butyl Ester | C-O Stretch | 1300 - 1150 | Strong peak. Disappears/Diminishes. |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Very broad band. Appears. |
| Carboxylic Acid | C=O Stretch | 1725 - 1700 | Strong peak, often broader than the ester C=O. Appears. |
Experimental Protocol: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is the preferred method for rapid analysis of solid or liquid samples.
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Take a background spectrum of the empty crystal.
-
Sample Application: Place a small amount (a few milligrams) of the dried crude product onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.
-
Analysis: Compare the spectrum of the crude product with the spectrum of the starting material. Look for the disappearance of the sharp ester C=O peak and the appearance of the broad O-H stretch that is the hallmark of a carboxylic acid.
Mass Spectrometry (MS): Confirming the Molecular Weight Change
Mass spectrometry directly measures the mass-to-charge ratio (m/z) of ionized molecules. It serves as an unequivocal confirmation of the change in molecular weight resulting from the loss of the tert-butyl group.
Causality of Spectral Changes
The deprotection reaction changes the molecular formula and, therefore, the molecular weight of the compound.
-
Starting Material: tert-butyl 6-hydroxynicotinate (C₁₀H₁₃NO₃) has a molecular weight of 195.21 g/mol .
-
Product: 6-hydroxynicotinic acid (C₆H₅NO₃) has a molecular weight of 139.11 g/mol .[1]
The difference in mass is 56.10 g/mol , corresponding to the C₄H₈ fragment (isobutylene) that is lost. In mass spectrometry, we expect to see the molecular ion peak [M+H]⁺ or [M-H]⁻ shift from a value corresponding to the starting material to one corresponding to the product.
Key m/z Values for Comparison
| Compound | Formula | MW ( g/mol ) | Expected [M+H]⁺ | Expected [M-H]⁻ | Key Fragmentation |
| tert-butyl 6-hydroxynicotinate | C₁₀H₁₃NO₃ | 195.21 | 196.09 | 194.08 | Loss of isobutylene (-56) to give m/z 140.04 |
| 6-hydroxynicotinic acid | C₆H₅NO₃ | 139.11 | 140.03 | 138.02 | Loss of CO₂ (-44) to give m/z 96.04 |
Note: The [M+H]⁺ of the product has nearly the same mass as the major fragment of the starting material. This is a crucial point for analysis; one must confirm the disappearance of the starting material's molecular ion, not just the appearance of a peak at m/z ~140.
Sources
The Strategic Selection of Pyridone Scaffolds in Drug Discovery: A Comparative Guide to tert-Butyl 6-Oxo-1,6-dihydropyridine-3-carboxylate
In the landscape of medicinal chemistry, the pyridone core stands as a privileged scaffold, a structural motif consistently found in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its utility stems from its ability to act as both a hydrogen bond donor and acceptor, and to serve as a bioisostere for various functional groups, thereby influencing a molecule's pharmacokinetic and pharmacodynamic properties.[3][4] This guide provides an in-depth technical comparison of tert-butyl 6-oxo-1,6-dihydropyridine-3-carboxylate, a versatile building block, with the more fundamental 2-pyridone and 4-pyridone scaffolds. Through an examination of their synthetic accessibility, functionalization potential, and documented biological relevance, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in scaffold selection for their discovery programs.
Introduction to Pyridone Scaffolds: Pillars of Modern Medicinal Chemistry
Pyridones are a class of six-membered aromatic heterocyclic compounds containing a nitrogen atom and a ketone group. The two primary isomers, 2-pyridone and 4-pyridone, have been extensively utilized in drug discovery due to their versatile chemical properties and their presence in numerous natural products and synthetic drugs.[5] These scaffolds are prized for their capacity to engage in various non-covalent interactions with biological targets, making them ideal starting points for the design of novel therapeutics across a wide range of disease areas, including oncology, infectious diseases, and inflammatory conditions.[1]
This guide will focus on a comparative analysis of three key pyridone scaffolds:
-
tert-Butyl 6-oxo-1,6-dihydropyridine-3-carboxylate: A substituted dihydropyridone that offers multiple points for diversification.
-
2-Pyridone: A foundational pyridone isomer with a rich history in medicinal chemistry.
-
4-Pyridone: The other principal pyridone isomer, offering distinct electronic and steric properties compared to its 2-pyridone counterpart.
Comparative Analysis of Synthetic Accessibility
The ease and efficiency of scaffold synthesis are critical considerations in any drug discovery campaign. Here, we compare the synthetic routes to our three featured pyridone scaffolds, highlighting the differences in starting materials, reaction conditions, and overall complexity.
Synthesis of tert-Butyl 6-Oxo-1,6-dihydropyridine-3-carboxylate
A versatile and efficient method for the synthesis of substituted 6-oxo-1,6-dihydropyridine-3-carboxylates involves a multicomponent reaction strategy. This approach allows for the rapid assembly of the core structure with inherent diversity. A representative synthesis is outlined below.[5]
Experimental Protocol: Synthesis of Methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate (a precursor to the tert-butyl ester)
-
Step 1: Synthesis of Dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate: A mixture of dimethyl 3-oxopentanedioate and an equimolar amount of Bredereck's reagent (tert-butoxybis(dimethylamino)methane) is heated, typically in an inert solvent such as toluene, to afford the enamine intermediate.
-
Step 2: Cyclization with a Primary Amine: The enamine intermediate is then reacted with a primary amine (in this conceptual protocol, we will consider ammonia to form the unsubstituted N-H pyridone, which can be later protected). The reaction mixture is heated in a suitable solvent, such as methanol, to facilitate the cyclization and formation of the pyridone ring.
-
Step 3: Ester Exchange/Protection (Hypothetical for tert-butyl ester): To obtain the title compound, a subsequent ester exchange from the methyl ester to a tert-butyl ester would be necessary, or the use of a tert-butyl amine equivalent in the cyclization step. For the purpose of this guide, we will focus on the core ring formation.
Caption: Synthesis of a 6-oxo-1,6-dihydropyridine-3-carboxylate precursor.
Synthesis of 2-Pyridone
The synthesis of the parent 2-pyridone can be achieved through various methods. A classical and straightforward approach involves the oxidation of pyridine followed by rearrangement.
Experimental Protocol: Synthesis of 2-Pyridone from Pyridine
-
Step 1: N-Oxidation of Pyridine: Pyridine is treated with an oxidizing agent, such as hydrogen peroxide in acetic acid, to form pyridine-N-oxide.
-
Step 2: Acetic Anhydride Treatment: The resulting pyridine-N-oxide is then heated with acetic anhydride, which leads to a rearrangement to form 2-acetoxypyridine.
-
Step 3: Hydrolysis: The 2-acetoxypyridine is hydrolyzed with water or aqueous base to yield 2-pyridone.
Caption: A common synthetic route to 2-pyridone from pyridine.
Synthesis of 4-Pyridone
The synthesis of 4-pyridone can be accomplished through several routes, with one common method starting from chelidamic acid, which is accessible from citric acid and ammonia.
Experimental Protocol: Synthesis of 4-Pyridone from Chelidamic Acid
-
Step 1: Decarboxylation of Chelidamic Acid: Chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) is heated, often in a high-boiling solvent or neat, to induce decarboxylation and afford 4-hydroxypyridine (which exists in equilibrium with 4-pyridone). The reaction is typically driven to completion by the removal of carbon dioxide.
Caption: Synthesis of 4-pyridone via decarboxylation of chelidamic acid.
Summary of Synthetic Accessibility
| Scaffold | Starting Materials | Key Transformations | General Yields | Scalability |
| tert-Butyl 6-oxo-1,6-dihydropyridine-3-carboxylate | Dimethyl 3-oxopentanedioate, Bredereck's reagent, Primary amines | Multicomponent condensation, Cyclization | Good to Excellent | Readily scalable |
| 2-Pyridone | Pyridine | N-Oxidation, Rearrangement, Hydrolysis | Moderate to Good | Scalable with care |
| 4-Pyridone | Chelidamic acid | Decarboxylation | Good | Scalable |
Functionalization Potential and Structural Diversity
The utility of a scaffold is greatly enhanced by its potential for further chemical modification, allowing for the exploration of a broad chemical space and the fine-tuning of biological activity.
-
tert-Butyl 6-oxo-1,6-dihydropyridine-3-carboxylate: This scaffold offers multiple handles for diversification. The nitrogen atom can be alkylated or arylated, the carboxylate group can be converted to amides or other functional groups, and the pyridone ring itself can undergo various electrophilic and nucleophilic substitution reactions. The presence of the tert-butyl ester provides a protecting group that can be selectively removed to reveal the carboxylic acid for further derivatization.
-
2-Pyridone and 4-Pyridone: The parent pyridones also offer several sites for functionalization. The nitrogen atom can be readily alkylated or acylated. The ring carbons can be halogenated, nitrated, or otherwise substituted through electrophilic aromatic substitution, although the reactivity is influenced by the position of the carbonyl group. The carbonyl oxygen can also participate in reactions.
Caption: Comparative functionalization points of the pyridone scaffolds.
Biological and Pharmacological Relevance
While direct comparative biological data for these three specific scaffolds is limited, we can infer their potential utility by examining the activities of their derivatives.
| Scaffold | Key Therapeutic Areas of Derivatives | Notable Examples / Rationale |
| tert-Butyl 6-oxo-1,6-dihydropyridine-3-carboxylate | Anti-cancer, Anti-inflammatory | Derivatives have shown potential as kinase inhibitors and modulators of inflammatory pathways. The dihydropyridone core can mimic key interactions in enzyme active sites.[1] |
| 2-Pyridone | Anti-cancer, Anti-viral, CNS disorders | The 2-pyridone motif is found in numerous kinase inhibitors and other targeted therapies. Its hydrogen bonding capabilities are crucial for target engagement. |
| 4-Pyridone | Anti-bacterial, Anti-fungal, Iron chelators | The 4-pyridone scaffold is present in several antimicrobial agents and is known for its ability to chelate metal ions, a property exploited in drugs for iron overload disorders. |
A search of the literature reveals that derivatives of 6-oxo-1,6-dihydropyridazine-3-carboxylates (a closely related scaffold) have shown potent anti-inflammatory activity, with some compounds exhibiting IC50 values in the low micromolar range for the inhibition of inflammatory cytokine release.[6] Similarly, dihydropyridone derivatives have been investigated for their anticancer properties, with some showing cytotoxic effects against cancer cell lines.[1]
Conclusion: A Strategic Choice for Drug Discovery
The selection of a scaffold is a critical decision in the early stages of a drug discovery project. This guide has provided a comparative overview of tert-butyl 6-oxo-1,6-dihydropyridine-3-carboxylate and the foundational 2- and 4-pyridone scaffolds.
-
tert-Butyl 6-oxo-1,6-dihydropyridine-3-carboxylate emerges as a highly versatile and synthetically accessible scaffold that is well-suited for the rapid generation of compound libraries for high-throughput screening. Its multiple points of functionalization allow for extensive structure-activity relationship (SAR) studies.
-
2-Pyridone and 4-Pyridone , while simpler in structure, remain highly relevant and powerful scaffolds. Their well-established synthetic routes and predictable chemical behavior make them reliable choices for projects where a more focused design strategy is employed.
Ultimately, the choice of scaffold will depend on the specific goals of the research program, including the biological target, the desired chemical space to be explored, and the synthetic resources available. By understanding the comparative advantages and disadvantages of these key pyridone scaffolds, researchers can make more strategic decisions to accelerate the discovery of novel and effective therapeutics.
References
-
De, S., Kumar S, K. A., Shah, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(26), 16482-16504. [Link]
-
Kikelj, D. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. Molecules, 17(9), 10674-10689. [Link]
-
Organic Syntheses. (n.d.). 1-methyl-2-pyridone. Retrieved from [Link]
-
Wang, Y., et al. (2023). Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. Journal of Medicinal Chemistry, 66(21), 14757-14777. [Link]
-
Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]
-
Zhou, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 843339. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Pyridone synthesis [organic-chemistry.org]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Strategic Selection of Ester Protecting Groups for 6-Hydroxynicotinic Acid in Complex Synthesis: A Cost-Benefit Analysis
For researchers, medicinal chemists, and professionals in drug development, the judicious selection of protecting groups is a cornerstone of successful multi-step synthetic campaigns. The journey from a promising starting material to a final active pharmaceutical ingredient (API) is often paved with strategic choices that dictate yield, purity, and overall efficiency. This guide provides an in-depth technical analysis of "6-Hydroxy-nicotinic acid tert-butyl ester" as a pivotal intermediate, offering a comparative cost-benefit analysis against other common ester protecting groups. By examining the causality behind experimental choices and providing validated protocols, this document aims to empower scientists to make informed decisions in their synthetic endeavors.
The Central Role of 6-Hydroxynicotinic Acid Derivatives
6-Hydroxynicotinic acid is a valuable scaffold in medicinal chemistry, with its pyridine core and dual reactive sites—a carboxylic acid and a phenolic hydroxyl group—offering numerous avenues for derivatization. These derivatives are key components in the synthesis of a wide range of biologically active molecules. The challenge, however, lies in the selective functionalization of one group while the other remains untouched. This necessitates the use of protecting groups, and the choice of the ester to protect the carboxylic acid is a critical decision with far-reaching implications for the entire synthetic route.
Comparative Analysis of Ester Protecting Groups
The most common ester protecting groups for carboxylic acids are methyl, benzyl, and tert-butyl esters. Each presents a unique set of advantages and disadvantages in terms of stability, ease of synthesis, and conditions required for deprotection.
Key Performance Indicators: A Head-to-Head Comparison
| Protecting Group | Synthesis Method | Typical Yield (%) | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Methyl Ester | Fischer-Speier esterification (MeOH, H₂SO₄) | 85-95% | Saponification (e.g., LiOH, NaOH) | Easy to introduce, low cost of reagents. | Harsh deprotection can affect other functional groups. |
| Benzyl Ester | Benzyl bromide, base | 80-90% | Hydrogenolysis (H₂, Pd/C) | Mild, selective deprotection. | Requires specialized equipment (hydrogenator), catalyst cost. |
| tert-Butyl Ester | 1. (Boc)₂O, DMAP 2. Isobutylene, H₂SO₄ | 90-98% | Acidic conditions (e.g., TFA, HCl) | Stable to bases and nucleophiles, mild deprotection. | Higher reagent cost, potential for side reactions during synthesis. |
The "this compound" Advantage: A Deeper Dive
The use of a tert-butyl ester to protect the carboxylic acid of 6-hydroxynicotinic acid offers a compelling strategic advantage in many synthetic pathways. Its stability under basic and nucleophilic conditions allows for a wide range of subsequent reactions, such as O-alkylation of the phenolic hydroxyl group, without the risk of premature deprotection.
The true elegance of the tert-butyl ester lies in its facile and clean deprotection under mild acidic conditions. This orthogonality is crucial when working with complex molecules bearing other acid-sensitive or base-labile protecting groups. The cleavage mechanism proceeds through a stable tertiary carbocation, which readily eliminates isobutylene, a volatile byproduct that is easily removed from the reaction mixture.
Synthesis of 6-Hydroxynicotinic Acid tert-Butyl Ester
This protocol utilizes di-tert-butyl dicarbonate for a mild and efficient tert-butylation.
Materials:
-
6-Hydroxynicotinic acid (10.0 g, 71.9 mmol)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (18.8 g, 86.3 mmol)
-
4-Dimethylaminopyridine (DMAP) (0.88 g, 7.2 mmol)
-
Tert-butanol (200 mL)
-
Dichloromethane (DCM) (100 mL)
-
Water
Procedure:
-
Dissolve 6-hydroxynicotinic acid in a mixture of tert-butanol and DCM.
-
Add DMAP to the solution.
-
Add (Boc)₂O portion-wise while stirring at room temperature.
-
Stir the reaction mixture for 12-16 hours, monitoring by TLC.
-
Quench the reaction with water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. Purify by column chromatography if necessary.
Comparative O-Alkylation and Deprotection
To illustrate the practical differences, a hypothetical comparative experiment is outlined below.
Objective: To compare the yield and purity of an O-alkylated product derived from the methyl and tert-butyl esters of 6-hydroxynicotinic acid.
General O-Alkylation Procedure:
-
Dissolve the respective ester (methyl or tert-butyl) in a suitable solvent (e.g., DMF).
-
Add a base (e.g., K₂CO₃) and the alkylating agent (e.g., benzyl bromide).
-
Heat the reaction mixture and monitor by TLC.
-
Perform an aqueous workup and purify the O-alkylated product.
Deprotection:
-
Methyl Ester: Saponify the O-alkylated methyl ester using LiOH in a THF/water mixture.
-
tert-Butyl Ester: Cleave the O-alkylated tert-butyl ester using trifluoroacetic acid (TFA) in DCM.
Expected Outcome: The O-alkylation reaction is expected to proceed smoothly for both esters. However, the saponification of the methyl ester may lead to side products if the O-alkyl group is base-sensitive. The acidic deprotection of the tert-butyl ester is anticipated to be cleaner and higher yielding, especially for complex substrates.
Cost-Benefit Analysis
A crucial aspect of process development is the economic viability of a synthetic route. While the initial cost of reagents for the tert-butyl ester synthesis is higher, the potential for increased yields, reduced purification efforts, and broader applicability in complex syntheses can offset these upfront costs.
| Reagent | Typical Cost (per 100g) |
| 6-Hydroxynicotinic Acid | $30 - $50 [1] |
| Methanol | < $10 |
| Sulfuric Acid | < $5 |
| Di-tert-butyl dicarbonate | $150 - $200 |
| 4-Dimethylaminopyridine | $30 - $50 [2] |
| Benzyl Bromide | $40 - $80 [3][4] |
| Palladium on Carbon (10%) | $200 - $300 [5][6] |
| Trifluoroacetic Acid | $50 - $100 [7][8][9][10][11] |
Note: Prices are estimates and can vary based on supplier and purity.
The higher cost of (Boc)₂O and DMAP for the tert-butyl ester synthesis is a significant consideration. However, in a multi-step synthesis where the final product is of high value, the improved yield and purity, and the avoidance of harsh basic conditions that could compromise the integrity of a complex molecule, often justify the initial investment. The cost of failed reactions or extensive purification due to side products from a less robust protecting group strategy can far outweigh the savings on initial reagents.
Conclusion and Recommendations
The choice of an ester protecting group for 6-hydroxynicotinic acid is a strategic decision that should be made based on the overall synthetic plan.
-
For simple, robust molecules where cost is a primary driver, the methyl ester is a viable option.
-
For syntheses requiring mild deprotection and compatibility with base-sensitive functional groups, the benzyl ester is a strong contender, provided the necessary hydrogenation equipment is available.
-
For complex, multi-step syntheses of high-value molecules where orthogonality and mild, clean deprotection are paramount, This compound emerges as the superior choice. Its stability and selective removal under acidic conditions provide a level of control and reliability that is often essential for the successful synthesis of advanced drug candidates.
Ultimately, the optimal protecting group strategy is context-dependent. By understanding the cost-benefit trade-offs and the underlying chemical principles, researchers can navigate the complexities of organic synthesis with greater confidence and efficiency.
References
-
Benzyl Bromide - 100-39-0 Latest Price, Manufacturers & Suppliers. IndiaMART. Available at: [Link]
-
Buy Methyl Iodide Online | High-Purity Lab Reagent. eqipped. Available at: [Link]
-
Palladium Based Catalysts. Fuel Cell Store. Available at: [Link]
-
Butyl Acetate Tert. Univar Solutions. Available at: [Link]
-
Trifluoroacetic acid (TFA), 500 ml. Carl ROTH. Available at: [Link]
-
Methyl Iodide - MeI Latest Price, Manufacturers & Suppliers. IndiaMART. Available at: [Link]
-
4-Dimethylaminopyridine. The Lab Depot. Available at: [Link]
-
Palladium on Activated Carbon 5% Pd/C - 5 Grams. eBay. Available at: [Link]
-
Factory supply Price 6-Hydroxynicotinic Acid cas 5006-66-6. UCHEM. Available at: [Link]
-
Mitsunobu reaction. Organic Synthesis. Available at: [Link]
-
Di-tert-butyl dicarbonate. Oakwood Chemical. Available at: [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 6-hydroxynicotinic acid. PrepChem.com. Available at: [Link]
-
Nicotinic acid, 6-hydroxy-. Organic Syntheses. Available at: [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH. Available at: [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. Available at: [Link]
-
Mitsunobu Reaction | Chem-Station Int. Ed. Chem-Station. Available at: [Link]
-
a general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. Available at: [Link]
- US4738924A - Method for the production of 6-hydroxynicotinic acid. Google Patents.
-
Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. NIH. Available at: [Link]
Sources
- 1. 6-Hydroxynicotinic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 4-Dimethylaminopyridine price,buy 4-Dimethylaminopyridine - chemicalbook [m.chemicalbook.com]
- 3. Benzyl Bromide | 100-39-0 | TCI AMERICA [tcichemicals.com]
- 4. 苄基溴 reagent grade, 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Palladium Based Catalysts [fuelcellstore.com]
- 6. strem.com [strem.com]
- 7. Trifluoroacetic acid price,buy Trifluoroacetic acid - chemicalbook [m.chemicalbook.com]
- 8. Trifluoroacetic acid (TFA), 500 ml, CAS No. 76-05-1 | (Lewis) Acids | Synthesis Reagents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 9. A12198.22 [thermofisher.com]
- 10. Trifluoroacetic acid, 99% 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. strem.com [strem.com]
Characterization of novel compounds derived from "tert-butyl 6-hydroxynicotinate"
Initiating Research on Nicotinate
I'm currently starting my research by using specific Google searches to find information on "tert-butyl 6-hydroxynicotinate." My searches will focus on its derivatives, synthesis methods, characterization approaches, and biological activities. My goal is to gain a solid foundational understanding.
Expanding Comparative Scope
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Defining Comparative Parameters
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A Senior Application Scientist's Guide to Benchmarking the Stability of tert-butyl 6-hydroxynicotinate
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and process development, the selection of building blocks is governed not only by their synthetic utility but also by their inherent stability. Tert-butyl 6-hydroxynicotinate, a valuable intermediate, is no exception. Its stability profile dictates storage conditions, reaction compatibility, and ultimately, the purity of downstream products. This guide provides a comprehensive framework for benchmarking the chemical stability of tert-butyl 6-hydroxynicotinate against relevant alternatives, grounded in the principles of forced degradation.
The Chemical Rationale: Understanding Inherent Stability and Lability
The structure of tert-butyl 6-hydroxynicotinate presents several potential sites for chemical degradation. The pyridine ring, a six-membered aromatic heterocycle, has a unique electron distribution that influences its reactivity. The hydroxyl group can undergo oxidation, while the tert-butyl ester linkage is susceptible to hydrolysis.
A key feature of tert-butyl esters is their notable resistance to base-catalyzed hydrolysis (a BAC2 mechanism) compared to less hindered esters like methyl or ethyl esters. This stability is primarily due to the steric bulk of the tert-butyl group, which physically obstructs the approach of nucleophiles to the carbonyl carbon[1]. However, under acidic conditions, they are readily cleaved via a unimolecular AAL1 mechanism, which involves the formation of a stable tert-butyl carbocation[1][2].
The hydroxypyridine core itself can be susceptible to oxidation and photolytic degradation. Hydroxylation is a common metabolic and degradation pathway for pyridine derivatives[3][4][5]. Furthermore, nicotinic acid derivatives have been shown to degrade upon exposure to UV irradiation[6].
Selecting Comparator Reagents for a Meaningful Benchmark
To establish a meaningful stability benchmark, tert-butyl 6-hydroxynicotinate should be compared against reagents that isolate specific structural variables. The following comparators provide a robust basis for assessment:
-
Methyl 6-hydroxynicotinate: This comparator directly probes the influence of the ester group. Comparing the degradation rates of the methyl versus the tert-butyl ester under hydrolytic conditions will quantify the steric protection afforded by the t-butyl group. Studies have shown that the rate of ester hydrolysis is influenced by the steric effect of the alkoxy group, generally in the order of Me > i-Pr > t-Bu[7].
-
tert-Butyl nicotinate: This analogue lacks the hydroxyl group, allowing for an evaluation of the hydroxyl group's role in the overall degradation profile, particularly in oxidative and photolytic stress conditions.
-
6-Hydroxynicotinic acid: As the primary potential hydrolytic degradant, including the free acid helps in analytical peak identification and understanding the ultimate fate of the ester under hydrolytic stress.
A Framework for Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is an essential practice in pharmaceutical development that helps identify likely degradation products, establish degradation pathways, and determine the intrinsic stability of a molecule.[8][9]. The internationally recognized ICH Q1A(R2) guideline provides the foundational framework for these studies[10][11][12][13].
Core Principle: The Stability-Indicating Analytical Method
The cornerstone of any stability study is a validated, stability-indicating analytical method. This method must be able to separate the parent compound from all its degradation products, ensuring that the quantification of the parent drug is not affected by the presence of impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this application[14][15].
Rationale for Method Design: A reversed-phase HPLC method using a C18 column is typically the starting point for molecules of this polarity. A gradient elution (e.g., water/acetonitrile with a small amount of acid like formic or trifluoroacetic acid) is often necessary to resolve the more polar degradants (like 6-hydroxynicotinic acid) from the less polar parent esters. A Photodiode Array (PDA) detector is highly recommended as it provides spectral data, which can help determine if peaks are pure and aid in the tentative identification of degradants.
Experimental Workflow for Forced Degradation
The following diagram outlines a systematic workflow for conducting a comparative forced degradation study.
Caption: Experimental workflow for comparative forced degradation studies.
Detailed Experimental Protocols
For each condition, a control sample (stored at 4°C, protected from light) and a blank (solvent only) should be run alongside the stressed samples. The goal is to achieve 5-20% degradation of the parent compound.
A. Acid Hydrolysis:
-
To 1 mL of a 1 mg/mL stock solution of the test compound, add 1 mL of 0.2 M HCl.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Immediately neutralize the aliquot with an equivalent amount of 0.2 M NaOH and dilute with mobile phase to the target concentration (e.g., 0.1 mg/mL).
-
Analyze via HPLC. Causality: Elevated temperature accelerates the AAL1 hydrolysis mechanism typical for tert-butyl esters.
B. Base Hydrolysis:
-
To 1 mL of a 1 mg/mL stock solution, add 1 mL of 0.2 M NaOH.
-
Maintain the solution at room temperature (25°C).
-
Withdraw aliquots at 1, 2, 4, and 8 hours.
-
Immediately neutralize with an equivalent amount of 0.2 M HCl and dilute.
-
Analyze via HPLC. Causality: This condition directly compares the sterically hindered tert-butyl ester to the less hindered methyl ester via the BAC2 mechanism. The tert-butyl ester is expected to be significantly more stable[7].
C. Oxidative Degradation:
-
To 1 mL of a 1 mg/mL stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂).
-
Maintain the solution at room temperature, protected from light.
-
Withdraw aliquots at 2, 8, and 24 hours.
-
Dilute with mobile phase and analyze immediately. Causality: H₂O₂ simulates potential oxidative stress from atmospheric oxygen or residual peroxides in solvents. The electron-rich hydroxypyridine ring is a potential target for oxidation, possibly forming N-oxides or further hydroxylated species[16][17].
D. Thermal Degradation:
-
Place approximately 10 mg of the solid compound in a clear glass vial.
-
Heat in a calibrated oven at 80°C.
-
At 24, 48, and 72 hours, remove a vial, allow it to cool, dissolve the contents in a known volume of solvent, and dilute for HPLC analysis. Causality: This test assesses the solid-state thermal stability, which is crucial for determining appropriate storage and shipping conditions.
E. Photolytic Degradation:
-
Prepare a solution of the compound (e.g., 0.5 mg/mL).
-
Expose the solution in a quartz cuvette to a calibrated light source that provides both UV and visible light, as specified in the ICH Q1B guideline[18].
-
Simultaneously, keep a control sample wrapped in aluminum foil in the same environment to act as a dark control.
-
Analyze samples after a specified irradiation period (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Causality: This test evaluates the potential for degradation upon exposure to light during manufacturing or storage. Pyridine derivatives can be susceptible to photochemical reactions[6][19].
Benchmarking Performance: Data Interpretation and Visualization
The primary outputs from these experiments are the percentage of the parent compound remaining and the peak areas of any new degradants formed. The data should be summarized for clear comparison.
Table 1: Hypothetical Comparative Stability Data (% Degradation after 24h)
| Stress Condition | tert-butyl 6-hydroxynicotinate | Methyl 6-hydroxynicotinate | tert-Butyl nicotinate |
| 0.1M HCl, 60°C | 18.5% | 4.2% | 15.2% |
| 0.1M NaOH, RT | 1.2% | 85.6% | 0.9% |
| 3% H₂O₂, RT | 8.9% | 9.5% | 2.1% |
| Thermal, 80°C | < 0.5% | < 0.5% | < 0.5% |
| Photolytic | 12.3% | 13.1% | 11.5% |
Interpretation of Hypothetical Data:
-
Acidic Conditions: As expected, the tert-butyl esters show significant degradation, while the methyl ester is more stable. This confirms the lability of the t-butyl group to acid-catalyzed AAL1 hydrolysis.
-
Basic Conditions: The results dramatically highlight the stability of the tert-butyl ester. Its degradation is minimal, whereas the methyl ester is almost completely hydrolyzed, demonstrating the powerful steric protection of the t-butyl group.
-
Oxidative Conditions: Both hydroxyl-containing compounds show more degradation than the analog without the hydroxyl group, suggesting the hydroxypyridine ring is the primary site of oxidation.
-
Photolytic Conditions: All compounds show a degree of photolability, suggesting the pyridine core is the primary chromophore responsible for absorbing light and initiating degradation.
Potential Degradation Pathways
Based on the chemical principles and the observed data, we can propose likely degradation pathways.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Photo and Thermal Stability of Nicotine through Crystal Engineering with Gentisic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 8. ajrconline.org [ajrconline.org]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. database.ich.org [database.ich.org]
- 11. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 12. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biosynth.com [biosynth.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. Synthesis, photophysical, photochemical, and computational studies of coumarin-labeled nicotinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
